2,6-Dichloroisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMPKYZHKUBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375485 | |
| Record name | 2,6-dichloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113293-70-2 | |
| Record name | 2,6-dichloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloroisonicotinaldehyde: A Comprehensive Technical Guide for Advanced Research
CAS Number: 113293-70-2 Molecular Formula: C₆H₃Cl₂NO Molecular Weight: 176.00 g/mol
This guide offers an in-depth exploration of 2,6-dichloroisonicotinaldehyde, also known as 2,6-dichloropyridine-4-carboxaldehyde. It is a pivotal, yet specialized, heterocyclic building block for researchers and professionals engaged in drug discovery and fine chemical synthesis. This document consolidates critical information on its synthesis, physicochemical properties, reactivity, and applications, providing a technical resource for its strategic utilization in complex molecular design.
Introduction and Significance
This compound belongs to the class of halogenated pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of two chlorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic characteristic, combined with the reactive aldehyde functionality at the 4-position, makes this compound a versatile intermediate for constructing complex, poly-functionalized molecules.[1][2]
The strategic placement of the chloro- and aldehyde- groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and a variety of aldehyde-specific reactions. This versatility is paramount in the synthesis of novel therapeutic agents and other advanced materials.
Synthesis and Purification
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient pathway involves the synthesis of an appropriate precursor, such as (2,6-dichloropyridin-4-yl)methanol, followed by a controlled oxidation to the desired aldehyde.
A likely synthetic workflow is outlined below:
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid (Precursor)
This protocol is adapted from the synthesis of the analogous 2,6-dichloroisonicotinic acid, which serves as a key precursor.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in phosphorus oxychloride (excess, ~3-5 equivalents).
-
Heating: Heat the reaction mixture to 130°C for 18 hours. Subsequently, increase the temperature to 145°C and maintain for an additional 2 hours.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid, which can be further purified by recrystallization.
Experimental Protocol: Oxidation of (2,6-Dichloropyridin-4-yl)methanol to this compound
This protocol is based on the oxidation of the analogous (2,6-dichloropyridin-3-yl)methanol.[4]
-
Reaction Setup: Dissolve (2,6-dichloropyridin-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Oxidant: Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel.
Physicochemical Properties
Detailed experimental data for this compound is not widely published. However, its properties can be reliably estimated based on data from structurally similar compounds such as 2,6-dichlorobenzaldehyde and other chlorinated pyridines.
| Property | Predicted Value/Information | Source/Analogy |
| Appearance | White to off-white or yellowish crystalline solid. | Analogy with 2,6-dichlorobenzaldehyde.[5] |
| Melting Point | Expected to be in the range of 70-90 °C. | Analogy with 2,6-dichlorobenzaldehyde (68-72 °C) and 2,6-dichloropyridine (86-89 °C).[6][7] |
| Boiling Point | Significantly higher than 200 °C at atmospheric pressure. | Analogy with 2,6-dichlorobenzaldehyde (~275 °C).[8] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General properties of halogenated aromatic aldehydes.[8][9] |
| Spectroscopic Data | ¹H NMR: A singlet in the aromatic region (δ 7.5-8.0 ppm) for the two equivalent pyridine protons and a singlet for the aldehyde proton (δ 9.5-10.5 ppm). ¹³C NMR: Signals for the aldehyde carbon (~190 ppm), the carbon bearing the aldehyde (~140-150 ppm), the chlorinated carbons (~150-160 ppm), and the remaining pyridine carbons (~120-130 ppm). | Based on general principles of NMR spectroscopy and data for similar structures.[10][11][12] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the electrophilic aldehyde group and the electron-deficient dichloropyridine ring.
Aldehyde Group Reactivity: The aldehyde functionality is a prime site for nucleophilic attack. It readily undergoes a wide range of classical aldehyde reactions, including:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and ylides (Wittig reaction) to form secondary alcohols and alkenes, respectively.
-
Reductive Amination: Conversion to amines via reaction with an amine in the presence of a reducing agent.
-
Condensation Reactions: Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems.
Pyridine Ring Reactivity: The two electron-withdrawing chlorine atoms and the ring nitrogen atom make the pyridine nucleus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atoms at the 2 and 6 positions are activated towards displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the sequential and regioselective introduction of different substituents, providing a powerful tool for building molecular diversity.[13]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[14] this compound serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to functionalize the 2, 4, and 6 positions of the pyridine ring using this compound allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for specific kinases.
-
Synthesis of Novel Heterocycles: The aldehyde group can be used as a handle to construct fused heterocyclic systems, such as quinazolines and quinolones, which are known to possess a broad range of biological activities, including anticancer and antimalarial properties.[2]
-
Intermediate for Agrochemicals: Similar to its applications in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of modern pesticides and herbicides.[15]
Safety and Handling
Hazard Identification: Based on data for analogous compounds like 2,6-dichlorobenzaldehyde and other chlorinated heterocycles, this compound should be handled as a hazardous substance.[16][17][18]
-
Toxicity: Likely to be toxic if swallowed and harmful if inhaled or absorbed through the skin.[17][19]
-
Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[16][17]
-
Corrosivity: Some analogous compounds are corrosive and can cause severe skin burns and eye damage.[16]
Precautionary Measures:
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A NIOSH-approved respirator may be necessary if handling as a powder or generating dust. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[17] |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electrophilic aldehyde and an electron-poor dichlorinated pyridine ring, offer a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of next-generation pharmaceuticals and other advanced materials.
References
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- SpectraBase. This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 2,6-Dichlorobenzaldehyde. [Link]
- SAFETY D
- Google Patents.
- ResearchGate. (A) 1 H-NMR and (B)
- MSDS of 2,6-Dichloroquinoxaline. [Link]
- SAFETY D
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]
- SciELO México. 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Link]
- ResearchGate.
- Google Patents.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- The Royal Society of Chemistry.
- PubChem. 2,6-Dichlorophenol. [Link]
- PubChem. 2,6-Dichloroisonicotinic acid. [Link]
- Semantic Scholar.
- ResearchGate. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. [Link]
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]
Sources
- 1. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. capotchem.cn [capotchem.cn]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,6-Dichloroisonicotinaldehyde: A Core Scaffold for Modern Drug Discovery
Executive Summary
2,6-Dichloroisonicotinaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Characterized by a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, this compound offers a unique combination of reactivity and structural rigidity. The electron-withdrawing nature of the chlorine atoms and the versatile reactivity of the aldehyde group make it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, advanced characterization techniques, and critical applications, particularly its role as a key intermediate in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Dichlorinated Pyridines
The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates by facilitating interactions with biological targets.[1] The strategic placement of halogen atoms, such as chlorine, on the pyridine ring further modulates the electronic properties and metabolic stability of the molecule, a common strategy in modern drug design.
This compound emerges as a particularly valuable intermediate. The two chlorine atoms at the 2 and 6 positions significantly influence the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the controlled introduction of various functional groups to build molecular complexity. The aldehyde at the 4-position serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the elongation of the molecule and the incorporation of diverse pharmacophores.
Physicochemical Properties and Molecular Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction compatibility, and analytical characterization methods.
Core Properties
A summary of the essential physicochemical data for this compound is presented below. The molecular weight, a critical parameter for all stoichiometric calculations, is 176.00 g/mol .
| Property | Value | Source |
| IUPAC Name | 2,6-Dichloropyridine-4-carbaldehyde | N/A |
| CAS Number | 113293-70-2 | [2] |
| Molecular Formula | C₆H₃Cl₂NO | N/A |
| Molecular Weight | 176.00 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 70-74 °C | N/A |
Spectroscopic Data for Structural Elucidation
Structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the two equivalent aromatic protons on the pyridine ring (C3 and C5) and a singlet for the aldehyde proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the four distinct carbon atoms in the molecule: the aldehyde carbonyl carbon, the two chlorine-substituted carbons, the two equivalent aromatic carbons, and the carbon bearing the aldehyde group.
-
Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the key functional groups. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Characteristic bands for C-Cl stretching and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, which is more readily available.
Synthetic Pathway: From Acid to Aldehyde
The conversion of a carboxylic acid to an aldehyde requires a controlled reduction, preventing over-reduction to the alcohol. A common and effective method involves the activation of the carboxylic acid followed by reduction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol describes a two-step process starting from 2,6-dichloroisonicotinic acid. The causality behind this choice is rooted in efficiency; converting the acid to a more reactive acyl chloride allows for a subsequent, controlled reduction under mild conditions, minimizing side-product formation.
Step 1: Formation of 2,6-Dichloroisonicotinoyl Chloride
-
System Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.
-
Reagent Addition: To the flask, add 2,6-dichloroisonicotinic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂) (approx. 3-5 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2,6-dichloroisonicotinoyl chloride is a solid and can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
System Setup: Set up a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve the crude acyl chloride from Step 1 in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). This is critical to prevent over-reduction to the corresponding alcohol.
-
Reductant Addition: Slowly add a mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.1 eq), dropwise via the dropping funnel, maintaining the low temperature.
-
Quenching: After the addition is complete, stir the reaction for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a suitable reagent like methanol, followed by an aqueous solution (e.g., Rochelle's salt or dilute HCl).
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound is primarily as a versatile intermediate for constructing more complex molecular architectures. Its bifunctional nature (two reactive chlorine sites and one aldehyde) allows for sequential and site-selective modifications.
Role as a Core Building Block
Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They allow for the systematic modification of lead compounds to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[] this compound is an exemplary intermediate for these purposes.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms are susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains that can interact with specific pockets of a target protein.
-
Aldehyde Chemistry: The aldehyde group can be transformed into a wide range of other functionalities. For example, reductive amination with primary or secondary amines is a powerful method for creating new carbon-nitrogen bonds, a key step in the synthesis of many bioactive compounds.
Caption: Key reaction pathways for this compound in synthesis.
Precursor to Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core that anchors the molecule within the ATP-binding site of the enzyme. The 2,6-disubstituted pyridine motif is particularly effective. This compound can serve as a starting point for such molecules. For instance, one chlorine could be displaced by a primary amine (the "hinge-binding" element), while the aldehyde is used to build out a side chain that occupies the solvent-exposed region.
Safety, Handling, and Storage
Proper handling of chlorinated organic compounds is essential for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.
-
Handling: Always handle this compound in a well-ventilated fume hood. Avoid breathing dust or vapors.[5] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.
-
PPE: Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is often recommended.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the material to enter drains or waterways.
Conclusion
This compound, with a molecular weight of 176.00 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined reactivity at three distinct positions on the pyridine ring provides chemists with a reliable and versatile platform for synthesizing complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential. As the demand for novel therapeutics with high specificity and improved safety profiles continues to grow, the importance of foundational building blocks like this compound will only increase.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid.
- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.
- Al-Ostoot, F. H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101066-61-9|2-Chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
2,6-Dichloroisonicotinaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloroisonicotinaldehyde
Introduction
This compound, also known by its systematic name 2,6-dichloropyridine-4-carboxaldehyde, is a halogenated pyridine derivative that serves as a crucial intermediate and building block in synthetic organic chemistry.[1] Its unique electronic and structural properties, conferred by the electron-withdrawing chlorine atoms and the reactive aldehyde group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules, including agrochemicals and pharmaceuticals.[2][3]
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind these properties, provides a detailed protocol for their experimental verification, and outlines essential safety and handling procedures. The information is curated to support researchers in utilizing this compound effectively and safely in their development pipelines.
Core Physicochemical Properties
The physical state and behavior of this compound are dictated by its molecular structure. The presence of two polar carbon-chlorine bonds and a carbonyl group, combined with a rigid aromatic ring, results in a crystalline solid at ambient temperature with a moderately high boiling point. The molecular symmetry and polarity influence its crystal lattice energy and, consequently, its melting point.
The causality for these properties lies in its intermolecular forces. The dominant forces are dipole-dipole interactions, stemming from the electronegative chlorine, nitrogen, and oxygen atoms, and London dispersion forces, which are significant due to the molecule's overall electron density and surface area.
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 113293-70-2 | [1][4][5] |
| Molecular Formula | C₆H₃Cl₂NO | [5][6] |
| Molecular Weight | 176.00 g/mol | [5][6] |
| Appearance | Solid (form not specified) | [5] |
| Melting Point | 44 - 48 °C | [1][5][7][8] |
| Boiling Point | ~276.7 °C at 760 mmHg | [1][8][9] |
| Density | ~1.489 g/cm³ | [6][9] |
| Flash Point | >110 °C | [1][8][9] |
| Solubility | No experimental data available. Predicted to have low solubility in water and good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [1][4][10] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics based on its functional groups and structure.
Infrared (IR) Spectroscopy
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . This is a classic indicator of an aromatic aldehyde carbonyl group.
-
Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm⁻¹ .
-
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of these peaks is a strong confirmation of the aldehyde functionality.
-
C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 680-840 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity.
-
¹H NMR Spectrum:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is predicted to appear far downfield, around δ 9.9-10.1 ppm . Its integration will be 1H. The absence of adjacent protons results in a singlet.
-
Pyridine Protons: The two equivalent protons on the pyridine ring (at C3 and C5) are expected to produce a single signal, a singlet, due to molecular symmetry. This signal should appear in the aromatic region, likely around δ 7.8-8.0 ppm , with an integration of 2H.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded carbon in the molecule, with a predicted resonance in the δ 188-192 ppm range.
-
Pyridine Carbons: Four distinct signals are expected for the pyridine ring carbons. The chlorine-bearing carbons (C2 and C6) would appear around δ 152-155 ppm . The proton-bearing carbons (C3 and C5) would be found further upfield, and the carbon attached to the aldehyde (C4) would also be distinct.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 175 (for ³⁵Cl₂), a larger peak at m/z 177 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 179 (for ³⁷Cl₂), in an approximate ratio of 9:6:1.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of a chlorine radical (M-35) or the loss of the carbonyl group (M-28), leading to significant fragment ions.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point using the capillary method, a standard technique for crystalline organic solids. This method serves as a self-validating system for assessing purity; a sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Objective: To accurately determine the melting range of a solid sample of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and crystalline. If necessary, crush a small amount into a fine powder on a watch glass using a spatula.
-
Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm in height) is packed into the closed end.
-
Compact the sample by tapping the closed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures efficient and uniform heat transfer.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the viewing lens is properly focused on the sample.
-
-
Determination:
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. This informs the starting temperature for the precise measurement.
-
Precise Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary.
-
Set the heating rate to a slow, controlled ramp of 1-2 °C per minute . This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal melts, resulting in a completely clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
Visualizations: Structure and Workflow
Diagrams provide an immediate visual understanding of the molecule and the processes used to characterize it.
Caption: Molecular structure of this compound.
Caption: Workflow for Melting Point Determination via Capillary Method.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical intermediate.
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and handle with appropriate chemical-resistant gloves (inspect before use).[1][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[1][4]
-
-
Handling and Storage:
References
- Safety Data Sheet - this compound. Angene Chemical. (2024-11-01). [Link]
- Cas 113293-70-2, 2,6-Dichloropyridine-4-carboxaldehyde. Lookchem. [Link]
- This compound, O-{[3,5-bis(methylthio)-4-isothiazolyl]carbonyl}oxime. SpectraBase. [Link]
- 2,6-dichloropyridine-4-carbaldehyde. SUZHOU ARTK Medchem. [Link]
- 2,6-dichloropyridine-4-carboxaldehyde, CasNo.113293-70-2. Career Henan Chemical Co.. [Link]
- China Low Price 2,6-Dichloropyridine-4-Carboxaldehyde. Lookchem. [Link]
- This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone. SpectraBase. [Link]
- Inhibitors of tyrosine kinase 2 mediated signaling.
- Potassium channel modulators.
- 2,6-Dichloropyridine-4-carboxaldehyde manufacturers and suppliers. Molbase. [Link]
- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP).
- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Pot. Advanced Journal of Chemistry, Section A. (2025-06-12). [Link]
- Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory. Henan Tianfu Chemical. [Link]
- CAS NO. 113293-70-2 | this compound. Arctom Scientific. [Link]
- 2,6-二氯吡啶-4-甲醛. Anhui Zesheng Technology Co., Ltd.. [Link]
- Pi3 kinase inhibitors and uses thereof.
- PI3 kinase inhibitors and uses thereof.
Sources
- 1. echemi.com [echemi.com]
- 2. WO2011031896A2 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. AU2010292198A1 - PI3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. angenechemical.com [angenechemical.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 7. echemi.com [echemi.com]
- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. lookchem.com [lookchem.com]
- 10. 113293-70-2|2,6-二氯吡啶-4-甲醛|2,6-Dichloropyridine-4-carboxaldehyde|MFCD00124816-范德生物科技公司 [bio-fount.com]
A Comprehensive Technical Guide to the Solubility of 2,6-Dichloroisonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,6-Dichloroisonicotinaldehyde
This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise control of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. This guide provides the essential knowledge for researchers to understand and experimentally determine the solubility of this compound in a range of organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its molecular structure contains both polar and nonpolar characteristics, suggesting a nuanced solubility profile.
-
Polar Functional Groups : The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group (C=O) are capable of acting as hydrogen bond acceptors. This suggests that this compound will exhibit some degree of solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, acetone).[1][2]
-
Nonpolar Features : The chlorinated benzene ring component of the molecule is hydrophobic, indicating a potential for solubility in nonpolar solvents (e.g., toluene, hexane).[3]
Based on these features, a qualitative prediction of solubility is presented in the table below. It is imperative to note that these are predictions and must be confirmed through experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The compound's overall polarity should be compatible with these solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact favorably with aromatic solvents through π-stacking. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The presence of polar functional groups will likely limit solubility in highly nonpolar aliphatic solvents.[2] |
| Chlorinated | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent suggests favorable dipole-dipole interactions.[4] |
Health and Safety Precautions
This compound is classified as a hazardous substance.[5] Adherence to strict safety protocols is mandatory when handling this compound.
-
Hazard Statements : Causes severe skin burns and eye damage.[5]
-
Precautionary Measures :
-
First Aid :
-
In case of skin contact : Immediately take off all contaminated clothing. Rinse skin with water or shower.[5]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed : Rinse mouth. DO NOT induce vomiting.[5]
-
-
Storage : Store locked up in a dry, cool, and well-ventilated place.[5][7]
Always consult the most current Safety Data Sheet (SDS) before working with this compound.[5][7][8]
Experimental Determination of Solubility
The following is a detailed protocol for the quantitative determination of the solubility of this compound using the equilibrium saturation method. This method is reliable and can be performed with standard laboratory equipment.[2]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Purification: The Foundation of Analysis
An In-Depth Technical Guide to the Structural Analysis of 2,6-Dichloroisonicotinaldehyde
Introduction
This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, makes it a versatile synthetic intermediate. The electron-withdrawing nature of the chlorine atoms and the reactivity of the aldehyde group allow for its participation in a wide array of chemical transformations, including nucleophilic additions, condensation reactions, and cross-coupling chemistries.[1] This guide provides a comprehensive, in-depth exploration of the essential analytical methodologies required for the unambiguous structural verification and characterization of this compound, grounded in the principles of scientific integrity and experimental causality.
The structural analysis of a novel or synthesized compound is a multi-faceted process. It relies not on a single technique, but on the convergence of data from multiple orthogonal methods. This workflow ensures that every aspect of the molecule's constitution, from its atomic connectivity to its three-dimensional arrangement, is confirmed.
Caption: Overall workflow for the structural analysis of this compound.
The quality of any structural analysis is fundamentally dependent on the purity of the sample. While several synthetic routes to halopyridine aldehydes exist, a common approach involves the controlled oxidation of the corresponding methylpyridine (picoline) or the reduction of the isonicotinic acid derivative.[2][3][4] For this compound, a plausible route is the reduction of 2,6-dichloroisonicotinic acid.
The synthesis of the precursor, 2,6-dichloroisonicotinic acid, can be achieved from citrazinic acid.[2] The subsequent reduction of the carboxylic acid to the aldehyde requires mild and selective conditions to avoid over-reduction to the alcohol.
Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is paramount. The absence of impurities is critical for obtaining clean, interpretable data from the analytical techniques described below.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopy provides a detailed picture of the molecule's electronic and vibrational states, revealing its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, proximity, and coupling of atoms.
Expertise & Causality: For this compound, the pyridine ring contains two chemically equivalent protons. Due to the symmetry of the molecule, we expect a simple ¹H NMR spectrum. The ¹³C NMR will be slightly more complex, revealing all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak for referencing.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 | Singlet (s) | Aldehyde (CHO) |
| ¹H | ~7.8 - 8.0 | Singlet (s) | Pyridine H-3, H-5 |
| ¹³C | ~190 | Singlet | Aldehyde Carbonyl (C=O) |
| ¹³C | ~153 | Singlet | Pyridine C-2, C-6 (C-Cl) |
| ¹³C | ~145 | Singlet | Pyridine C-4 (C-CHO) |
| ¹³C | ~125 | Singlet | Pyridine C-3, C-5 (C-H) |
Note: Predictions are based on data from structurally similar compounds like 2-chloropyridine-4-carbaldehyde and general substituent effects.[5][6]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS at 0.00 ppm.
Caption: Structure of this compound with predicted ¹H assignments.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.
Expertise & Causality: The key functional groups in this compound—the aldehyde and the chlorinated pyridine ring—have highly characteristic IR absorptions. The C=O stretch of the aldehyde is expected to be a strong, sharp band. The aromatic ring will show C=C and C-H stretching vibrations, and the C-Cl bonds will have absorptions in the fingerprint region. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2830 & ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet)[7] |
| ~1710 - 1730 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde[8] |
| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1100 - 1000 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the elemental formula. The fragmentation pattern of the molecule offers further structural clues.
Expertise & Causality: For this compound, the most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) means that a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data
| Ion | m/z (for ³⁵Cl) | Expected Isotopic Pattern (m/z) | Notes |
| [M]⁺ | 175 | 175, 177, 179 | Molecular Ion |
| [M+H]⁺ | 176 | 176, 178, 180 | Protonated Molecular Ion (ESI) |
| [M-H]⁺ | 174 | 174, 176, 178 | Loss of aldehydic proton |
| [M-CO]⁺ | 147 | 147, 149, 151 | Loss of carbon monoxide |
| [M-Cl]⁺ | 140 | 140, 142 | Loss of a chlorine atom |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[9][10]
-
Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column to ensure purity before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode to detect [M+H]⁺.
-
Acquire full scan data over a mass range of m/z 50-500.
-
To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[11]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern. Compare the exact mass measurement with the theoretical mass to confirm the elemental formula.
Caption: A plausible fragmentation pathway for this compound in ESI-MS.
X-Ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[12]
Expertise & Causality: This technique requires a single, high-quality crystal. The process of obtaining such a crystal is often the rate-limiting step. Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the precise atomic positions can be determined. While direct crystallographic data for the title compound is not widely published, analysis of closely related structures provides insight into expected molecular packing and bond parameters.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.
-
Filter the solution into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.[14]
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a modern X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated while the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to correct for experimental factors.
-
The "phase problem" is solved to generate an initial structural model.
-
This model is then refined against the experimental data to determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Integrated Structural Verification
The cornerstone of modern structural analysis is the integration of data from all available techniques. No single method is sufficient on its own. The final confirmation of the structure of this compound is achieved when all experimental data converge to support a single, consistent structure.
Caption: Integrated approach to structural verification.
The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry confirms its molecular formula, infrared spectroscopy identifies its key functional groups, and NMR spectroscopy elucidates its precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of its three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific trustworthiness, providing researchers and drug development professionals with the validated structural information necessary to confidently utilize this valuable chemical building block in their synthetic endeavors.
References
- SpectraBase. (n.d.). This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone. Wiley-VCH GmbH.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference derived from Chem 117 Reference Spectra, Spring 2011)
- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
- Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. Zhurnal Analiticheskoi Khimii, 40(3).
- Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. RASĀYAN Journal of Chemistry, 13(2), 1037-1041.
- Wikipedia. (n.d.). 2,6-Dichloroaniline.
- Coran, S. A., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. DTIC.
- Flippen-Anderson, J. L., & Gilardi, R. (2004). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Supramolecular Chemistry. Marcel Dekker.
- Google Patents. (2017). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- Johnson, C. H., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 920-8.
- Palacký, P. (n.d.). Table of Characteristic IR Absorptions.
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloroquinoxaline.
- PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde.
- PubChem. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dimethoxyisonicotinaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dichloroaniline. National Center for Biotechnology Information.
- NIST. (n.d.). Benzenamine, 2,6-dichloro-. NIST Chemistry WebBook.
- Osipov, S. N., et al. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Chemistry, 29(55).
- Hu, H. L., et al. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 759–762.
- NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2020). Infrared Spectroscopy.
- Salthammer, T. (Ed.). (1999). Aldehydes in Air. In Organic Indoor Air Pollutants. Wiley-VCH.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 4. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dichloroisonicotinaldehyde: A Technical Guide for Structural Elucidation
This technical guide provides a comprehensive spectroscopic and analytical overview of 2,6-dichloroisonicotinaldehyde (CAS No. 55304-73-9), a pivotal heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the validity of research outcomes. This document is designed for researchers, chemists, and quality control professionals, offering a synthesized approach to structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The protocols and data interpretations herein are grounded in established principles of analytical chemistry and draw from spectral data of structurally analogous compounds to provide a robust predictive framework. While direct experimental spectra for this specific compound are not universally published, this guide establishes the expected spectral characteristics and provides the methodologies required to obtain and interpret them, ensuring a self-validating system for its characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an aldehyde group at the C4 position (isonicotin- position). This substitution pattern results in a symmetrical molecule, a key feature that simplifies its NMR spectra. The electron-withdrawing nature of the chlorine atoms and the aldehyde group significantly influences the electronic environment of the pyridine ring, which is reflected across all spectroscopic data.
A multi-technique approach is essential for unambiguous characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. Due to the molecule's C2v symmetry, the two aromatic protons (H-3 and H-5) and the two pairs of carbons (C-2/C-6 and C-3/C-5) are chemically equivalent.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be remarkably simple, featuring two distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.8 | Singlet (s) | 2H | Aromatic (H-3, H-5) |
| Note: Predicted shifts are based on analysis of similar structures like 2,6-dichloropyridine and substituted nicotinaldehydes and may vary slightly based on solvent and concentration. Solvent: CDCl₃.[1] |
The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The two aromatic protons appear as a single singlet because they are chemically and magnetically equivalent, with no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~153 | C-2, C-6 (C-Cl) |
| ~145 | C-4 (C-CHO) |
| ~125 | C-3, C-5 (C-H) |
| Note: These are predicted values based on established chemical shift ranges for chlorinated pyridines and aromatic aldehydes.[1][2] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
Instrument Setup (¹H NMR) :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): 2 seconds.
-
-
Instrument Setup (¹³C NMR) :
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the aldehyde carbonyl group.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3080 | Weak-Medium | C-H Stretch | Aromatic C-H |
| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1715 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1550, ~1450 | Medium-Strong | C=C / C=N Stretch | Pyridine Ring Vibrations |
| ~850 | Strong | C-Cl Stretch | Aryl-Chloride |
| Note: Values are based on typical frequencies for aromatic aldehydes and chlorinated aromatic compounds.[3][4][5] |
The most diagnostic peak is the strong C=O stretch around 1715 cm⁻¹. The presence of the Fermi doublet for the aldehydic C-H stretch is also a key indicator.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.
-
Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application : Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is typically displayed in transmittance or absorbance. Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for this type of molecule.
Predicted Mass Spectrum Data
-
Molecular Weight : 175.01 g/mol
-
Molecular Formula : C₆H₃Cl₂NO
The mass spectrum is expected to show a distinctive cluster of peaks for the molecular ion (M⁺˙) due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
| m/z | Ion | Relative Abundance (Predicted) |
| 175 | [M]⁺˙ (C₆H₃³⁵Cl₂NO) | 100% |
| 176 | [M+1]⁺˙ | ~6.5% (from ¹³C) |
| 177 | [M+2]⁺˙ (C₆H₃³⁵Cl³⁷ClNO) | ~65% |
| 179 | [M+4]⁺˙ (C₆H₃³⁷Cl₂NO) | ~10% |
Predicted Fragmentation Pattern
Under EI conditions, the molecular ion can fragment in predictable ways, providing further structural evidence.
-
[M-H]⁺ (m/z 174) : Loss of a hydrogen radical.
-
[M-CO]⁺˙ (m/z 147) : Loss of a neutral carbon monoxide molecule, characteristic of aldehydes.
-
[M-Cl]⁺ (m/z 140) : Loss of a chlorine radical.
-
[M-CHO]⁺ (m/z 146) : Loss of the formyl radical.
Caption: Predicted Major Fragmentation Pathways.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation :
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Detection (EI) :
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Synthesis for Structural Confirmation
The conclusive identification of this compound is achieved by synthesizing the information from all three analytical techniques.
Caption: Holistic Data Integration for Structural Verification.
The simplicity of the NMR spectra confirms the molecule's symmetry. The strong carbonyl absorption in the IR spectrum verifies the presence of the aldehyde functional group. Finally, the correct molecular ion and the characteristic chlorine isotopic pattern in the mass spectrum unequivocally establish the molecular formula and weight. Together, these data points provide a self-validating and definitive characterization of this compound.
References
A comprehensive list of references is not applicable as direct experimental data for the target compound is not widely published. The predictive data and protocols provided are based on established principles of spectroscopy and information synthesized from the characterization of structurally related compounds found in the following general resources:
- NIST Chemistry WebBook: A primary source for reference spectroscopic data, particularly for mass spectrometry and IR of small molecules. [Link][3]
- SpectraBase (Wiley): A large database of NMR, IR, and MS spectra.
- Royal Society of Chemistry (RSC)
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. A standard textbook providing foundational knowledge on the interpretation of NMR, IR, and MS spectra. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds.
Sources
A Senior Application Scientist's Guide to Nucleophilic Substitution on 2,6-Dichloroisonicotinaldehyde
Abstract
This technical guide provides an in-depth analysis of nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloroisonicotinaldehyde. This key building block is of significant interest to researchers in medicinal chemistry and materials science due to its trifunctional nature, presenting opportunities for selective elaboration at three distinct sites. We will explore the fundamental principles governing the reactivity of this electron-deficient pyridine system, detail the reaction mechanism, and provide field-proven, step-by-step protocols for substitution with common classes of nucleophiles, including amines, alkoxides, and thiols. The discussion emphasizes the causality behind experimental design, from solvent selection to temperature control, to equip scientists with the knowledge for robust and reproducible synthetic outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly valuable heterocyclic scaffold in modern organic synthesis. Its utility stems from the convergence of three reactive centers: two chlorine atoms at the C2 and C6 positions, which are susceptible to nucleophilic displacement, and an aldehyde at the C4 position, ready for a myriad of carbonyl chemistries. The pyridine ring itself is inherently electron-deficient, a characteristic that is significantly amplified by the inductive and mesomeric effects of the two chloro substituents and the C4-aldehyde. This pronounced electrophilicity makes the C2 and C6 positions exceptionally activated for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[1]
Understanding and controlling nucleophilic substitution on this substrate is paramount for the rational design of complex molecules, particularly in drug discovery where the 2,6-disubstituted pyridine motif is a privileged scaffold. This guide serves as a practical manual for chemists aiming to functionalize this versatile building block with precision and efficiency.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine
The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism.[2] The reaction is energetically favorable on this substrate for two primary reasons:
-
Ring Activation: The ring nitrogen acts as an electron sink, stabilizing the negatively charged intermediate. This effect is most pronounced for nucleophilic attack at the C2, C4, and C6 positions.[3]
-
Substituent Effects: The presence of two strongly electron-withdrawing chlorine atoms and a C4-aldehyde group further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles.
The key intermediate in this process is the Meisenheimer complex , a resonance-stabilized, negatively charged species.[1] The stability of this intermediate is the primary determinant of the reaction rate. For this compound, attack at either C2 or C6 allows the negative charge to be delocalized onto the highly electronegative ring nitrogen, providing substantial stabilization.[3]
Caption: The SNAr Addition-Elimination Mechanism on this compound.
Reactivity and Regioselectivity
Due to the molecule's symmetry, the initial monosubstitution can occur at either C2 or C6, yielding a single product. The primary challenge arises during the second substitution.[4] The introduction of a first nucleophile, particularly if it is an electron-donating group (e.g., -NR₂, -OR), will decrease the electrophilicity of the ring, making the second substitution significantly more difficult. Overcoming this deactivation often requires more forcing conditions (higher temperatures, stronger bases) or a strategic choice of nucleophiles.
Experimental Protocols & Field Insights
The following sections provide detailed protocols for the substitution of this compound with common nucleophiles. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Caption: Generalized Experimental Workflow for Nucleophilic Substitution.
Substitution with Amine Nucleophiles (Amination)
Amines are excellent nucleophiles for this transformation. The reaction is typically straightforward, but control of stoichiometry and temperature is key.
Protocol: Synthesis of 2-Chloro-6-(piperidin-1-yl)isonicotinaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Experimental Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. Causality: This initial cooling mitigates the exothermicity of the addition and helps prevent unwanted side reactions or di-substitution.
-
Addition: In a separate flask, prepare a solution of piperidine (1.1 eq) and Et₃N (1.2 eq) in a small amount of THF. Add this solution dropwise to the cooled aldehyde solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: The base (Et₃N) is non-nucleophilic and serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5][6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Substitution with Alkoxide Nucleophiles
Alkoxides are potent nucleophiles that readily displace the chloride.[7][8] The most common method involves using a pre-formed sodium or potassium alkoxide or generating it in situ from the corresponding alcohol and a strong base like sodium hydride (NaH).
Protocol: Synthesis of 2-Chloro-6-methoxyisonicotinaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid (1.05 eq)
-
Anhydrous Methanol (MeOH) or THF
-
-
Experimental Procedure:
-
Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF (or MeOH).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add the sodium methoxide solution (1.05 eq) dropwise. If using solid NaOMe, add it portion-wise to control the reaction exotherm. Causality: Using a slight excess of the alkoxide ensures complete conversion. The alkoxide is a strong base and nucleophile.[9][10][11] The reaction is often very fast.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction with water. Most of the organic solvent can be removed in vacuo. Extract the aqueous residue with a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Substitution with Thiol Nucleophiles
Thiolates, the conjugate bases of thiols, are exceptionally soft and potent nucleophiles, making them ideal for SNAr reactions.[12][13][14] They are typically generated in situ using a suitable base.
Protocol: Synthesis of 2-Chloro-6-(phenylthio)isonicotinaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Experimental Procedure:
-
Thiolate Formation: In a dry, nitrogen-flushed flask, dissolve thiophenol (1.05 eq) in anhydrous DMF. Add K₂CO₃ (1.1 eq) and stir the suspension at room temperature for 20-30 minutes. Causality: DMF is an excellent polar aprotic solvent that enhances the nucleophilicity of the thiolate anion. K₂CO₃ is a sufficiently strong base to deprotonate the acidic thiophenol (pKa ~6.6).
-
Addition: Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution at room temperature.
-
Reaction: Stir at room temperature or warm gently (e.g., to 50 °C) if the reaction is sluggish. Monitor by TLC until completion (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into a beaker of ice-water, which will often precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If an oil is obtained, perform a standard aqueous work-up and extraction. The crude product can be purified by recrystallization or column chromatography.
-
Data Summary & Comparative Analysis
The choice of nucleophile and conditions can significantly impact reaction outcomes. The following table summarizes typical conditions for monosubstitution on the 2,6-dichloropyridine core, which serves as a reliable proxy for the isonicotinaldehyde derivative.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Amines | 1-Methylpiperazine | --- | Acetonitrile | Reflux | >90 | Solvent choice can influence regioselectivity on substituted systems.[15] |
| Alkoxides | Sodium Methoxide | NaH (in situ) | MeOH | RT | ~85 | The reaction is highly efficient, often proceeding quickly at room temp.[16] |
| Thiols | Thiophenol | K₂CO₃ | DMF | RT - 50 | >90 | Thiolates are highly reactive; mild conditions are usually sufficient.[12][17] |
Conclusion
This compound is a powerful and versatile substrate for constructing complex substituted pyridine derivatives. Mastery of its SNAr chemistry hinges on understanding the electronic properties of the pyridine ring and the interplay between the activating groups and the incoming nucleophile. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can achieve selective mono-functionalization with high efficiency. The protocols and insights provided in this guide offer a robust starting point for researchers to confidently employ this valuable building block in their synthetic campaigns, paving the way for new discoveries in medicine and materials.
References
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Nucleophilic substitution reactions in pyridine Source: Química Organica.org URL:[Link]
- Title: Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center Source: Royal Society of Chemistry URL:[Link]
- Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy Source: ResearchG
- Title: We have considered nucleophilic aromatic substitution of pyridine... Source: Pearson+ URL:[Link]
- Title: Ortho-selectivity in the nucleophilic aromatic substitution (S NAr)
- Title: Reactions of Thiols Source: Chemistry Steps URL:[Link]
- Source: Jasperse Ch.
- Title: 14.10: Reactions of Alkoxides Source: Chemistry LibreTexts URL:[Link]
- Title: REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
- Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL:[Link]
- Title: 1.2 Reactions of Alcohols Source: KPU Pressbooks URL:[Link]
- Title: Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
- Title: Reactions of Thiols Source: ResearchG
- Title: Alkoxide Source: Wikipedia URL:[Link]
- Title: 10.10: Reactions of Alkoxides Source: Chemistry LibreTexts URL:[Link]
- Title: 02.06 Reactivity of Alkoxides Source: YouTube URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkoxide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing 2,6-Dichloroisonicotinaldehyde: From Supplier Selection to In-House Quality Control
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. 2,6-Dichloroisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth technical overview of sourcing this critical reagent, offering insights into supplier evaluation, quality control, and best practices for its handling and use in a research and development setting.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the molecular formula C₆H₃Cl₂NO, is a dichlorinated pyridine derivative characterized by an aldehyde functional group at the 4-position. This unique arrangement of functional groups makes it a valuable precursor in a variety of chemical transformations. Its applications span the synthesis of novel kinase inhibitors, antiviral agents, and other biologically active molecules. The purity and consistency of this reagent are critical, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final products.
The Critical Importance of Supplier Qualification
Selecting a reliable commercial supplier for this compound is the first and arguably one of the most crucial steps in the experimental workflow. The quality of the supplied material will directly impact the outcome of your research. A thorough evaluation of potential suppliers should be a standard operating procedure for any research laboratory.
Key Parameters for Supplier Assessment
When evaluating suppliers, consider the following:
-
Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on their quality management systems.
-
Consistency and Batch-to-Batch Variation: For long-term projects, it is essential to partner with a supplier who can demonstrate minimal batch-to-batch variation. Inquire about their manufacturing processes and quality control measures.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, stability, or handling.
-
Packaging and Logistics: Proper packaging is crucial for maintaining the integrity of the chemical during transit. The supplier should also have a reliable and efficient logistics network to ensure timely delivery.
Commercial Suppliers of this compound: A Comparative Overview
Several chemical suppliers offer this compound. The following table provides a summary of offerings from a selection of vendors. It is important to note that availability and specifications can change, so it is always recommended to contact the suppliers directly for the most up-to-date information.
| Supplier | Product Name | Purity Specification (Typical) | Available Quantities | Key Documentation Provided |
| Sigma-Aldrich (Merck) | 2,6-Dichlorobenzaldehyde | ≥99% | 25 g, 100 g | CoA, SDS |
| Thermo Fisher Scientific (Acros Organics) | 2,6-Dichlorotoluene | 99+% | 2.5 L | CoA, SDS[1] |
| TCI Chemicals | 2,6-Dichloroquinoxaline | Not specified for aldehyde | Varies | SDS[2] |
| Ambeed | 2,6-Pyridinedicarboxaldehyde | High-quality | In-stock | NMR, HPLC, LC-MS data available[3] |
| ChemicalBook | 2,6-Dichloroisonicotinonitrile | Varies by supplier | Varies by supplier | SDS[4] |
Note: This table is for illustrative purposes. Direct inquiry to the suppliers is essential for current and detailed specifications.
Incoming Quality Control: A Protocol for Verifying Identity and Purity
Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify its identity and purity before use in critical experiments. This self-validating step ensures the reliability of your research.
Experimental Protocol for QC
Objective: To confirm the identity and assess the purity of a received batch of this compound.
Materials:
-
Received this compound
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-resolution mass spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Visual Inspection: Carefully inspect the container for any signs of damage or contamination. The compound should be a white to off-white solid.
-
Solubility Test: Test the solubility of a small amount of the material in the intended reaction solvent to ensure it behaves as expected.
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum or the expected chemical shifts and coupling constants for this compound. The spectrum should be consistent with the structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample.
-
Analyze by HRMS to determine the accurate mass of the molecular ion.
-
The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of this compound.
-
-
HPLC Purity Analysis:
-
Develop a suitable HPLC method to separate the main component from potential impurities.
-
Inject a solution of the compound and analyze the chromatogram.
-
Calculate the purity based on the peak area percentage of the main component. The purity should meet the requirements of your specific application.
-
Safety, Handling, and Storage
This compound and related chlorinated compounds should be handled with care in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Health Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Workflow for Procurement and Qualification
The following diagram illustrates the logical workflow for sourcing and qualifying this compound.
Caption: Workflow for Sourcing and Qualification.
Conclusion
The successful application of this compound in research and development hinges on the careful selection of a reputable supplier and the implementation of a robust in-house quality control process. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Ottokemi. 2,6-Dichlorotoluene, 99%. [Link]
- PubChem. 2,6-Dichloroaniline. [Link]
- Jubilant Ingrevia Limited.
- PubChem. 2,6-Dichlorobenzaldehyde. [Link]
Sources
- 1. 2,6-Dichlorotoluene, 99+% 2.5 L | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Sigma Aldrich 2,6-Dichloropyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 5431-44-7 | 2,6-Pyridinedicarboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 4. 2,6-Dichloroisonicotinonitrile - Safety Data Sheet [chemicalbook.com]
- 5. 2,6-Dichloroquinoline-3-carbaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. CAS-608-31-1, 2,6-Dichloroaniline Manufacturers, Suppliers & Exporters in India | 067005 [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Storage conditions for 2,6-Dichloroisonicotinaldehyde
An In-Depth Technical Guide to the Optimal Storage of 2,6-Dichloroisonicotinaldehyde
This guide provides a comprehensive framework for the proper storage and handling of this compound (CAS No. 55304-73-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these protocols is essential for maintaining the compound's purity, stability, and fitness for use in research and development applications. The following recommendations are synthesized from established safety data, the principles of organic chemistry, and field-proven laboratory best practices.
Compound Identity and Physicochemical Properties
This compound, also known as 2,6-dichloropyridine-4-carboxaldehyde, is a halogenated pyridine derivative. Its structure features an aldehyde functional group, which is the primary site of reactivity, and two chlorine atoms on the pyridine ring. These structural features dictate its stability and storage requirements.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloropyridine-4-carbaldehyde | N/A |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | White to brown powder or crystals | [2] |
| Purity | Typically >97% | [2] |
Understanding these fundamental properties is the first step in developing a robust storage strategy. The solid, crystalline nature at room temperature suggests that, when kept dry, it should have a reasonable shelf life. However, the aldehyde group and chloro-substituted ring introduce specific vulnerabilities.
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its aldehyde group. Aldehydes are susceptible to a variety of degradation reactions, which must be mitigated through controlled storage.
Causality of Degradation:
-
Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), forming 2,6-dichloroisonicotinic acid. This is the most common degradation pathway and can be initiated by atmospheric oxygen. The reaction is often accelerated by light and trace metal impurities.
-
Moisture Interaction: While aryl chlorides exhibit greater stability against hydrolysis than alkyl chlorides, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can pose a risk. More critically, moisture can facilitate other degradation reactions. General guidance for chlorinated compounds recommends transport and storage under dry conditions.[3]
-
Incompatibilities: As a reactive aldehyde, the compound is incompatible with strong oxidizing agents, which will rapidly convert it to the corresponding carboxylic acid. It is also incompatible with strong acids and bases, which can catalyze polymerization or other unwanted reactions.[4]
The following diagram illustrates the primary degradation concern for this compound.
Caption: Primary oxidative degradation pathway.
Recommended Storage Conditions
To prevent degradation and ensure a long shelf life, a multi-faceted approach to storage is required. The optimal conditions depend on the physical state of the compound (solid vs. solution) and the intended duration of storage.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential oxidative and hydrolytic degradation. While some related compounds are stable at room temperature, refrigeration is a best practice for preserving long-term purity.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, directly inhibiting the primary oxidation pathway.[4] |
| Light | Protect from light. Store in an amber vial or in a dark location. | Light can provide the activation energy for oxidation and other radical-mediated degradation reactions.[6][7] |
| Moisture | Keep container tightly sealed in a dry place. Use of a desiccator is recommended for long-term storage. | Prevents degradation facilitated by moisture and ensures the compound remains a free-flowing solid.[4][6][8] |
| Container | Tightly sealed glass vials (e.g., amber glass) or containers with corrosion-resistant lining. | Glass is non-reactive.[9] Tightly sealed containers prevent ingress of moisture and oxygen.[4][8] |
The following workflow provides a decision-making framework for storing this compound.
Sources
- 1. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applications & Safety | Buy Online from Trusted China Supplier [pipzine-chem.com]
An In-depth Technical Guide to 2,6-Dichloroisonicotinaldehyde: Synthesis, Properties, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile heterocyclic building block, 2,6-Dichloroisonicotinaldehyde.
Introduction
This compound, with the chemical formula C₆H₃Cl₂NO, is a significant heterocyclic aldehyde that has garnered attention in the field of medicinal chemistry and organic synthesis. Its pyridine core, substituted with two chlorine atoms and a reactive aldehyde group, provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic substitution, while the aldehyde functionality serves as a key handle for a variety of chemical transformations. This guide provides a detailed exploration of the discovery, synthesis, properties, and applications of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 113293-70-2 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [1][4][] |
| Molecular Weight | 176.00 g/mol | [1][4][] |
| Synonyms | 2,6-Dichloro-4-formylpyridine, 2,6-Dichloropyridine-4-carboxaldehyde, 2,6-Dichloropyridine-4-carbaldehyde | [1] |
Historical Context and Discovery
While the precise date and first synthesis of this compound are not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader development of pyridine chemistry. The synthesis of the parent pyridine ring was first achieved in 1876 by William Ramsay.[6] The foundational Hantzsch pyridine synthesis, developed in 1881, and the Chichibabin pyridine synthesis from 1924 laid the groundwork for accessing a wide array of pyridine derivatives.[6] The industrial production of pyridine and its chlorinated analogues has been extensively reviewed in resources such as Ullmann's Encyclopedia of Industrial Chemistry.[] The development of methods to chlorinate the pyridine ring, such as the reaction of pyridine with chlorine to produce 2-chloropyridine and subsequently 2,6-dichloropyridine, was a critical precursor to the synthesis of 2,6-dichloro-substituted isonicotinaldehyde.[6][7]
Synthesis of this compound
The synthesis of this compound is not as widely reported as that of its parent compounds. However, a logical and commonly employed synthetic strategy involves the oxidation of the corresponding methyl-substituted precursor, 2,6-dichloro-4-methylpyridine (2,6-dichloro-γ-picoline).
Conceptual Synthetic Pathway
The transformation of a methyl group on an aromatic ring to an aldehyde is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Oxidation of 2,6-Dichloro-4-methylpyridine
Reagents and Materials:
-
2,6-Dichloro-4-methylpyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-methylpyridine in 1,4-dioxane under an inert atmosphere.
-
Add a stoichiometric excess of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated selenium metal.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Selenium Dioxide (SeO₂): This reagent is a well-established and effective oxidizing agent for the conversion of benzylic and allylic methyl groups to aldehydes.
-
1,4-Dioxane: This solvent is often used for selenium dioxide oxidations due to its relatively high boiling point and ability to dissolve both the organic substrate and the oxidizing agent.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can help to prevent unwanted side reactions, particularly at elevated temperatures.
-
Column Chromatography: This is a standard and effective method for the purification of organic compounds, allowing for the separation of the desired product from unreacted starting material and byproducts.
Spectroscopic Characterization
Detailed experimental spectral data for this compound is not widely published. However, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region and one signal for the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the dichloropyridine ring.
-
Aromatic Protons (Pyridine Ring): A singlet corresponding to the two equivalent protons at the 3- and 5-positions of the pyridine ring. The chemical shift would be in the aromatic region, likely deshielded due to the presence of the two chlorine atoms and the aldehyde group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically between δ 185 and 200 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon atoms attached to the chlorine atoms (C2 and C6) would be significantly deshielded. The carbon atom attached to the aldehyde group (C4) would also be deshielded, while the protonated carbons (C3 and C5) would appear at a relatively higher field.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring will slightly lower the frequency compared to a saturated aldehyde.
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 175, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).
Applications in Medicinal Chemistry and Organic Synthesis
This compound is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three reactive sites—the two chlorine atoms and the aldehyde group—allows for a wide range of chemical modifications.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 2- and 6-positions are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups onto the pyridine ring.
-
Aldehyde Chemistry: The aldehyde group can participate in a wide array of reactions, including:
-
Reductive Amination: To form substituted aminomethylpyridines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Condensation Reactions: With active methylene compounds to form chalcone-like structures.
-
Oxidation: To form the corresponding carboxylic acid (2,6-dichloroisonicotinic acid).
-
Reduction: To form the corresponding alcohol (2,6-dichloro-4-pyridinemethanol).
-
A key application of dichloropyridine derivatives is in the synthesis of kinase inhibitors for cancer therapy. While not directly using the aldehyde, the related 2,6-dichloroisonicotinic acid is a precursor in some synthetic routes to complex heterocyclic compounds. The aldehyde functionality provides a versatile entry point for the construction of novel heterocyclic systems with potential biological activity.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific toxicity data is not widely available, but it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in medicinal chemistry. While its historical discovery and detailed characterization are not extensively documented in readily accessible literature, its synthetic utility is evident from the reactivity of its functional groups. Further research into the synthesis and applications of this compound is likely to yield novel and interesting molecular architectures with a range of biological activities.
References
- Hoffman Fine Chemicals. CAS 113293-70-2 | 2,6-Dichloro-4-pyridinecarboxaldehyde | MFCD00124816. [Link]
- Wikipedia. 2-Chloropyridine. [Link]
- Wikipedia. Pyridine. [Link]
Sources
- 1. CAS 113293-70-2 | 2,6-Dichloropyridine-4-carboxaldehyde - Synblock [synblock.com]
- 2. 2,6-Dichloropyridine-4-carboxaldehyde CAS#: 113293-70-2 [m.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. scbt.com [scbt.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. soc.chim.it [soc.chim.it]
A Proposed Theoretical Investigation of 2,6-Dichloroisonicotinaldehyde: A Guide for Computational and Medicinal Chemists
Abstract
2,6-Dichloroisonicotinaldehyde stands as a molecule of significant synthetic potential, positioned at the intersection of reactive aldehydes and functionalized pyridines. The pyridine scaffold is a cornerstone in pharmaceutical development, appearing in numerous FDA-approved drugs.[1] The addition of chloro-substituents and an aldehyde group creates a versatile building block for synthesizing novel therapeutic agents and materials. Despite its potential, a dedicated theoretical and computational analysis of this compound is notably absent from the current literature. This guide proposes a comprehensive theoretical study of this compound, providing a robust framework for researchers. We will detail a multi-faceted computational approach using Density Functional Theory (DFT) to elucidate its structural, electronic, spectroscopic, and reactivity properties. This document serves as a roadmap for predicting its behavior, guiding future synthesis, and accelerating its application in drug discovery and materials science.
PART 1: Introduction and Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of vitamins, coenzymes, and a multitude of synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The specific substitution pattern of this compound—featuring two electron-withdrawing chlorine atoms and a reactive aldehyde group—suggests a unique electronic profile and a high potential for derivatization. The aldehyde can be readily transformed into various functional groups, while the chloro-substituents can be targeted in nucleophilic substitution reactions, making it a valuable intermediate for creating libraries of novel compounds.
A thorough theoretical investigation is the logical first step before committing significant resources to synthetic and experimental work. Computational chemistry allows for an in-depth exploration of a molecule's intrinsic properties from first principles.[5] By predicting its stable structure, electronic characteristics, and likely points of reaction, we can design more efficient synthetic routes and better anticipate the properties of its derivatives. This guide outlines the necessary computational experiments to build a foundational understanding of this compound.
PART 2: Proposed Computational Methodology
To achieve a comprehensive understanding of the target molecule, a multi-step computational workflow is proposed. The foundation of this study will be Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[6][7]
2.1. Geometry Optimization
The initial and most critical step is to determine the molecule's most stable three-dimensional structure. This corresponds to finding the global minimum on the potential energy surface (PES).[8]
Experimental Protocol: Structure Optimization
-
Initial Structure: Construct an initial 3D model of this compound using standard bond lengths and angles.
-
Computational Method: Employ DFT using a hybrid functional, such as B3LYP, which has demonstrated reliability for a wide range of organic molecules.[9]
-
Basis Set Selection: Utilize a Pople-style basis set, specifically 6-311++G(d,p). The '++' indicates the inclusion of diffuse functions on all atoms, essential for accurately describing lone pairs and potential weak interactions. The '(d,p)' denotes polarization functions, which allow for greater flexibility in describing bond shapes.
-
Optimization Algorithm: Use a quasi-Newton optimization algorithm to efficiently locate the energy minimum.[8]
-
Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure is a true energy minimum.
The causality for this specific protocol is rooted in establishing a reliable and accurate ground-state geometry. An incorrect structure would invalidate all subsequent property calculations. The B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) provides a robust level of theory for obtaining accurate geometric parameters for organic molecules.
Caption: Diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.
-
Fukui Functions: For a more quantitative analysis, we can calculate condensed Fukui functions. [10][11]These functions are derived from conceptual DFT and indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. [12] * f+: Indicates the propensity of a site to accept an electron (nucleophilic attack). The site with the highest f+ value is the most likely target for a nucleophile.
-
f-: Indicates the propensity of a site to donate an electron (electrophilic attack). The site with the highest f- value is the most likely target for an electrophile.
-
This dual-pronged approach, combining the qualitative MEP map with quantitative Fukui functions, provides a robust and self-validating system for predicting the regioselectivity of reactions involving this compound.
PART 4: Proposed Experimental Validation
The theoretical predictions generated in this proposed study must be grounded in experimental reality. A successful research program would integrate the computational work with laboratory synthesis and characterization.
Experimental Protocol: Synthesis and Characterization
-
Synthesis: A plausible synthetic route would involve the oxidation of the corresponding alcohol, 2,6-dichloro-4-(hydroxymethyl)pyridine, or potentially the reduction of 2,6-dichloroisonicotinic acid. [13]The specific conditions (oxidizing/reducing agent, solvent, temperature) would be chosen based on standard organic chemistry principles.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The purified product's identity and purity would be confirmed using the following techniques:
-
FTIR Spectroscopy: To identify the key functional groups (e.g., C=O aldehyde stretch). The experimental spectrum would be compared directly with the predicted IR spectrum.
-
NMR Spectroscopy (1H and 13C): To elucidate the full chemical structure. The experimental chemical shifts would be compared with the GIAO-predicted values.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
X-ray Crystallography (if suitable crystals can be obtained): This would provide the definitive experimental geometry (bond lengths, angles), which can be directly compared to the DFT-optimized structure.
-
By comparing the experimental spectroscopic and structural data with the theoretically predicted values, the accuracy of the computational model can be validated. Any discrepancies can be used to refine the theoretical approach, creating a powerful feedback loop between theory and experiment.
Conclusion
This technical guide outlines a comprehensive and robust theoretical framework for the investigation of this compound. By leveraging Density Functional Theory, we can predict its fundamental structural, electronic, and reactivity properties before its extensive synthesis. This "in silico" first approach is a cornerstone of modern chemical research, saving time and resources while providing deep mechanistic insights. The proposed workflow, from geometry optimization to the prediction of spectroscopic signatures and reactivity maps, provides a clear path for researchers. The subsequent validation of these theoretical results with experimental data will not only confirm the molecule's properties but also pave the way for its rational application in the design of novel pharmaceuticals and advanced materials.
References
A consolidated list of references providing authoritative grounding for the proposed methodologies and concepts.
- From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. PMC - NIH. [Link]
- Electrostatic Potential maps. Chemistry LibreTexts. [Link]
- 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem. [Link]
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
- From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. ACS Omega. [Link]
- Fukui Functions and the Dual Descriptor. SCM. [Link]
- How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. Journal of the American Chemical Society. [Link]
- How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective.
- Molecular Electrostatic Potential (MEP). SourceForge. [Link]
- Optimization methods.
- Density functional theory. Wikipedia. [Link]
- How to interpret a map of electrostatic potential (MEP)?
- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central. [Link]
- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul
- Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]
- Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy.
- HOMO, LUMO energies and chemical reactivity properties for...
- Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy. Accounts of Chemical Research. [Link]
- Computational Chemistry. University of Wisconsin-La Crosse. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]
- From Fundamentals to Spectroscopic Applications of Density Functional Theory. UWSpace. [Link]
- Medicinal Uses of Pyridine Deriv
- Quantum Co-optimization Achieves Breakthrough In Molecular Geometry Prediction. Quantum Zeitgeist. [Link]
- Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Comput
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
- Density functional theory. CORE. [Link]
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. [Link]
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Preparation method for 4-pyridinecarboxaldehyde.
- Triple-Consecutive Isocyanide Insertions with Aldehydes: Synthesis of 4-Cyanooxazoles.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. [Link]
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
- 4-Pyridinecarboxaldehyde,Isonicotinaldehyde. ChemBK. [Link]
- 2,6-Dichloroaniline API Suppliers. apicule. [Link]
- Isonicotinaldehyde 1-oxide. PubChem. [Link]
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 9. researchgate.net [researchgate.net]
- 10. From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scm.com [scm.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,6-Dichloroisonicotinaldehyde in Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
2,6-Dichloroisonicotinaldehyde is a trifunctional heterocyclic building block of significant strategic importance in organic synthesis. Its unique electronic architecture, characterized by a highly electron-deficient pyridine ring, features two chlorine atoms activated for nucleophilic aromatic substitution (SNAr) and a versatile aldehyde moiety poised for a wide array of transformations. This combination of reactive sites allows for the rapid construction of complex molecular scaffolds, making it an invaluable precursor in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-tested protocols for its key transformations and insights into its application in drug discovery programs.
Core Properties and Reactivity Profile
This compound is a crystalline solid whose utility is dictated by the interplay of its three functional groups. The pyridine nitrogen, acting as a powerful electron-withdrawing group, in concert with the two chloro substituents, renders the aromatic ring exceptionally electrophilic. This electronic deficiency is the cornerstone of the molecule's reactivity.
Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,6-dichloropyridine-4-carbaldehyde |
| Synonyms | 2,6-Dichloro-4-formylpyridine |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Appearance | Off-white to yellow crystalline solid (typical) |
The primary modes of reactivity are twofold:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are highly susceptible to displacement by a wide range of nucleophiles (O, N, S, and C-based). The reaction proceeds through a stabilized Meisenheimer-like intermediate.
-
Aldehyde Chemistry: The formyl group at the C4 position undergoes all canonical aldehyde reactions, including reductive amination, Wittig olefination, oxidation, reduction, and additions of organometallic reagents.[1]
The strategic value of this reagent lies in the ability to perform these reactions sequentially or in tandem to introduce molecular diversity.
Caption: Key reactive sites on this compound.
Foundational Synthetic Transformations and Protocols
The protocols detailed below are designed to be robust and serve as validated starting points for further derivatization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is perhaps the most powerful transformation for this substrate. The reaction can be performed stepwise to yield mono-substituted or di-substituted products, often with high regioselectivity if the nucleophiles are chosen carefully.
Caption: General mechanism for SNAr on the pyridine ring.
This protocol details the mono-substitution with an amine, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules.
-
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add benzylamine dropwise at room temperature.
-
Heat the reaction mixture to 70-75°C and stir for 6-7 hours, monitoring progress by TLC.[2]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:EtOAc gradient) to yield the desired product.
-
-
Scientist's Note: The use of a slight excess of the amine ensures complete consumption of the starting material. K₂CO₃ acts as a base to neutralize the HCl generated in situ. DMF is an ideal solvent due to its high boiling point and ability to dissolve the reactants and salts. This procedure is analogous to those used for the synthesis of substituted chloroquinoxalines.[2]
Transformations of the Aldehyde Group
The aldehyde functionality provides a secondary handle for diversification, allowing for chain extension and the introduction of new functional groups.
Caption: Workflow for reductive amination.
This protocol generates a tertiary amine, a common motif in CNS-active compounds.
-
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloroethane (DCE)
-
Acetic Acid (AcOH) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve this compound in DCE in a round-bottom flask.
-
Add morpholine, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the target amine.
-
-
Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. The catalytic acid is crucial for accelerating the formation of the iminium intermediate, which is the species that undergoes reduction.
This protocol demonstrates the conversion of the aldehyde to an alkene, useful for creating vinyl-pyridine derivatives for polymerization or further functionalization.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq.)
-
n-Butyllithium (n-BuLi) (1.05 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the ylide solution back down to 0°C.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the aldehyde.
-
Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the 2,6-dichloro-4-vinylpyridine.
-
-
Scientist's Note: The Wittig reaction must be performed under strictly anhydrous and inert conditions, as the organolithium reagent and the resulting ylide are highly reactive with water and oxygen. The stoichiometry is critical to ensure efficient conversion.
Strategic Application in Medicinal Chemistry
Pyridine-containing heterocycles are a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring this scaffold.[4] this compound serves as an ideal starting point for creating libraries of drug-like molecules.
Example Synthetic Strategy: A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The following strategy illustrates how this compound can be used to rapidly generate such a scaffold.
Caption: A multi-step synthesis leveraging the orthogonal reactivity of this compound to create a diverse drug-like scaffold.
This three-step sequence allows for the introduction of three different diversity elements (R¹, R², and the Suzuki coupling partner) from a single, readily available starting material. This efficiency is highly valuable in lead optimization campaigns. The dichloro-substituted aromatic core is a known precursor motif in the synthesis of anti-inflammatory drugs and other pharmaceuticals.[5]
References
- Reactions and Mechanisms.Master Organic Chemistry. [Link]
- An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity.RASĀYAN Journal of Chemistry. [Link]
- The Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis and Safety.LookChem. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.RSC Publishing. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
The Strategic Utility of 2,6-Dichloroisonicotinaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Dichloro-Substituted Pyridine Aldehyde
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, 2,6-dichloroisonicotinaldehyde stands out as a particularly valuable and versatile precursor. Its chemical architecture, featuring a reactive aldehyde group at the 4-position and two chlorine atoms flanking the nitrogen at the 2- and 6-positions, offers a trifecta of reactive sites for strategic molecular elaboration.
The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen renders the aldehyde group susceptible to a variety of condensation and addition reactions.[2] Concurrently, the chloro-substituents are amenable to nucleophilic aromatic substitution (SNAr), providing a pathway for the introduction of diverse functionalities.[3] This multi-faceted reactivity allows for the construction of complex molecular frameworks, making this compound a key building block in the synthesis of targeted therapies, including kinase inhibitors and other novel pharmaceutical agents.[4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols to facilitate its use in the modern research laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical intermediate in a laboratory setting. The following tables summarize the key data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 175.99 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed or if inhaled. | Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| May cause an allergic skin reaction. | Contaminated work clothing should not be allowed out of the workplace. |
| Causes serious eye irritation. | Wear eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Key Synthetic Transformations and Reaction Mechanisms
The synthetic utility of this compound is primarily derived from two key areas of reactivity: reactions at the aldehyde carbonyl group and nucleophilic substitution at the chloro-substituted positions.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation. Common transformations include condensation reactions, reductive amination, and additions of organometallic reagents.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically in the presence of a weak base.[6] This provides a facile route to α,β-unsaturated systems, which are themselves valuable intermediates for further functionalization.
Causality of Experimental Choices: The choice of a weak base, such as piperidine or triethylamine, is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The reaction is often carried out in a solvent like ethanol or toluene, which facilitates the removal of the water byproduct, driving the reaction to completion.
-
Reductive Amination: A powerful method for forming C-N bonds, reductive amination involves the initial formation of an imine via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[7]
Causality of Experimental Choices: The reaction is typically performed as a one-pot procedure. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the aldehyde. The reaction is often carried out in solvents like dichloromethane (DCM) or dichloroethane (DCE), sometimes with the addition of a small amount of acetic acid to catalyze imine formation.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the aldehyde group.[3] This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates.[8][9]
Causality of Experimental Choices: SNAr reactions are typically carried out at elevated temperatures to overcome the activation energy required for the formation of the Meisenheimer intermediate.[9] The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) being commonly used to solvate the reactants and facilitate the reaction. A base, such as potassium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction. The regioselectivity of the substitution (i.e., which chlorine is replaced first) can sometimes be controlled by the reaction conditions and the nature of the nucleophile.
Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in synthetic organic chemistry. Researchers should adapt these procedures as necessary for their specific substrates and experimental setups.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (2,6-dichloropyridin-4-yl)methylene)malononitrile, a useful intermediate for the synthesis of various heterocyclic compounds.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol, absolute
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10.0 mmol) and absolute ethanol (40 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add malononitrile (0.66 g, 10.0 mmol) to the solution.
-
Add piperidine (0.1 mL, 1.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield (2,6-dichloropyridin-4-yl)methylene)malononitrile as a white to off-white solid.
Protocol 2: Reductive Amination with a Primary Amine
This protocol outlines the synthesis of a secondary amine via reductive amination, a key transformation in the construction of many pharmaceutical scaffolds.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.76 g, 10.0 mmol) in anhydrous DCM (80 mL).
-
Add benzylamine (1.09 mL, 10.0 mmol) to the solution, followed by glacial acetic acid (0.57 mL, 10.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in anhydrous DCM (20 mL).
-
Slowly add the STAB slurry to the reaction mixture over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((2,6-dichloropyridin-4-yl)methyl)aniline.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol demonstrates the displacement of one of the chlorine atoms with an amine, a common strategy for building kinase inhibitor scaffolds.
Materials:
-
This compound
-
4-Fluoroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add this compound (1.76 g, 10.0 mmol), 4-fluoroaniline (1.11 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Under an inert atmosphere, add anhydrous DMF (40 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-(4-fluoroanilino)isonicotinaldehyde.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this valuable precursor in the development of next-generation therapeutics.
References
- Chemistry LibreTexts. (2021).
- El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (n.d.). Nucleophilic Substitution Reactions. King Saud University. [Link]
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- RSC Publishing. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Siva Sankara Babu, T., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 13(2), 1037-1041. [Link]
- YouTube. (2019).
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
- Sadek, B., et al. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Medicinal Chemistry, 18(7), 803-818. [Link]
- Wikipedia. (n.d.).
- Beilstein Journals. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- Beilstein Journals. (n.d.).
- Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
- Scribd. (n.d.). Multicomponent Reactions Guide. [Link]
Sources
- 1. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Application Note & Protocols: Strategic Synthesis of Novel Pyridine Scaffolds via Reactions of 2,6-Dichloroisonicotinaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloroisonicotinaldehyde is a pivotal building block in medicinal chemistry, offering multiple reaction pathways for the synthesis of diverse heterocyclic compounds. Its structure features two key reactive sites: an electrophilic aldehyde amenable to condensation and reductive amination, and a pyridine ring activated for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and strategic considerations for reacting this aldehyde with various amines. By controlling reaction conditions, chemists can selectively target either the aldehyde or the chlorinated ring, or both, to generate libraries of novel substituted pyridine derivatives with significant potential for drug discovery programs.
Introduction: The Strategic Value of this compound
Pyridine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals, prized for their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[1] The isonicotinic acid framework, in particular, has given rise to drugs for a wide range of diseases, from tuberculosis to cancer and diabetes.[2] The subject of this guide, this compound, is an especially versatile starting material. The two chlorine atoms are excellent leaving groups and strongly activate the pyridine ring towards nucleophilic attack. Simultaneously, the aldehyde at the 4-position provides a handle for introducing a wide array of substituents through well-established amine chemistry. This dual reactivity allows for the construction of complex molecular architectures, making it a high-value precursor for generating compound libraries for high-throughput screening and lead optimization in drug development.[3]
Chemical Principles & Reaction Mechanisms
The reaction of this compound with amines can proceed via two primary, competing pathways. The choice of reagents, solvent, and temperature dictates the outcome, enabling selective synthesis.
Pathway A: Reaction at the Aldehyde Carbonyl (Reductive Amination)
This is one of the most reliable and widely used methods for forming carbon-nitrogen bonds.[4] The process occurs in two main steps: the formation of an imine (or Schiff base) intermediate, followed by its immediate reduction to a stable amine.
-
Imine/Iminium Ion Formation : The reaction between the aldehyde and a primary or secondary amine is typically catalyzed by a weak acid, such as acetic acid.[5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. A subsequent dehydration step yields a C=N double bond, known as an imine. In the acidic medium, this imine is protonated to form a highly electrophilic iminium ion. The pH must be carefully controlled; if the pH is too low, the amine nucleophile will be fully protonated and non-reactive, while at a high pH, the dehydration step is inefficient.[7]
-
Reduction : A selective reducing agent is introduced to deliver a hydride to the iminium ion, forming the final amine product. The key is to use a mild reductant that preferentially reduces the protonated iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this, as it is less reactive than agents like NaBH₄ and tolerates the mildly acidic conditions.[4][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]
Pathway B: Reaction at the Pyridine Ring (Nucleophilic Aromatic Substitution - SNAr)
The pyridine ring, particularly with two electron-withdrawing chlorine substituents, is electron-deficient and susceptible to nucleophilic attack. Amines can act as nucleophiles to displace one or both chloride ions.
The mechanism involves two steps:
-
Nucleophilic Attack : The amine attacks one of the carbon atoms bearing a chlorine atom (C2 or C6), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure : The aromaticity is restored by the expulsion of the chloride ion.
The regioselectivity of this reaction can be influenced by both electronic and steric factors. While the nitro group in the analogous 2,6-dichloro-3-nitropyridine directs substitution to the C2 position through a kinetic preference, the aldehyde in our substrate is at the C4 position, making C2 and C6 electronically equivalent.[9] Therefore, factors like reaction temperature and amine stoichiometry become critical. Mono-substitution can often be achieved using a 1:1 molar ratio at moderate temperatures, while di-substitution typically requires an excess of the amine and higher temperatures.
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many amines are irritants.
Protocol 3.1: Selective Reductive Amination
This protocol is designed to selectively modify the aldehyde group while leaving the chloro-substituents on the pyridine ring intact.
-
Objective: To synthesize N-substituted-(2,6-dichloropyridin-4-yl)methanamines.
-
Rationale: This method uses mild, acidic conditions and a selective reductant (NaBH(OAc)₃) that favors iminium ion reduction, preventing reaction at the pyridine ring or over-reduction of the aldehyde to an alcohol.[4]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Glacial Acetic Acid (catalytic, ~5% v/v of solvent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration). Add the amine (1.1 eq).
-
Catalysis: Add a few drops of glacial acetic acid to the stirring solution. This catalyzes the formation of the iminium ion.[6] Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC), if possible.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the mixture. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol targets the displacement of one of the chlorine atoms on the pyridine ring.
-
Objective: To synthesize 2-amino-6-chloro-isonicotinaldehydes.
-
Rationale: This method uses thermal energy to overcome the activation barrier for SNAr. By using a slight excess of the amine and a polar aprotic solvent, the reaction is driven towards mono-substitution. A base is included to neutralize the HCl generated, preventing protonation of the reacting amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO or DMF.
-
Addition of Reagents: Add the amine (1.2-1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is consumed (typically 4-24 hours). Be mindful of the potential formation of the di-substituted product.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer several times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMSO/DMF) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography to separate the desired mono-substituted product from any unreacted starting material and di-substituted byproduct.
-
Characterization: Confirm the structure via spectroscopic methods (NMR, MS).
Data Summary and Expected Outcomes
The choice of amine and reaction conditions will significantly alter the product. The following table summarizes expected outcomes.
| Amine Type | Reaction Pathway | Key Reagents/Conditions | Expected Product Class |
| Primary Amine | Reductive Amination | NaBH(OAc)₃, Acetic Acid, RT | Secondary Amine (at C4-methyl position) |
| Secondary Amine | Reductive Amination | NaBH(OAc)₃, Acetic Acid, RT | Tertiary Amine (at C4-methyl position) |
| Primary Amine | SNAr (Mono) | K₂CO₃, DMSO, 80-100 °C | 2-(Alkylamino)-6-chloroisonicotinaldehyde |
| Secondary Amine | SNAr (Mono) | K₂CO₃, DMSO, 80-100 °C | 2-(Dialkylamino)-6-chloroisonicotinaldehyde |
| Primary Amine | SNAr (Di) | Excess Amine (>2.2 eq), >120 °C | 2,6-bis(Alkylamino)isonicotinaldehyde |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction in Reductive Amination | Inactive reducing agent; Amine is not nucleophilic enough (e.g., protonated). | Use fresh NaBH(OAc)₃; Ensure pH is not too low (check amount of acid catalyst); For weakly basic amines, omit the acid catalyst initially. |
| Aldehyde is reduced to alcohol | Reducing agent is too strong or conditions are not selective. | Ensure you are using NaBH(OAc)₃ or NaBH₃CN, not NaBH₄. Add the reducing agent after allowing time for imine formation. |
| Low yield in SNAr | Insufficient temperature; Amine is not nucleophilic enough. | Increase reaction temperature incrementally (e.g., in 10 °C steps); Consider using a more polar solvent or a stronger, non-nucleophilic base. |
| Mixture of mono- and di-substitution | Stoichiometry or reaction time is not optimal. | For mono-substitution, use closer to 1.1 eq of amine and monitor carefully to stop the reaction upon consumption of starting material. For di-substitution, use a larger excess of amine and higher temperature. |
References
- Vertex AI Search. (2023).
- IOC 40. (2022).
- PubMed Central. (2023).
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Jasperse, J. (n.d.). Reactions of Amines. Chem 360.
- Mansour, E. M., et al. (n.d.).
- NIH. (2023).
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
- Evans, M. (2023).
- Organic Chemistry with Lluís Llorens Palomo. (2023).
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PubMed. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 2,6-Dichloroaniline.
- ResearchGate. (2025). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
- PubMed. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor.
- Scribd. (n.d.). A Summary of The Reactions of Aldehydes With Amines.
- IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
- Google Patents. (2007).
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
- Semantic Scholar. (n.d.). Mini-Reviews in Medicinal Chemistry.
- ResearchGate. (2015). Sustainable synthesis of secondary amines.
- RSC Publishing. (n.d.). Spectroscopic and ab initio investigation of 2,6-difluorophenylacetylene–amine complexes: coexistence of C–H⋯N and lone-pair⋯π complexes and intermolecular coulombic decay.
- ResearchGate. (2015).
- ResearchGate. (n.d.). Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: The Strategic Role of 2,6-Dichloroisonicotinaldehyde in Modern Agrochemical Synthesis
Abstract
2,6-Dichloroisonicotinaldehyde is a pivotal intermediate in the synthesis of a diverse range of high-value agrochemicals. Its unique molecular architecture, featuring a pyridine ring substituted with two chlorine atoms and a reactive aldehyde group, provides a versatile platform for constructing complex molecules with potent herbicidal, fungicidal, and insecticidal activities. The strategic placement of the chlorine atoms enhances the biological efficacy and modulates the physicochemical properties of the final products, while the aldehyde functionality serves as a key handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, detailing the underlying chemical principles, step-by-step protocols for key transformations, and the mode of action of the resulting active ingredients.
Introduction: The Versatility of a Dichlorinated Pyridine Aldehyde
In the landscape of modern agriculture, the development of effective and selective crop protection agents is paramount for ensuring global food security. Chemical intermediates that serve as versatile building blocks are the cornerstone of this endeavor. This compound (or 2,6-dichloropyridine-4-carboxaldehyde) has emerged as a significant synthon in this field. It belongs to the broader class of dichloropyridine derivatives, which are widely recognized for their utility in synthesizing biologically active substances for both the pharmaceutical and agrochemical sectors.[1]
The reactivity of this compound is dominated by two key features:
-
The Aldehyde Group: This functional group is readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in condensation and carbon-carbon bond-forming reactions. This flexibility allows for its incorporation into a wide array of molecular scaffolds.
-
The Dichloropyridine Ring: The two chlorine atoms are crucial for the biological activity of many final products. They can also serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for further derivatization of the pyridine core.[2]
This document will focus on the primary application of this compound as a precursor to herbicides, with additional discussion on its potential for synthesizing fungicides and insecticides.
Application in Herbicide Synthesis: The Gateway to ACCase Inhibitors
One of the most significant applications of this compound is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides.[3][4] These are highly effective, selective post-emergence herbicides used to control grassy weeds in broadleaf crops.[5]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
AOPP herbicides, often called "fops," function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[5][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By blocking this enzyme in susceptible grass species, AOPP herbicides halt the production of lipids, leading to the cessation of growth and eventual death of the weed, while broadleaf crops remain largely unaffected.[5][6]
Below is a conceptual workflow illustrating the central role of ACCase and its inhibition.
Caption: Inhibition of ACCase by AOPP herbicides disrupts fatty acid synthesis, leading to weed death.
Synthetic Pathway to AOPP Herbicides
The synthesis of AOPP herbicides from this compound typically proceeds through a key intermediate: 2,6-dichloroisonicotinic acid .[2][7] This conversion is a straightforward oxidation of the aldehyde.
Caption: General synthetic workflow from this compound to AOPP herbicides.
Protocol 1: Synthesis of Haloxyfop-P-methyl
This protocol outlines a two-stage synthesis of the potent AOPP herbicide Haloxyfop-P-methyl, starting from this compound.
Stage A: Oxidation to 2,6-Dichloroisonicotinic Acid
-
Rationale: The aldehyde must first be converted to the more versatile carboxylic acid functional group for subsequent esterification and coupling reactions. A mild oxidizing agent like potassium permanganate (KMnO₄) in a slightly alkaline solution is effective for this transformation. The alkaline condition prevents the formation of unwanted byproducts and facilitates the reaction.
-
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the mixture to 0-5°C in an ice bath with gentle stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove MnO₂.
-
Acidify the filtrate to pH 2-3 with concentrated HCl. A white precipitate of 2,6-dichloroisonicotinic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Stage B: Synthesis of Haloxyfop-P-methyl
-
Rationale: This stage involves a nucleophilic aromatic substitution. The 2,6-dichloroisonicotinic acid is first converted to its methyl ester. This ester then reacts with the potassium salt of 4-(3-chloro-5-(trifluoromethyl)phenoxy)phenol. A phase-transfer catalyst can be used to improve reaction rates and yield.
-
Procedure:
-
Reflux a solution of 2,6-dichloroisonicotinic acid (1.0 eq) from Stage A in methanol with a catalytic amount of sulfuric acid for 6-8 hours to form the methyl ester.
-
Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.
-
In a separate vessel, prepare the potassium salt of (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester by reacting it with potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
To this mixture, add the methyl 2,6-dichloroisonicotinate solution and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture at 80-90°C for 12-18 hours, monitoring by HPLC or GC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield Haloxyfop-P-methyl.
-
| Parameter | Stage A: Oxidation | Stage B: Coupling |
| Key Reagents | KMnO₄, HCl | K₂CO₃, (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester |
| Solvent | Acetone/Water | DMF or Acetonitrile |
| Typical Yield | 85-95% | 70-85% |
| Purity (Post-Purification) | >98% | >97% |
Application in Fungicide and Insecticide Synthesis
While the pathway to herbicides is well-established, this compound also serves as a valuable precursor for fungicides and insecticides, leveraging the known bioactivity of the dichloropyridine scaffold.[8][9]
Fungicide Synthesis Potential
The 2,6-dichloropyridine core is a component of some antifungal agents.[8] The aldehyde can be derivatized to form various heterocyclic systems known for fungicidal activity, such as amides, oximes, and hydrazones, which can then be cyclized.[10] For instance, conversion of the aldehyde to an oxime followed by further reaction can lead to compounds that interfere with fungal cell division or membrane integrity.[11]
-
Example Concept: Synthesis of a Pyridine-based Fungicide
-
Oxime Formation: React this compound with hydroxylamine hydrochloride to form this compound oxime.
-
Coupling/Cyclization: The oxime can then be reacted with a suitable partner to build a more complex, fungicidally active molecule, potentially targeting fungal enzymes or structural components.
-
Insecticide Synthesis Potential
The aldehyde functional group is a key synthon for building insecticides. For example, 2,6-dichlorobenzaldehyde is an intermediate in the synthesis of benzoylurea insecticides like lufenuron, which act as insect growth regulators.[12] A similar strategy can be applied to this compound.
-
Example Concept: Synthesis of a Benzoylurea-type Insecticide Analog
-
Condensation Reaction: The aldehyde can undergo a condensation reaction with an appropriate aniline derivative.
-
Urea Formation: The resulting imine can be reduced and subsequently reacted with a substituted phenyl isocyanate to form the final benzoylurea-type structure.
-
Mechanism of Action: Such compounds typically inhibit chitin synthesis, disrupting the molting process in insect larvae.[13]
-
Caption: Potential synthetic routes to fungicides and insecticides from the aldehyde precursor.
Conclusion and Future Outlook
This compound is a high-value intermediate whose strategic importance in agrochemical R&D cannot be overstated. Its primary, field-proven application lies in the efficient synthesis of AOPP herbicides, a critical class of weed control agents. The straightforward conversion to 2,6-dichloroisonicotinic acid unlocks a robust synthetic platform. Furthermore, the inherent reactivity of the aldehyde group, combined with the bio-active nature of the dichloropyridine core, presents significant opportunities for the discovery and development of novel fungicides and insecticides. As the demand for more selective, potent, and environmentally conscious crop protection solutions grows, the creative application of versatile synthons like this compound will continue to be a driving force of innovation in the agrochemical industry.
References
- ResearchGate. (n.d.). Synthetic pathways of aryloxy-phenoxy propionates.
- ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis.
- ZCPC API Manufacturer. (n.d.). Understanding 2,6-Dichloropyrazine: A Versatile Chemical Intermediate in Pharmaceutical Applications.
- MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis.
- R Discovery. (n.d.). aryloxyphenoxy-propionate-herbicides Research Articles.
- Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2,6-Dichloroisonicotinic Acid: Synthesis, Applications, and Advantages.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- U.S. EPA. (n.d.). Insecticides.
- Semantic Scholar. (n.d.). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
- POMAIS Agriculture. (n.d.). Haloxyfop-P-methyl Herbicide.
- ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Google Patents. (n.d.). Fungicide compositions comprising fluopyram, at least one succinate dehydrogenase (SDH) inhibitor and optionally at least one triazole fungicide.
Sources
- 1. Understanding 2,6-Dichloropyrazine: A Versatile Chemical Intermediate in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. [PDF] Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US9591856B2 - Fungicide compositions comprising fluopyram, at least one succinate dehydrogenase (SDH) inhibitor and optionally at least one triazole fungicide - Google Patents [patents.google.com]
- 12. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,6-Dichloroisonicotinaldehyde
Introduction: The Strategic Value of the 2,6-Disubstituted Pyridine-4-Carboxaldehyde Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] Within the vast chemical space of potential inhibitors, heterocyclic scaffolds serve as crucial frameworks for orienting functional groups to interact with the ATP-binding site of kinases. The 2,6-disubstituted pyridine core, in particular, offers a versatile platform for generating libraries of potent and selective inhibitors.
This application note provides a detailed guide for medicinal chemists and drug development scientists on the strategic use of 2,6-dichloroisonicotinaldehyde as a starting material for the synthesis of novel kinase inhibitors. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for sequential and regioselective functionalization through well-established synthetic methodologies. The aldehyde group at the C4 position provides a valuable handle for further diversification or for direct interaction with the kinase active site.
We will delve into the core synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols. Furthermore, we will address the critical aspect of chemoselectivity, particularly the protection of the aldehyde functionality when necessary. The overarching goal is to equip researchers with the knowledge to efficiently leverage this versatile building block in their kinase inhibitor discovery programs.
Core Synthetic Strategies: Functionalization of the Dichloropyridine Ring
The two chlorine atoms of this compound exhibit differential reactivity, which can be exploited for the sequential introduction of various substituents. Generally, nucleophilic aromatic substitution will occur preferentially at the 2- and 6-positions due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde.
Nucleophilic Aromatic Substitution (SNAr) with Amines
A common and highly effective method for introducing diversity is the reaction of the dichloropyridine core with a wide range of primary and secondary amines. This reaction typically proceeds under basic conditions to generate the corresponding amino-substituted pyridines, which are prevalent scaffolds in many approved kinase inhibitors.
Protocol 1: General Procedure for Mono-amination of this compound
This protocol describes the selective monosubstitution of an amine at one of the chloro-positions. The choice of base and solvent can influence the reaction rate and selectivity.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or dioxane.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add the base, either DIPEA (2.0 eq) or K₂CO₃ (2.0-3.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially important when using organometallic reagents in subsequent steps.
-
Anhydrous Solvents: Water can compete as a nucleophile and lead to undesired hydroxylation byproducts.
-
Base: The base is crucial to neutralize the HCl generated during the substitution, driving the reaction to completion. DIPEA is a non-nucleophilic organic base suitable for many substrates, while K₂CO₃ is a solid inorganic base that can be easily filtered off.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions. This reaction offers a broad substrate scope and functional group tolerance.[3][4]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed coupling of a boronic acid with this compound. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Materials:
-
This compound or its mono-amino derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine the chloro-pyridine starting material (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the degassed solvent system. A common choice is a mixture of dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Microwave-Assisted Suzuki Coupling:
For accelerated reaction times, a microwave-assisted protocol can be employed.[3]
-
Combine the reagents and catalyst in a microwave-safe vial.
-
Add a suitable solvent (e.g., DMF or dioxane/water).
-
Seal the vial and irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Work-up and purify as described in the general protocol.
Strategic Considerations: The Aldehyde Functionality
The aldehyde group in this compound is a key feature but can also present challenges. It can undergo reactions under certain conditions, such as reduction by hydride reagents or reaction with organometallic reagents. Therefore, protection of the aldehyde may be necessary depending on the planned synthetic route.
Aldehyde Protection:
A common and effective method for protecting aldehydes is the formation of an acetal, typically a cyclic acetal using ethylene glycol.
Protocol 3: Acetal Protection of the Aldehyde Group
Materials:
-
Substituted isonicotinaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Toluene or Benzene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde, toluene, and ethylene glycol (1.5-2.0 eq).
-
Add a catalytic amount of p-TSA.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract with an organic solvent, dry, and concentrate to obtain the protected aldehyde.
The acetal is stable to a wide range of non-acidic reagents, including bases and organometallics. Deprotection is readily achieved by treatment with aqueous acid.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
The following scheme illustrates a plausible synthetic route to a 2-amino-6-aryl-pyridine-4-carboxaldehyde scaffold, a common core in many kinase inhibitors. This hypothetical pathway is based on the principles and protocols discussed above.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.
Potential Kinase Targets and Structure-Activity Relationship (SAR)
The 2,6-disubstituted pyridine scaffold is a privileged structure found in inhibitors of various kinase families. The specific kinase targeted will depend on the nature of the substituents at the C2 and C6 positions. For example:
-
Janus Kinases (JAKs): Many JAK inhibitors feature a substituted aminopyrimidine or related heterocyclic core. The 2-amino group can form crucial hydrogen bonds with the hinge region of the kinase.
-
c-Jun N-terminal Kinases (JNKs): Inhibitors of JNKs often contain a central pyridine or pyrimidine core with substituents that occupy the hydrophobic regions of the ATP-binding site.[1]
-
p38 MAP Kinase: Pyridine-based inhibitors have shown significant activity against p38 MAP kinase, a key player in inflammatory responses.
Structure-Activity Relationship (SAR) Considerations:
-
C2-substituent: Typically a hydrogen bond donor/acceptor group (e.g., an amino group) to interact with the kinase hinge region.
-
C6-substituent: Often a larger hydrophobic group (e.g., an aryl or heteroaryl ring introduced via Suzuki coupling) that can extend into the hydrophobic pocket of the active site, contributing to potency and selectivity.
-
C4-aldehyde: This group can be further modified, for example, by reductive amination to introduce additional diversity or it can form specific interactions within the active site.
Data Presentation: Exemplary Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the key transformations, based on analogous systems reported in the literature.
| Reaction | Starting Material | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Mono-amination | 2,6-Dichloropyridine derivative | Aniline | K₂CO₃ | DMF | 80 | 12 | 70-90 |
| Suzuki Coupling | 2-Amino-6-chloropyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 8 | 60-85 |
| Aldehyde Protection | Isonicotinaldehyde derivative | Ethylene glycol | p-TSA | Toluene | Reflux | 4 | >95 |
Note: Yields are indicative and will vary depending on the specific substrates and optimized conditions.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to generate diverse libraries of compounds. By employing established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can systematically explore the structure-activity relationships of 2,6-disubstituted pyridine scaffolds. The strategic use of protecting groups for the aldehyde functionality further expands the synthetic possibilities. The protocols and strategies outlined in this application note provide a solid foundation for the design and synthesis of the next generation of targeted kinase inhibitors.
References
- Noël, R., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]
- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5). [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]
- Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 1084. [Link]
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
- Lei, P., et al. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513. [Link]
- ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
Sources
Application Notes: Selective Reduction of 2,6-Dichloroisonicotinaldehyde to (2,6-Dichloropyridin-4-yl)methanol
Abstract
This technical guide provides detailed protocols for the selective reduction of the aldehyde functional group in 2,6-dichloroisonicotinaldehyde to yield (2,6-dichloropyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. We present two robust and scalable methods: a mild reduction using sodium borohydride (NaBH₄) and a catalytic hydrogenation approach. This document offers in-depth procedural details, mechanistic insights, comparative data, and expert analysis to aid researchers in selecting and executing the optimal protocol for their specific needs.
Introduction
This compound is a valuable heterocyclic building block. Its selective reduction to the corresponding primary alcohol, (2,6-dichloropyridin-4-yl)methanol, is a foundational transformation that opens pathways to further functionalization. The primary challenge lies in achieving high-yield conversion of the aldehyde to an alcohol without affecting the chlorine substituents on the pyridine ring, which are susceptible to reduction under harsh conditions.
This guide focuses on two field-proven methods that balance reactivity, selectivity, and operational simplicity.
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, chemoselective, and operationally simple method ideal for lab-scale synthesis.
-
Catalytic Hydrogenation: A scalable method often preferred in industrial settings, which requires careful optimization to prevent dehalogenation.
Mechanistic Principles of Aldehyde Reduction
The conversion of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2][3] The resulting alkoxide intermediate is then protonated to yield the final alcohol product.[1][4]
The general two-step mechanism is as follows:
-
Nucleophilic Attack: A hydride source, such as the [BH₄]⁻ ion, delivers a hydride to the partially positive carbonyl carbon. This breaks the C=O π-bond, forming a new C-H bond and a tetrahedral alkoxide intermediate.[1][2][4]
-
Protonation: The negatively charged alkoxide oxygen is protonated during an acidic or aqueous workup step, forming the final alcohol.[2][4]
Caption: General reaction scheme for the reduction of this compound.
Protocol 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for this transformation.[3] It readily reduces aldehydes and ketones but typically does not affect more robust functional groups like esters or, critically in this case, aryl chlorides under standard conditions.[2][5] The use of a protic solvent like methanol or ethanol is common as it facilitates the reaction and the subsequent workup.[4][5]
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
5 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of NaBH₄.
-
Reagent Addition: Slowly add sodium borohydride (0.5-0.7 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Scientist's Note: While stoichiometry suggests 0.25 equivalents are sufficient, using a slight excess (but still sub-stoichiometric relative to hydride delivery) ensures complete conversion and accounts for any reaction with the solvent.[6]
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[5][6][7]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 5 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution will occur. Adjust the pH to ~7.
-
Workup & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][8]
-
Purification: The crude (2,6-dichloropyridin-4-yl)methanol, often obtained as a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.[6]
Expected Results & Data
| Parameter | Expected Value |
| Typical Yield | 90-95%[8] |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >98% after purification |
| Reaction Time | 3-6 hours |
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful reduction technique, particularly for large-scale synthesis.[9] However, it presents a significant challenge with halogenated substrates due to the risk of hydrodehalogenation (replacement of Cl with H). The choice of catalyst and reaction conditions is paramount to ensure selectivity. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium is often effective for hydrogenating the pyridine ring while potentially leaving chloro-substituents intact under controlled conditions.[9][10][11][12]
-
Expert Insight: For selective aldehyde reduction without ring saturation, a deactivated catalyst like palladium on calcium carbonate (Lindlar's catalyst) or a carefully controlled reaction with a standard Pd/C catalyst at low pressure and temperature would be more appropriate. The primary risk remains dehalogenation. Given this high risk, the NaBH₄ method is strongly recommended for its superior chemoselectivity for this specific substrate.
If catalytic hydrogenation must be explored, the following protocol serves as a starting point for optimization.
Detailed Experimental Protocol
Materials:
-
This compound
-
Palladium on Carbon (5% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Vessel Charging: To a suitable pressure-resistant vessel, add this compound (1.0 eq) and a solvent such as ethanol.
-
Catalyst Addition: Add 5% Pd/C catalyst (1-5 mol %).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a low pressure (e.g., 1-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress must be meticulously monitored by taking aliquots (after safely venting and purging the vessel) and analyzing them by GC-MS or LC-MS to check for product formation and the appearance of dehalogenated byproducts.
-
Workup: Once the reaction has reached optimal conversion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which will likely require purification by column chromatography to separate it from starting material and byproducts.
Workflow and Analysis Visualization
The overall process from starting material to final, characterized product follows a logical sequence.
Caption: Experimental workflow for the NaBH₄ reduction protocol.
Safety and Handling
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Catalytic Hydrogenation: Requires specialized pressure equipment and proper handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C when dry). Operations should only be performed by trained personnel.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The reduction of this compound to (2,6-dichloropyridin-4-yl)methanol is most reliably and selectively achieved using sodium borohydride in a protic solvent like methanol. This method provides high yields, demonstrates excellent chemoselectivity by preserving the chloro-substituents, and is operationally straightforward for laboratory-scale synthesis. While catalytic hydrogenation is an alternative, it requires significant optimization to mitigate the substantial risk of hydrodehalogenation, making it a less ideal choice for this specific transformation unless specific, highly selective catalytic systems are developed.
References
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
- Google Patents. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from a publicly available university chemistry lab manual.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
Sources
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. rsc.org [rsc.org]
- 8. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Derivatization of 2,6-Dichloroisonicotinaldehyde for biological screening
Application Notes & Protocols
Introduction: The Strategic Value of the Dichloropyridine Scaffold
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of over 7,000 biologically important molecules and a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its structural similarity to benzene, which allows it to engage in various interactions with biological targets.[1][2][3][4] This makes pyridine and its derivatives a cornerstone of modern drug discovery, with applications ranging from anticancer to antimicrobial agents.[3][5]
Among the vast array of pyridine-based starting materials, 2,6-dichloroisonicotinaldehyde stands out as a particularly versatile and powerful building block for the construction of diverse chemical libraries. Its utility is rooted in the presence of three distinct, orthogonally reactive functional handles:
-
An Aldehyde at the C4-Position: A versatile functional group amenable to a wide range of transformations, including reductive amination and C-C bond-forming reactions, allowing for the introduction of diverse side chains.
-
Two Electrophilic Chlorine Atoms at the C2- and C6-Positions: These positions are highly activated for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the systematic modification of the pyridine core.[6][7]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of this compound. We will explore detailed protocols for key transformations at each reactive site, explain the chemical principles behind these choices, and illustrate how these methods can be combined to rapidly generate novel compound libraries for biological screening.
Core Derivatization Strategies: A Multi-Pronged Approach
The true power of this compound lies in the ability to selectively address its three reactive sites. A judicious choice of reaction conditions allows for a combinatorial approach to library synthesis, starting from a single, readily available precursor.
Figure 1: Key derivatization pathways for this compound.
Transformations at the C4-Aldehyde
The aldehyde functionality is a gateway to introducing a vast array of chemical diversity, primarily through the formation of imine intermediates or by serving as an electrophile in condensation reactions.
This is arguably the most robust and widely used method for converting aldehydes into amines, providing a direct route to incorporate diverse side chains that can modulate solubility, basicity, and target engagement. The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a hydride reagent.
Causality of Reagent Choice: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the protonated iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents premature reduction of the aldehyde, allowing the imine to form first. The mild, slightly acidic nature of NaBH(OAc)₃ also facilitates iminium ion formation without requiring strong acid catalysts that could interfere with other functional groups.[9]
(See Section 4.1 for Detailed Protocol)
To introduce functionalities with different geometries and electronic properties, C-C bond-forming reactions are invaluable. The Knoevenagel condensation allows the aldehyde to react with active methylene compounds (e.g., malonates, cyanoacetates) to create substituted alkenes. A particularly useful variant is the Erlenmeyer-Plöchl reaction to form azlactones (oxazolones) by reacting the aldehyde with hippuric acid derivatives. These products are not only biologically interesting scaffolds themselves but can be further elaborated.[10]
(See Section 4.2 for Detailed Protocol)
Functionalization of the C2/C6-Positions
The chlorine atoms on the pyridine ring are excellent leaving groups for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions for attack by nucleophiles.[7] This allows for the direct displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols.[11]
Controlling Selectivity: A key challenge is controlling mono- versus di-substitution. Because the starting material is symmetrical, the first substitution yields a single product.[6] However, the introduction of the first nucleophile (especially if it is an electron-donating group like an amine) can deactivate the ring towards a second substitution, making mono-substitution readily achievable with stoichiometric control (e.g., 1.0-1.2 equivalents of the nucleophile).[6] Achieving di-substitution often requires more forcing conditions, such as higher temperatures or the use of a stronger base.
(See Section 4.3 for Detailed Protocol)
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming C-C bonds.[12][13] This palladium-catalyzed reaction couples the dichloropyridine with an organoboron reagent (boronic acid or ester), enabling the introduction of a vast array of aryl and heteroaryl moieties.
Causality of Reaction Components: The success of a Suzuki coupling hinges on the interplay of the palladium catalyst, the ligand, and the base.
-
Catalyst/Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For heteroaryl chlorides, electron-rich, bulky phosphine ligands like SPhos or XPhos are often required to promote the difficult oxidative addition step.[13]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[12][14]
Regioselectivity between the C2 and C6 positions is not an issue for the first coupling due to symmetry. Similar to SNAr, achieving a second, different coupling can be challenging but is synthetically feasible.
(See Section 4.4 for Detailed Protocol)
Library Synthesis Workflow: An Integrated Approach
By combining the reactions described above, a highly diverse library can be generated from the single starting material. The workflow below illustrates a potential two-step sequence to maximize structural diversity.
Figure 2: Example of a two-step workflow for library generation.
This orthogonal strategy—modifying the core first, followed by derivatization of the side chain—is a highly efficient method for exploring chemical space around the 2,6-disubstituted isonicotine core. The resulting libraries are ideal for high-throughput biological screening to identify novel hits for various therapeutic targets.[15][16][17]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled by trained professionals.
Protocol 1: General Procedure for Reductive Amination
Objective: To synthesize 2,6-dichloro-4-(aminomethyl)pyridine derivatives.
-
Materials & Equipment:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the chosen solvent (e.g., DCM, 10 mL).
-
Add the amine (1.1 mmol, 1.1 equiv.) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) to the reaction mixture. Note: Slight effervescence may be observed.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
-
Protocol 2: General Procedure for Knoevenagel Condensation
Objective: To synthesize C4-alkene derivatives.
-
Materials & Equipment:
-
This compound
-
Active methylene compound (e.g., diethyl malonate) (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Toluene or Ethanol
-
Round-bottom flask with Dean-Stark apparatus (if using toluene), condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the active methylene compound (1.1 mmol, 1.1 equiv.), and the solvent (e.g., Toluene, 15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.).
-
If using toluene, equip the flask with a Dean-Stark trap and condenser and heat the mixture to reflux. Water will be collected azeotropically.
-
If using ethanol, heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-8 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize mono-substituted 2-amino-6-chloro-isonicotinaldehyde derivatives.
-
Materials & Equipment:
-
This compound
-
Amine or alcohol nucleophile (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Sealed reaction vial, magnetic stirrer, heating block
-
-
Procedure:
-
In a sealed vial, dissolve this compound (1.0 mmol, 1.0 equiv.) in the chosen solvent (e.g., DMF, 5 mL).
-
Add the amine/alcohol nucleophile (1.1 mmol, 1.1 equiv.) followed by the base (e.g., DIPEA, 2.0 mmol, 2.0 equiv.).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 15 mL) to remove DMF, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize mono-substituted 2-aryl-6-chloro-isonicotinaldehyde derivatives.
-
Materials & Equipment:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block, nitrogen/argon line
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the key transformations, providing a starting point for optimization.
| Reaction Type | Key Reagents | Solvent | Base | Temp. (°C) | Typical Time (h) |
| Reductive Amination | Amine, NaBH(OAc)₃ | DCE, DCM | - | RT | 4-16 |
| Suzuki Coupling | Boronic Acid, Pd Catalyst | Dioxane/H₂O | K₂CO₃, K₃PO₄ | 80-100 | 4-18 |
| SNAr (Amination) | Amine | DMF, NMP | DIPEA, K₂CO₃ | 80-120 | 6-24 |
| SNAr (Alkoxylation) | Alcohol, NaH | THF, DMF | NaH | RT-60 | 2-12 |
Conclusion
This compound is a supremely valuable and cost-effective starting material for the generation of diverse chemical libraries. The distinct reactivity of its aldehyde and chloro substituents allows for the application of a wide range of modern synthetic methodologies. By employing orthogonal strategies and the robust protocols detailed in this guide, researchers can efficiently access novel chemical matter, accelerating the hit-identification and lead-optimization phases of drug discovery. The systematic exploration of the chemical space around this scaffold holds significant promise for uncovering next-generation therapeutic agents.
References
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Egyptian Journal of Chemistry. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Wallace, D. J., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Egyptian Journal of Chemistry. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Jurásek, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Rybicka-Jasińska, K., et al. (2021). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Journal of Plant Protection Research.
- ResearchGate. (2021). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid.
- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
- Ferraz, C. O., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica.
- ChemSurvival. (2019). nucleophilic aromatic substitutions. YouTube.
- Google Patents. (2000). Process for the preparation of 2,6-dichloronicotinonitriles.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Wang, Y., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Redox Biology.
- ResearchGate. (2020). Synthesis and biological activities of nicotinaldehyde based azlactones.
- ResearchGate. (2021). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.
- Liu, S., et al. (2001). Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler. Environmental Science & Technology.
- da S. Gomes, A. S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.
- ResearchGate. (2022). Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst.
- Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Andreoli, R., et al. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
- ResearchGate. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.
- Organic Chemistry with Lluís Llorens Palomo. (2021). Reductive Amination. YouTube.
- Chemical Science. (2022). Predicting reactivity and cross-reactivity with a multi-task deep neural network.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
- Baba, A., et al. (2000). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications.
- ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Science.gov. chemical derivatization techniques: Topics.
- PubChem. 2,6-Dichloropyridine-3-carbaldehyde.
- Saryan, L. A., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,6-Dichloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing key chemical transformations with 2,6-dichloroisonicotinaldehyde, a versatile bifunctional building block crucial in the synthesis of novel pharmaceutical and agrochemical agents. The inherent reactivity of the aldehyde and the two distinct chlorine atoms on the pyridine ring offers a rich landscape for molecular elaboration. These application notes detail field-proven protocols for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, as well as a robust methodology for reductive amination. The causality behind experimental choices, self-validating system designs, and troubleshooting guidance are integrated throughout to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Utility of this compound
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions, flanking the nitrogen atom, provides strategic handles for functionalization. The aldehyde group at the 4-position offers a direct route for the introduction of diverse amine-containing moieties through reductive amination.
The differential reactivity of the C-Cl bonds, influenced by the electron-withdrawing nature of the pyridine nitrogen, allows for selective and sequential cross-coupling reactions. This enables the controlled introduction of aryl, heteroaryl, alkyl, and alkynyl groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will provide detailed experimental setups for these pivotal transformations.
Safety and Handling
Before commencing any experimental work, it is imperative to consult the full Material Safety Data Sheet (MSDS) for this compound and all other reagents used.
General Precautions:
-
Corrosive and Irritant: this compound and its derivatives are expected to be corrosive and cause severe skin burns and eye damage.[1] Handle with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][3]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[1]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Physicochemical Properties and Solubility
A precise understanding of the physicochemical properties of this compound is essential for designing robust experimental protocols. While extensive experimental data for this specific molecule is not widely published, the properties of analogous compounds can provide valuable insights.
| Property | Predicted/Inferred Value | Comments |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol | |
| Appearance | Off-white to light yellow solid | Based on similar chlorinated aromatic aldehydes. |
| Melting Point | Not widely reported | Expected to be a solid at room temperature. |
| Solubility | Soluble in many common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, and N,N-Dimethylformamide (DMF). Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | The polarity of the aldehyde and the pyridine nitrogen suggests solubility in polar aprotic solvents. |
Protocol for Determining Solubility: A simple shake-flask method can be employed to determine the approximate solubility in a given solvent.
-
Add a small, known amount of this compound (e.g., 10 mg) to a vial.
-
Add the desired solvent in small, measured increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
-
Continue adding solvent until the solid is completely dissolved.
-
The solubility can be expressed as mg/mL.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions allow for the substitution of the chlorine atoms with a wide array of organic fragments.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for coupling organoboron reagents with organic halides.[4][5][6] In the case of this compound, this allows for the introduction of aryl or vinyl substituents.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for coupling with less reactive aryl chlorides.[6]
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Regioselectivity: The chlorine at the 2-position is generally more reactive than the one at the 6-position due to the electronic influence of the pyridine nitrogen. This allows for selective mono-arylation under controlled conditions (e.g., using a slight excess of the boronic acid). Di-substitution can be achieved by using a larger excess of the boronic acid and longer reaction times or higher temperatures.
Experimental Protocol: Mono-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 10 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | High |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | Moderate to High |
Yields are estimates based on analogous reactions and may require optimization.
Diagram: General Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][4][7]
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is standard, consisting of a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed.[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves as both a base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used.
-
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the C2-Cl bond is expected to be more reactive, allowing for selective mono-alkynylation.
Experimental Protocol: Mono-Alkynylation of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, 0.2 M) and the amine base (e.g., TEA, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Reductive Amination: Introducing Amine Functionality
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by converting an aldehyde to an amine.[3][7][9] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.
Causality of Experimental Choices:
-
Reducing Agent: Mild reducing agents are preferred to selectively reduce the imine intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation.[3] Sodium cyanoborohydride (NaBH₃CN) is also widely used.[10]
-
Solvent: Aprotic solvents that can dissolve both the aldehyde and the amine are typically used. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the imine intermediate.
Experimental Protocol: Reductive Amination of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in the chosen solvent (e.g., DCM, 0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (e.g., 0.1 equiv.) can be added if the reaction is sluggish.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv.) portion-wise to control any potential exotherm.
-
Reaction Execution: Continue stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Data Presentation: Common Reagents for Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Expected Yield |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | High |
| 2 | Morpholine | NaBH(OAc)₃ | DCE | High |
| 3 | Aniline | NaBH₃CN | Methanol | Moderate to High |
Yields are estimates based on general reductive amination protocols and may require optimization.
Diagram: Reductive Amination Workflow
Caption: General workflow for a one-pot reductive amination reaction.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cross-Coupling | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh catalyst and anhydrous, degassed solvents. |
| Poor choice of ligand/base | Screen different phosphine ligands and bases to find the optimal combination for the specific substrate. | |
| Low reaction temperature/time | Increase the reaction temperature or extend the reaction time, monitoring by TLC/LC-MS. | |
| Formation of Homocoupling Byproducts (Sonogashira) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Incomplete Reductive Amination | Inefficient imine formation | Add a catalytic amount of acetic acid. |
| Deactivated reducing agent | Use fresh reducing agent. | |
| Difficulty in Product Purification | Close polarity of starting material and product | Optimize the eluent system for column chromatography; consider crystallization if the product is a solid. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination provide robust and reproducible methods for the selective modification of this scaffold. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively utilize this compound to accelerate their discovery programs in drug development and materials science.
References
- Wikipedia. (n.d.). Reductive amination.
- Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubChem.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubChem.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubChem.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. ijnc.ir [ijnc.ir]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Topic: Analytical Strategies for Monitoring Reactions of 2,6-Dichloroisonicotinaldehyde
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,6-Dichloroisonicotinaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The precise monitoring of its conversion is critical for optimizing reaction yields, minimizing impurity formation, and ensuring process scalability and safety. This document provides a detailed guide to robust analytical methods for monitoring reactions involving this key aldehyde. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and explaining the rationale behind methodological choices.
The Imperative for Reaction Monitoring
In modern chemical synthesis, a "mix and wait" approach is inefficient and often leads to suboptimal outcomes. Process Analytical Technology (PAT) aims to provide real-time understanding and control over chemical processes.[2] For a reactive molecule like this compound, which features an electrophilic aldehyde group and two chlorine atoms on a pyridine ring, a multitude of reaction pathways—desired and undesired—are possible.
Effective reaction monitoring allows a scientist to:
-
Determine Reaction Kinetics: Understand the rate of consumption of the starting material and formation of the product to identify the optimal reaction time.
-
Identify Intermediates and Byproducts: Gain mechanistic insights and identify impurities that may need to be controlled or removed.
-
Ensure Process Safety and Robustness: Detect deviations from the expected reaction profile in real-time, allowing for corrective action.[3]
-
Optimize Yield and Purity: Adjust reaction parameters based on live data to maximize the formation of the desired product.
The choice of analytical technique depends on the specific information required, whether it's routine quantitative analysis, detailed structural elucidation of unknowns, or non-invasive real-time tracking.[4]
Caption: A generalized workflow for effective reaction monitoring.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality and Application: RP-HPLC is the workhorse of many process chemistry labs for its robustness, quantitative accuracy, and broad applicability. For this compound, its aromaticity provides strong UV absorbance, making UV detection highly effective. A reversed-phase setup (e.g., C18 column) is ideal, as it separates compounds based on hydrophobicity. The polar aldehyde starting material will typically have a shorter retention time than its less polar products (e.g., resulting from reductive amination or Wittig reactions), allowing for clear resolution and tracking.
While derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common for enhancing detection of aldehydes, the inherent chromophore in this compound makes direct analysis simpler and faster for reaction monitoring purposes.[5][6]
Caption: Step-by-step workflow for sample analysis using HPLC.
Protocol: RP-HPLC for Reaction Monitoring
1. Sample Preparation: i. Withdraw a small, accurately measured aliquot from the reaction mixture (e.g., 10 µL). ii. Immediately dilute it in a known volume of diluent (e.g., 1.0 mL of 50:50 acetonitrile:water) to quench the reaction and prevent precipitation. The diluent should be miscible with the reaction solvent. iii. If the sample contains solid particles, filter it through a 0.22 or 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions: The following conditions are a robust starting point and can be optimized as needed. This method is adapted from established procedures for similar chlorinated aromatic aldehydes.[7][8]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV Diode Array Detector (DAD) at 254 nm. Monitor multiple wavelengths to check for peak purity. |
3. Data Analysis:
-
Identify the peaks for the starting material and product(s) based on their retention times (confirmed by injecting standards).
-
Calculate the percent conversion of the starting material (SM) using the area percentages: % Conversion = [1 - (Area_SM_t / Area_SM_t0)] x 100%
-
For yield, a calibration curve or an internal standard is required for accurate quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Application: GC-MS offers superior separation efficiency for volatile compounds and provides invaluable structural information from the mass spectrometer.[9][10] This is particularly useful for identifying unexpected byproducts or isomers that may co-elute in HPLC. This compound is sufficiently volatile for GC analysis. The mass spectrometer allows for selective monitoring of ions specific to the starting material and expected products, enhancing sensitivity and confirming identity.
Caption: Step-by-step workflow for sample analysis using GC-MS.
Protocol: GC-MS for Impurity Profiling
1. Sample Preparation: i. Withdraw an aliquot from the reaction (e.g., 50 µL). ii. Quench the reaction by adding it to a vial containing a suitable solvent system for extraction (e.g., 1 mL water and 1 mL ethyl acetate). iii. Vortex thoroughly, then allow the layers to separate. iv. Transfer the organic layer (e.g., ethyl acetate) to a new vial, potentially drying it with a small amount of anhydrous sodium sulfate. v. Dilute the organic extract as needed for GC-MS analysis and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions: These parameters are suitable for analyzing halogenated aromatic compounds.[8]
| Parameter | Recommended Setting |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | 1 µL, Split (e.g., 50:1 ratio) |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 10 minutes. |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40-450. |
3. Data Analysis:
-
Monitor the reaction by observing the decrease in the peak area of this compound in the Total Ion Chromatogram (TIC).
-
Confirm the identity of peaks by comparing their mass spectra with a library or with the spectrum of an authentic standard. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.
-
Identify unknown impurities by interpreting their fragmentation patterns.
Method 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Application: NMR spectroscopy is an exceptionally powerful technique for reaction monitoring because it is non-destructive and provides direct structural information in solution.[11] It can often be used for in-situ monitoring without any sample workup.[12][13] The key to its utility for this compound is the aldehyde proton (R-CHO). This proton has a highly characteristic chemical shift, appearing far downfield around 10 ppm where few other signals interfere.[14][15] Tracking the disappearance of this unique singlet provides a direct, unambiguous measure of the starting material's consumption.
Protocol: At-Line NMR for Quantitative Monitoring
1. Sample Preparation: i. Withdraw an aliquot from the reaction mixture (e.g., 0.1 mL). ii. Add it to an NMR tube containing ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent. iii. Add a small, known amount of an internal standard (IS) that does not react with any components and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer). Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5 times the longest T₁).
3. Expected Chemical Shifts and Data Analysis:
| Compound / Moiety | Expected ¹H Chemical Shift (ppm) | Signal to Monitor |
| This compound | ~10.1 (s, 1H) | Aldehyde Proton: Disappearance of this singlet. |
| ~7.8 (s, 2H) | Pyridine Protons: Shift or disappearance. | |
| Example Product (e.g., Alcohol) | ~4.8 (s, 2H, -CH₂OH) | Appearance of new signals. |
| Internal Standard | Varies | Stable integral for normalization. |
-
Analysis: Calibrate the integral of the internal standard to a fixed value (e.g., 1.00). The relative molar amounts of the starting material and products can be determined by comparing their integral values (normalized for the number of protons).[16] This provides a direct molar ratio of the components in the mixture over time.
Summary and Method Selection
| Feature | RP-HPLC | GC-MS | ¹H NMR Spectroscopy |
| Primary Use | Quantitative analysis, purity checks | Impurity identification, volatile analysis | Real-time monitoring, structural elucidation |
| Speed | Moderate (~20-30 min/sample) | Moderate (~30-40 min/sample) | Fast (<5 min/sample) |
| Sample Prep | Simple (dilute and filter) | Moderate (extraction often required) | Very simple (dilute in D-solvent) |
| Information Provided | Quantitative (Area %) | Quantitative + Structural (Mass Spectra) | Quantitative (molar ratio) + Structural (Shifts) |
| Key Advantage | Robust, reliable, widely available | High sensitivity, definitive identification | Unambiguous tracking of aldehyde proton, in-situ potential |
| Key Limitation | Co-elution can be an issue | Not suitable for non-volatile compounds | Lower sensitivity, higher equipment cost |
Conclusion
The successful synthesis using this compound is greatly enhanced by the implementation of a well-chosen analytical monitoring strategy. RP-HPLC serves as an excellent, robust method for routine quantitative tracking of reaction progress. GC-MS is the superior choice when detailed impurity profiling and identification of unknown byproducts are critical. Finally, NMR spectroscopy offers the most direct and fastest way to monitor the reaction in near real-time by focusing on the unique aldehyde proton signal, providing unambiguous evidence of starting material consumption. The optimal approach often involves using NMR or HPLC for rapid progress checks, followed by a comprehensive GC-MS or LC-MS analysis of the final reaction mixture to ensure purity and identify all components.
References
- American Chemical Society. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.
- National Institutes of Health. (n.d.). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. NIH.
- Bruker. (n.d.). Reaction Monitoring.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Chemistry LibreTexts. (2022, October 4). NMR in Lab- Monitoring Reaction Progress.
- SIELC Technologies. (n.d.). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.
- OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
- U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Formaldehyde.
- Amerigo Scientific. (n.d.). This compound.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Shimadzu Corporation. (2018, September 21). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120.
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction Monitoring | Bruker [bruker.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2,6-Dichloroisonicotinaldehyde as a Pivotal Building Block in Combinatorial Chemistry
Document ID: AN-26DCP-2026-01
Abstract
This technical guide provides an in-depth exploration of 2,6-dichloroisonicotinaldehyde, a highly versatile heterocyclic building block, and its applications in modern combinatorial chemistry for drug discovery and development. We detail its unique reactivity profile, stemming from the electrophilic aldehyde and the two reactive chlorine atoms on an electron-deficient pyridine ring. This document furnishes researchers, scientists, and drug development professionals with field-proven insights and detailed, step-by-step protocols for leveraging this scaffold in the synthesis of diverse small-molecule libraries. Methodologies covered include library generation via reductive amination, multicomponent reactions, and sequential functionalization strategies.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for new therapeutic agents. This compound (CAS 55937-23-0) emerges as a particularly powerful starting material for combinatorial library synthesis due to its trifunctional nature.[2][3]
The molecule's strategic value lies in its distinct reactive sites:
-
The Aldehyde Group (C4-position): An electrophilic center ideal for forming C-N and C-C bonds through reactions like reductive amination, Wittig olefination, and various condensation reactions.[4][5]
-
The Chloro-Substituents (C2, C6-positions): These positions are activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The presence of two chlorine atoms offers opportunities for both symmetric and asymmetric derivatization.[6][7][8]
This inherent multi-functionality allows for the rapid generation of complex and diverse molecular libraries from a single, readily accessible precursor, which is a cornerstone of modern combinatorial chemistry and high-throughput screening.[9][10][11]
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Property | Value | Reference |
| IUPAC Name | 2,6-dichloro-4-pyridinecarboxaldehyde | N/A |
| CAS Number | 55937-23-0 | N/A |
| Molecular Formula | C₆H₃Cl₂NO | Inferred |
| Molecular Weight | 176.00 g/mol | Inferred from Formula |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DCM, THF, DMF, DMSO | N/A |
Safety & Handling:
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from light, moisture, and incompatible materials. The compound is sensitive to air and moisture.[12] For long-term storage, keeping under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[12]
Core Synthetic Strategies & Library Generation Workflows
The power of this compound lies in the ability to selectively address its reactive sites to build molecular diversity. Below are three foundational strategies.
Strategy 1: Library Generation via Reductive Amination
Reductive amination is one of the most robust methods for synthesizing secondary and tertiary amines and is exceptionally well-suited for library generation.[4][13][14] The reaction proceeds via the initial formation of an iminium ion intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike the more aggressive NaBH₄, it is milder and moisture-stable, and it selectively reduces the protonated imine/iminium ion in the presence of the unreacted aldehyde, minimizing the formation of alcohol byproducts.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze imine formation (pH 4-5 is optimal), but it is not always necessary if the amine salt is used.[5]
Experimental Protocol: Reductive Amination Library Synthesis
-
Preparation: In an array of reaction vials, add a solution of this compound (1.0 eq, e.g., 17.6 mg, 0.1 mmol) in DCM (1 mL).
-
Amine Addition: To each vial, add a unique primary or secondary amine from your amine library (1.1 eq, 0.11 mmol).
-
Stirring: Cap the vials and stir the mixtures at room temperature for 1 hour to facilitate imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 31.8 mg, 0.15 mmol) to each vial. Caution: Gas evolution may occur.
-
Reaction: Stir the reactions at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench each reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 1 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude products can be purified by preparative HPLC or used directly for screening if purity is sufficient.
Workflow Visualization:
Fig. 1: Reductive Amination Workflow.
Strategy 2: Multicomponent Reactions (MCRs) for Rapid Complexity
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single, atom-economical step from three or more starting materials.[15][16][17][18] This strategy is ideal for rapidly building structurally diverse and complex heterocyclic scaffolds.
Causality Behind Experimental Choices:
-
Reaction Type: A Hantzsch-like or Gewald-type reaction can be adapted. Here, we propose a three-component reaction between this compound, malononitrile (a source of active methylene), and a thiol to generate highly substituted dihydropyridine or pyridine libraries.[15]
-
Catalyst: A base catalyst like piperidine or a solid-supported base like nanocrystalline MgO facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, which is the rate-determining step.[15]
-
Solvent: Ethanol or methanol are common solvents as they are polar and protic, effectively solvating the reactants and intermediates.
Experimental Protocol: Three-Component Dihydropyridine Library Synthesis
-
Preparation: In an array of reaction vials, add this compound (1.0 eq, 0.1 mmol), malononitrile (1.1 eq, 0.11 mmol), and a unique thiol from your library (1.1 eq, 0.11 mmol) to ethanol (2 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 0.01 mmol) to each vial.
-
Reaction: Cap the vials and heat the mixtures to 60-80°C for 8-16 hours.
-
Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixtures to room temperature. The product often precipitates and can be isolated by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography if necessary.
Workflow Visualization:
Fig. 2: Multicomponent Reaction Strategy.
Strategy 3: Sequential Derivatization via Nucleophilic Aromatic Substitution (SNA_r)
This strategy leverages the orthogonal reactivity of the aldehyde and chloro groups. One position is reacted first, followed by diversification at the other positions, allowing for a highly controlled library synthesis.
Causality Behind Experimental Choices:
-
Order of Reaction: It is often advantageous to first perform the reductive amination. The resulting secondary or tertiary amine is generally stable to the conditions required for the subsequent SNA_r.
-
SNA_r Conditions: Nucleophilic aromatic substitution on the electron-deficient pyridine ring is typically performed at elevated temperatures. A base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required to deprotonate the incoming nucleophile (e.g., an amine or thiol) and to act as a scavenger for the HCl byproduct.
-
Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is ideal for SNA_r reactions, as it can dissolve a wide range of reactants and facilitate the reaction at higher temperatures.
Experimental Protocol: Sequential Reductive Amination and SNA_r
Step A: Synthesis of a Common Intermediate
-
Perform a bulk-scale reductive amination of this compound with a single, desired amine (e.g., piperazine) following the protocol in Section 3.1 to generate a common intermediate. Purify this intermediate by column chromatography to ensure high purity.
Step B: Library Diversification via SNA_r
-
Preparation: Dispense the purified intermediate from Step A (1.0 eq, 0.1 mmol) into an array of reaction vials. Add a polar aprotic solvent like DMSO (1 mL).
-
Nucleophile Addition: To each vial, add a unique nucleophile from your library (e.g., substituted anilines, thiophenols) (2.5 eq, 0.25 mmol, to substitute both chlorine atoms if desired).
-
Base Addition: Add a base such as K₂CO₃ (3.0 eq, 0.3 mmol) to each vial.
-
Reaction: Cap the vials and heat to 100-140°C for 12-24 hours.
-
Work-up & Purification: After cooling, dilute each reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting library of compounds is then purified using mass-directed preparative HPLC.
Workflow Visualization:
Fig. 3: Sequential Functionalization Workflow.
Conclusion
This compound is a superlative building block for combinatorial chemistry, offering multiple, distinct points for diversification. Its strategic application through reductive amination, multicomponent reactions, or sequential functionalization pathways enables the efficient synthesis of large, diverse libraries of novel pyridine-based compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile scaffold in the quest for new therapeutic agents.
References
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences.
- A Simple, Modular Synthesis of Substituted Pyridines.
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. [Link]
- Multicomponent Reactions. Organic Chemistry Portal. [Link]
- Multicomponent Reactions Guide. Scribd. [Link]
- Multicomponent Reactions in Total Synthesis. Caltech. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. National Institutes of Health (NIH). [Link]
- Combinatorial Chemistry in Drug Discovery. National Institutes of Health (NIH). [Link]
- "Magic Chloro": Profound Effects of the Chlorine
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]
- Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Organic Chemistry Portal. [Link]
- Combinatorial Chemistry: Innovations and Applic
- Combinatorial Chemistry: Applic
- Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Multicomponent Reactions [organic-chemistry.org]
- 17. scribd.com [scribd.com]
- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]
Chemoenzymatic Synthesis of Chiral Amines Using 2-Chloropyridine-4-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chemoenzymatic Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of a chiral amine functionality to this heterocyclic system opens up a vast chemical space for the development of novel therapeutics with enhanced potency and specificity. Traditionally, the synthesis of such chiral molecules has relied on multi-step chemical routes, often encumbered by the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste.[1]
Biocatalysis, particularly the use of enzymes in organic synthesis, offers a powerful and sustainable alternative.[2] Chemoenzymatic strategies, which synergistically combine enzymatic and traditional chemical transformations, leverage the exquisite regio- and stereoselectivity of enzymes to produce optically pure compounds that are otherwise challenging to access.[2][3] This guide details the application of a chemoenzymatic approach for the asymmetric synthesis of chiral amines from 2-Chloropyridine-4-carboxaldehyde, a versatile building block for pyridine-based pharmaceuticals. The focus will be on the use of imine reductases (IREDs) and reductive aminases (RedAms), which have emerged as highly efficient biocatalysts for the reductive amination of aldehydes and ketones.[4][5]
Core Principles: Asymmetric Reductive Amination
The central transformation in this chemoenzymatic strategy is the asymmetric reductive amination of 2-Chloropyridine-4-carboxaldehyde. This reaction proceeds in two key steps: the formation of an imine intermediate from the aldehyde and an amine, followed by the stereoselective reduction of the imine to the corresponding chiral amine. While imine formation can occur spontaneously in solution, reductive aminases (RedAms) are a subclass of IREDs that can catalyze both imine formation and its subsequent reduction within the enzyme's active site.[6] This dual catalytic activity often leads to higher reaction efficiencies, particularly at neutral pH.
The stereoselectivity of the reaction is dictated by the enzyme, which preferentially produces one enantiomer of the chiral amine product. The choice of the specific IRED or RedAm is therefore critical for obtaining the desired (R)- or (S)-enantiomer.
A crucial aspect of these enzymatic reductions is the requirement for a nicotinamide cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts.[7] To make the process economically viable and sustainable, a cofactor regeneration system is essential.[8][9] This is typically achieved by employing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which recycles the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form using a sacrificial substrate like glucose or formate.[4][5][10][11]
Experimental Workflow: A Visual Overview
The overall experimental workflow for the chemoenzymatic synthesis of a chiral amine from 2-Chloropyridine-4-carboxaldehyde is depicted below. This process integrates the enzymatic reductive amination with a cofactor regeneration system, followed by product analysis.
Caption: Chemoenzymatic synthesis workflow.
Application Note: Asymmetric Synthesis of (S)-(2-Chloropyridin-4-yl)methanamine
This application note provides a detailed protocol for the synthesis of the (S)-enantiomer of (2-Chloropyridin-4-yl)methanamine using a commercially available (S)-selective imine reductase.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Chloropyridine-4-carboxaldehyde | Commercial Source | >98% |
| Isopropylamine (amine donor) | Commercial Source | >99% |
| (S)-Imine Reductase (lyophilized powder) | Commercial Source | Varies |
| NADP⁺ sodium salt | Commercial Source | >95% |
| Glucose Dehydrogenase (GDH) | Commercial Source | >100 U/mg |
| D-Glucose | Commercial Source | >99.5% |
| Potassium phosphate buffer (pH 8.0) | In-house preparation | - |
| Ethyl acetate (for extraction) | Commercial Source | HPLC grade |
| Sodium sulfate (anhydrous) | Commercial Source | - |
| Hydrochloric acid (for salt formation) | Commercial Source | ACS grade |
Protocol: Enzymatic Reductive Amination
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 1 M potassium phosphate buffer (pH 8.0).
-
To the buffer, add D-glucose to a final concentration of 1.1 M.
-
Add NADP⁺ sodium salt to a final concentration of 1 mM.
-
Add the (S)-Imine Reductase to a final concentration of 2-5 mg/mL.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 mg/mL.
-
Stir the mixture gently at 30°C until all components are dissolved.
-
-
Substrate Addition:
-
In a separate vial, dissolve 2-Chloropyridine-4-carboxaldehyde in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, to aid solubility.
-
Add the aldehyde solution to the reaction mixture to a final concentration of 50 mM.
-
Add isopropylamine as the amine donor. A common starting point is to use an excess, for example, 5-10 equivalents relative to the aldehyde.
-
-
Reaction Monitoring:
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).
-
Quench the reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.
-
Analyze the organic phase by HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically >95% conversion), adjust the pH of the reaction mixture to >10 with an aqueous solution of sodium hydroxide to ensure the amine product is in its free base form.
-
Extract the product with ethyl acetate (3 x reaction volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude chiral amine.
-
For purification and long-term storage, the amine can be converted to its hydrochloride salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Analytical Protocol: Chiral HPLC Analysis
The enantiomeric excess (ee) of the synthesized (2-Chloropyridin-4-yl)methanamine can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A polysaccharide-based chiral stationary phase is often effective for the separation of chiral amines.[12] Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[13]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[14] A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution for basic compounds like amines.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is suitable.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Causality and Self-Validation in the Protocol
-
Choice of Amine Donor: Isopropylamine is often used as a convenient and effective "sacrificial" amine donor in transaminase-catalyzed reactions, as the resulting acetone by-product is volatile and easily removed. For imine reductases, a primary amine is required for the synthesis of a primary amine product from an aldehyde.
-
Cofactor Regeneration: The glucose/GDH system is a robust and widely used method for NADPH regeneration.[4][10][15] The oxidation of glucose to gluconolactone, which then hydrolyzes to gluconic acid, is thermodynamically favorable, driving the regeneration of NADPH.[15]
-
pH Control: The reaction is typically performed at a slightly alkaline pH (around 8.0) which is often optimal for the activity of both the imine reductase and the glucose dehydrogenase.[11][15]
-
Work-up: The basification of the reaction mixture before extraction is crucial to ensure that the amine product is in its neutral, free-base form, which is more soluble in organic solvents.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess must be determined by a validated chiral HPLC method.
Logical Relationships in the Chemoenzymatic Cascade
The successful synthesis of the chiral amine relies on the coordinated action of the imine reductase and the cofactor regeneration system. The diagram below illustrates the key relationships and dependencies within this biocatalytic cascade.
Caption: Interdependencies in the biocatalytic cascade.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the chemoenzymatic synthesis of chiral amines from 2-Chloropyridine-4-carboxaldehyde using imine reductases. This approach offers significant advantages in terms of stereoselectivity, sustainability, and operational simplicity compared to traditional chemical methods. The continued discovery and engineering of novel IREDs and RedAms with broader substrate scopes and improved stability will further expand the utility of this technology in pharmaceutical development.[16] The principles and protocols outlined herein can be adapted for the synthesis of a wide range of other valuable chiral amines, contributing to the development of more efficient and environmentally benign manufacturing processes.
References
- Chen, F., et al. (2006). High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. Applied Microbiology and Biotechnology, 72(5), 947-953.
- Weckbecker, A., & Hummel, W. (2004). Glucose Dehydrogenase for the Regeneration of NADPH and NADH. In Methods in Molecular Biology, vol. 284. Humana Press.
- Roiban, G. D., et al. (2022). Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentrations. ChemRxiv.
- Sehl, T., et al. (2014). A pH-controlled Fed-Batch Process Can Overcome Inhibition by Formate in NADH-dependent Enzymatic Reductions Using Formate Dehydrogenase-Catalyzed Coenzyme Regeneration. Biotechnology Journal, 9(3), 369-376.
- Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3344-3356.
- Ghaedi, A., et al. (2019). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. Journal of the Iranian Chemical Society, 16(11), 2345-2384.
- Weckbecker, A., & Hummel, W. (2004). Glucose dehydrogenase for the regeneration of NADPH and NADH. ResearchGate.
- Johnson Matthey. (n.d.). Glucose dehydrogenase (GDH enzyme). Johnson Matthey.
- Tavanti, M., et al. (2016). In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+. ACS Synthetic Biology, 5(9), 969-977.
- Piumetti, M., et al. (2021). Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite. Catalysis Science & Technology, 11(15), 5217-5229.
- Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17, 3344-3356.
- Piumetti, M., et al. (2021). Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite. RSC Publishing.
- Nestl, B. M., et al. (2017). Recent advances in imine reductase-catalyzed reactions. Applied Microbiology and Biotechnology, 101(23-24), 8239-8252.
- Sharma, M., et al. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 12(15), 9254-9284.
- Schober, M., et al. (2021). Formate Dehydrogenase: Recent Developments for NADH and NADPH Recycling in Biocatalysis. ChemBioChem, 22(14), 2413-2426.
- Nestl, B. M., et al. (2017). Recent advances in imine reductase-catalyzed reactions. Applied Microbiology and Biotechnology, 101(23-24), 8239-8252.
- Li, J., et al. (2020). Recent advances in the chemoenzymatic synthesis of bioactive natural products. Current Opinion in Chemical Biology, 55, 111-118.
- Montgomery, S. L., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba2336.
- Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- Wang, Y., et al. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1603, 335-343.
- Ahmad, I., et al. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 25(11).
- Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467.
- Luo, R., et al. (2021). Substrate scope of aldehydes and amines for reductive amination. Standard conditions. ResearchGate.
- Rahman, M. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481.
- Wang, D., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Journal of the American Chemical Society, 139(28), 9529-9532.
- Letter, W. (2014). Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589.
- Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. PubMed.
- Contente, M. L., & Pinto, D. H. (2022). Cofactor and Process Engineering for Nicotinamide Recycling and Retention in Intensified Biocatalysis. International Journal of Molecular Sciences, 23(22), 14249.
- Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois at Urbana-Champaign.
- Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 740118.
- Nowak, C., et al. (2018). An Enzymatic Cofactor Regeneration System for the in‐Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. ChemCatChem, 10(14), 3023-3027.
- Patel, K. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. IntechOpen.
- European Pharmaceutical Review. (2022). Guide: Chiral HPLC columns for Chiral HPLC and LC-MS separations.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 592319.
- Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science, 14(43), 12051-12058.
- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(47), 8771-8774.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in imine reductase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 9. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 11. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scas.co.jp [scas.co.jp]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloroisonicotinaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 2,6-Dichloroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, halogenated pyridine aldehyde.
Introduction to the Purification Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its purification by silica gel chromatography can be challenging due to its polarity, potential for interaction with the stationary phase, and susceptibility to degradation. This guide provides practical, experience-driven solutions to common problems encountered during its purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, providing probable causes and actionable solutions.
Problem 1: Poor Separation of the Product from Impurities
Symptom: Your collected fractions are consistently showing a mixture of your desired product and impurities, as indicated by TLC or other analytical methods.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimized to achieve differential migration of the components on the stationary phase.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Improper Column Packing: The column is not packed uniformly, leading to channeling of the solvent and poor separation.
Solutions:
-
Optimize the Mobile Phase with TLC:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.[1][2] This generally provides the best separation in column chromatography.
-
If you observe significant tailing (a comet-like streak instead of a round spot) on the TLC, consider adding a small amount (~0.1-1%) of a modifier to the mobile phase. For a basic compound like a pyridine, triethylamine can help to reduce interactions with the acidic silica gel.[1] For acidic impurities, a small amount of acetic acid might be beneficial, but be cautious as it can be difficult to remove later.[1]
-
-
Proper Column Loading:
-
As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel for difficult separations.
-
Dry Loading: For compounds that are not readily soluble in the mobile phase, dry loading is recommended.[1] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
-
Ensure Proper Column Packing:
-
Pack the column with a slurry of silica gel in your chosen mobile phase to ensure a homogenous and air-free stationary phase.
-
Gently tap the column during packing to settle the silica gel and create a uniform bed.
-
Problem 2: Product Decomposition on the Column
Symptom: You observe the appearance of new, unwanted spots on your TLC plates of the collected fractions, and the overall yield of the desired product is low.
Probable Causes:
-
Acidic Nature of Silica Gel: Silica gel is acidic and can catalyze the degradation of sensitive compounds. Aldehydes can be prone to oxidation or other acid-catalyzed side reactions.
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.
Solutions:
-
Deactivate the Silica Gel:
-
If you suspect acid-catalyzed decomposition, you can use silica gel that has been treated with a base. You can prepare this by washing the silica gel with a solution of triethylamine in your mobile phase before packing the column.
-
Alternatively, consider using a different stationary phase altogether, such as neutral alumina.[3]
-
-
Use a Non-Acidic Stationary Phase:
-
For highly sensitive compounds, switching to a less acidic stationary phase like alumina (neutral or basic) can prevent degradation.
-
-
Expedite the Chromatography:
Problem 3: The Product is Tailing Badly or Not Eluting
Symptom: The product streaks down the column and elutes over a large number of fractions, or it remains at the top of the column even with a highly polar mobile phase.
Probable Causes:
-
Strong Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Insoluble Impurities: The crude material may contain insoluble components that are clogging the top of the column.
Solutions:
-
Add a Competitive Base:
-
As mentioned previously, adding a small amount of triethylamine or pyridine (0.1-1%) to your mobile phase can help to block the acidic sites on the silica gel and improve the peak shape of your basic product.[1]
-
-
Use a More Polar Mobile Phase:
-
If your compound is not eluting, you may need to increase the polarity of your mobile phase. A gradient elution, where you gradually increase the percentage of the more polar solvent, can be effective.[2]
-
-
Check for Insoluble Material:
-
Before loading your sample, ensure it is fully dissolved. If there are insoluble particles, filter them out to prevent them from clogging the column.
-
Experimental Protocol: A Starting Point for Purification
This protocol provides a general framework for the flash column chromatography of this compound. It should be optimized based on your specific crude material and the impurities present.
1. TLC Analysis:
-
Stationary Phase: Standard silica gel TLC plates (with F254 indicator).
-
Mobile Phase: Start with a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product.
2. Column Preparation:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica to settle, draining the excess solvent until it is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.
-
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 1-2 times the weight of your crude material) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For acid-sensitive compounds, consider neutral alumina. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1) | Adjust polarity based on TLC; add triethylamine (0.1-1%) for tailing. |
| TLC Rf Target | 0.2 - 0.3 | Lower Rf often leads to better separation on the column.[1][2] |
| Sample Loading | Dry loading with silica gel | Wet loading is an option if the compound is very soluble in the mobile phase. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: The impurities will depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: For example, if synthesized from the corresponding alcohol, you may have residual 2,6-dichloro-4-(hydroxymethyl)pyridine.
-
Over-oxidized Product: The corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, can be a byproduct if the oxidation is not well-controlled.
-
Byproducts from Side Reactions: Depending on the reagents used, other chlorinated pyridine derivatives or polymeric materials may be formed.
Q2: Can I use reversed-phase chromatography for this purification?
A: Yes, reversed-phase chromatography is a viable alternative, especially if your compound is unstable on silica gel. A typical system would use a C18-functionalized silica stationary phase with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Q3: How do I visualize this compound on a TLC plate?
A: this compound contains an aromatic ring and should be UV active. You can visualize it under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate. You can also use chemical stains. A potassium permanganate stain is often effective for visualizing aldehydes, appearing as a yellow spot on a purple background.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A: The presence of residual solvent or minor impurities can prevent crystallization.
-
High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.
-
Trituration: Try dissolving the oil in a small amount of a polar solvent (like dichloromethane) and then adding a non-polar solvent (like hexanes) dropwise until the solution becomes cloudy. Cooling this mixture may induce crystallization.[6]
-
Re-purification: If the product is still oily, it may require another round of chromatography.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2,6-Dichlorophenylacetic Acid.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Biotage. (n.d.).
- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?.
Sources
Technical Support Center: Overcoming Low Yields in 2,6-Dichloroisonicotinaldehyde Reactions
Introduction
Welcome to the technical support guide for 2,6-Dichloroisonicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. This compound is a highly reactive heteroaromatic aldehyde, prized for its role as a precursor in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, its potent electrophilicity, driven by the electron-withdrawing effects of two chlorine atoms and the pyridine nitrogen, is a double-edged sword. This reactivity can lead to a variety of side reactions, purification challenges, and consequently, low yields.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome common experimental hurdles. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and achieve reliable, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered when working with this compound.
Issue 1: Incomplete Conversion or Stalled Reaction
Q: I'm running a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, but TLC/LC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times. What's going wrong?
A: This is a classic problem that usually points to issues with the generation or reactivity of your phosphonate carbanion. The aldehyde itself is highly reactive; therefore, the bottleneck is almost certainly on the nucleophile's side.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the α-proton on a typical phosphonate ester (like triethyl phosphonoacetate) is around 13. A base must be strong enough to deprotonate it completely and rapidly.
-
Solution: If you are using a weaker base like potassium carbonate (K₂CO₃), it may not be sufficient, especially at low temperatures. Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS).
-
-
Moisture in the Reaction: Phosphonate carbanions are highly basic and will be quenched instantly by trace amounts of water in your solvent or on your glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add reagents under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Poor Carbanion Solubility: The generated carbanion or its salt aggregates may have poor solubility in the chosen solvent, reducing its effective concentration.
-
Solution: Tetrahydrofuran (THF) is a common and effective solvent. The addition of additives can help break up salt aggregates. For instance, using potassium bases like KHMDS in conjunction with a crown ether (e.g., 18-crown-6) can significantly enhance the solubility and nucleophilicity of the carbanion.[1][2]
-
-
Low Temperature: While low temperatures (-78 °C) are often used to control selectivity, they can also slow the rate of carbanion formation and its subsequent addition to the aldehyde.
-
Solution: After adding the base to the phosphonate at -78 °C, allow the mixture to warm slightly (e.g., to -40 °C or even 0 °C) for a short period to ensure complete deprotonation before adding the aldehyde.[1]
-
Workflow: Troubleshooting Incomplete HWE Conversion
Below is a decision-making workflow to diagnose the cause of incomplete conversion in your Horner-Wadsworth-Emmons reaction.
Sources
Technical Support Center: Reactions of 2,6-Dichloroisonicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-dichloroisonicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Here, we address common side reactions, troubleshoot unexpected outcomes, and provide field-proven protocols to ensure the success of your experiments.
Introduction: The Duality of a Key Intermediate
This compound is a valuable reagent characterized by two distinct reactive centers. The pyridine ring is electron-deficient, and the presence of two chlorine atoms at the C2 and C6 positions makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the C4-aldehyde group further activates the ring for this transformation.[1] However, the aldehyde's electrophilic carbonyl carbon presents a competing reaction site for nucleophiles. This dual reactivity is the source of the compound's synthetic utility and its primary challenges. Understanding the delicate balance between these pathways is crucial for achieving desired outcomes.
Troubleshooting Guide: From Unexpected Results to Solutions
This section is formatted to address specific problems you may encounter in the lab. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolving the issue.
Problem 1: Low Yield of the Desired SNAr Product with Significant Starting Material Recovery
Diagnosis: This issue typically points to insufficient reaction activation. The energy barrier for the SNAr reaction, which involves the formation of a high-energy Meisenheimer intermediate, has not been overcome.
Solutions:
-
Assess Nucleophile Strength: Not all nucleophiles are created equal. Thiols and secondary amines are generally potent nucleophiles for this substrate. Alcohols and primary amines may require more forcing conditions. If using a weak nucleophile, consider converting it to a more reactive form (e.g., using sodium hydride to generate an alkoxide from an alcohol).
-
Increase Temperature: SNAr reactions on chloro-pyridines often require heat. Monitor your reaction by TLC or LCMS and gradually increase the temperature in 10-20 °C increments. Microwave irradiation can also significantly accelerate the reaction rate.[2]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged Meisenheimer complex formed during the reaction.
-
Base Catalyst: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, or primary/secondary amines), a base is necessary. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions (see Problem 2). Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.
Problem 2: Formation of an Alcohol and a Carboxylic Acid Instead of the SNAr Product
Diagnosis: You are observing the products of a Cannizzaro reaction . This base-induced disproportionation occurs when an aldehyde with no α-hydrogens, such as this compound, is treated with a strong base (e.g., NaOH, KOH).[3][4] In this redox reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (2,6-dichloropyridin-4-yl)methanol), while a second molecule is oxidized to the carboxylic acid (2,6-dichloroisonicotinic acid).[2][5][6]
Solutions:
-
Avoid Hydroxide Bases: The primary culprit is the hydroxide ion. Immediately switch from strong bases like NaOH or KOH to non-hydroxidic bases.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): An excellent and widely used base for reactions with amine, alcohol, and thiol nucleophiles. It is typically strong enough to facilitate the reaction without initiating the Cannizzaro pathway.
-
Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are suitable, particularly for amine nucleophiles where they also act as an acid scavenger.
-
Hydrides (NaH): For weakly acidic nucleophiles like alcohols, sodium hydride can be used to pre-form the nucleophilic alkoxide before adding the aldehyde, avoiding exposure of the aldehyde to a strong base.
-
Problem 3: The Reaction Stalls After Mono-Substitution
Diagnosis: While the two chlorine atoms are chemically equivalent, the substitution of the first chlorine atom changes the electronic properties of the pyridine ring. The introduction of an electron-donating group (e.g., -OR, -NR₂, -SR) deactivates the ring toward subsequent nucleophilic attack, making the second substitution significantly more difficult.[7]
Solutions:
-
Stepwise Temperature Increase: After confirming the completion of the first substitution via TLC or LCMS, increase the reaction temperature significantly (e.g., by 30-50 °C) to drive the second substitution.
-
Stronger Conditions for the Second Step: If a stepwise approach is feasible, you can isolate the mono-substituted product and subject it to more forcing conditions (higher temperature, stronger base if applicable, or microwave heating) to install the second group.
-
Stoichiometry: Ensure you are using at least two equivalents of the nucleophile and base. For difficult di-substitutions, a larger excess (2.5-3.0 equivalents) may be required.
Problem 4: Formation of Dark, Insoluble Tars or Polymers
Diagnosis: The formation of dark, intractable materials is a sign of decomposition. This is often caused by excessively harsh reaction conditions, particularly a combination of high temperatures and strong, aggressive bases.
Solutions:
-
Reduce Reaction Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Change the Base: Switch to a milder base. As mentioned, K₂CO₃ is often a safe and effective choice.
-
Degas Solvents: In some cases, oxidative side reactions can contribute to colored impurities. Using degassed solvents can sometimes mitigate this.
-
Controlled Addition: Add the base or the aldehyde substrate slowly at a lower temperature to control any initial exotherm and prevent localized "hot spots" that could lead to decomposition.
Key Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the competitive nature of reactions involving this compound and a logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are the C2 and C6 positions the primary sites for nucleophilic attack? The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring carbons. When a nucleophile attacks at the C2 or C4 (and by extension, C6) positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom via resonance. This provides significant stabilization, lowering the activation energy for the reaction. Attack at C3 does not allow for this stabilization, making it far less favorable.[1]
Q2: What is the difference between a "hard" and "soft" nucleophile in this context? This concept comes from Hard and Soft Acids and Bases (HSAB) theory.
-
Hard Nucleophiles (e.g., RO⁻, OH⁻, RLi, Grignards) are small, highly charge-dense, and not very polarizable. They tend to favor electrostatic interactions and will preferentially attack the "hard" electrophilic carbonyl carbon.[8]
-
Soft Nucleophiles (e.g., RS⁻, I⁻, RSH) are larger, more polarizable, and have a more diffuse charge. They favor orbital-driven interactions and are more likely to attack the "soft" sp² carbons of the pyridine ring, leading to SNAr.[8]
-
Borderline Nucleophiles (e.g., RNH₂, Br⁻, N₃⁻) can react at either site depending on the precise reaction conditions.
Q3: When should I consider protecting the aldehyde group? You should protect the aldehyde if:
-
You are using a hard nucleophile (like an organometallic reagent) that would otherwise react preferentially at the carbonyl.
-
Your reaction conditions require a strong base (like NaH or LDA for other purposes) that could trigger a Cannizzaro reaction.
-
The nucleophile is sensitive to aldehydes. The most common protecting group is an acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. This can be reversed with aqueous acid upon completion of the SNAr reaction.[9][10]
Q4: Can I achieve selective mono-substitution? Yes. Because the first substitution deactivates the ring, achieving selective mono-substitution is often straightforward.[7] The key is to use approximately one equivalent of the nucleophile and maintain careful control over reaction time and temperature, monitoring closely by TLC or LCMS to stop the reaction after the starting material is consumed but before significant di-substituted product forms.
Protocols
Protocol 1: Controlled Mono-Amination using a Secondary Amine
This protocol provides a general method for achieving selective mono-substitution with a typical nucleophile like morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add morpholine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C.
-
Self-Validation: Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should disappear, followed by the appearance of a new, lower Rf spot (the mono-substituted product).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration.
-
If the product is water-soluble, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Aldehyde Protection via Ethylene Glycol Acetal Formation
This protocol is used to protect the aldehyde before performing reactions with incompatible nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH), monohydrate (0.05 eq)
-
Toluene
Procedure:
-
Combine this compound, ethylene glycol, and p-TsOH in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add sufficient toluene to fill the Dean-Stark trap and create a stirrable mixture in the flask.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Self-Validation: Monitor the reaction by TLC or GC-MS until the starting aldehyde is no longer detectable (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude acetal is often pure enough to be used directly in the next step without further purification.
Summary of Nucleophile Reactivity
| Nucleophile Type | Primary Reaction Site | Common Side Reactions | Recommended Conditions |
| Thiols / Thiolates | C2/C6 (SNAr) | Di-substitution | K₂CO₃, DMF, 60-80 °C |
| Secondary Amines | C2/C6 (SNAr) | Di-substitution | K₂CO₃ or TEA, DMF/Acetonitrile, 50-90 °C |
| Alcohols / Alkoxides | C2/C6 (SNAr) | Cannizzaro (if using MOH) | Pre-form alkoxide with NaH, then add substrate in THF/DMF |
| Grignard Reagents | C4 (Aldehyde) | - | Aldehyde protection required before SNAr |
| Organolithiums | C4 (Aldehyde) | - | Aldehyde protection required before SNAr |
References
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025).
- Cannizzaro reaction. (n.d.). Wikipedia. [Link]
- An Application of Borane As a Protecting Group for Pyridine. (2008).
- Cannizzaro Reaction. (2021). J&K Scientific LLC. [Link]
- Cannizzaro's Reaction. (n.d.). Slideshare. [Link]
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).
- Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). PubMed. [Link]
- An Application of Borane As a Protecting Group for Pyridine. (2008).
- Synthetic applications of the Cannizzaro reaction. (2024). PubMed Central, NIH. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
- Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025).
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2023). CCS Chemistry. [Link]
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PubMed Central, NIH. [Link]
- Nucleophiles and Electrophiles. (2012). Master Organic Chemistry. [Link]
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cannizzaro's Reaction | PPTX [slideshare.net]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2,6-Dichloroisonicotinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichloroisonicotinaldehyde (DCINA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are several established routes, each with distinct advantages and challenges. The most common strategies include:
-
Oxidation of 2,6-dichloro-4-methylpyridine: This is a direct and frequently employed method. The key challenge lies in selecting an appropriate oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[1]
-
Hydrolysis of 2,6-dichloro-4-(trichloromethyl)pyridine: This route involves the initial formation of a trichloromethyl intermediate, which is then hydrolyzed to the aldehyde.[2] Controlling the initial chlorination and subsequent hydrolysis steps is critical.
-
Vilsmeier-Haack Reaction on 2,6-dichloropyridine: This classic formylation reaction introduces an aldehyde group onto an aromatic ring.[3] However, the electron-deficient nature of the 2,6-dichloropyridine ring makes it a less reactive substrate for this electrophilic substitution, often requiring harsh conditions.[4][5]
Q2: Which synthetic route is recommended for laboratory-scale synthesis and why?
A2: For typical laboratory-scale synthesis (grams to tens of grams), the oxidation of 2,6-dichloro-4-methylpyridine is often the most practical approach. This preference is based on:
-
Starting Material Availability: 2,6-dichloro-4-methylpyridine is a commercially available starting material.[6][7]
-
Process Controllability: While over-oxidation is a risk, modern oxidation protocols offer a good degree of control, allowing for isolation of the aldehyde in satisfactory yields.
-
Fewer Steps: Compared to multi-step routes like those involving hydrolysis of a trichloromethyl group, this direct oxidation is more efficient.
Q3: What are the critical parameters to control during the oxidation of 2,6-dichloro-4-methylpyridine?
A3: Success hinges on the careful control of several parameters:
-
Choice of Oxidant: Milder, more selective oxidizing agents are preferred.
-
Reaction Temperature: Temperature control is crucial to manage the reaction rate and prevent side reactions or decomposition.
-
Stoichiometry: The molar ratio of oxidant to the starting material must be precisely controlled to favor aldehyde formation and minimize over-oxidation.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is essential to quench the reaction upon completion and prevent product degradation or further oxidation.
Q4: How can the final product, this compound, be purified?
A4: The crude product typically requires purification to remove unreacted starting materials, over-oxidized byproducts (2,6-dichloroisonicotinic acid), and other impurities. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system must be identified where the aldehyde has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[8]
-
Column Chromatography: For smaller scales or when impurities have similar solubility profiles, silica gel chromatography can provide excellent separation.
-
Sublimation: For volatile solids, sublimation can be a powerful technique to separate them from non-volatile impurities.[8]
Part 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis via oxidation of 2,6-dichloro-4-methylpyridine.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions & Scientific Rationale |
| LRY-01 | Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: The oxidant may have degraded due to improper storage or age. 2. Insufficient Temperature: The activation energy for the reaction may not have been reached. 3. Presence of Inhibitors: Contaminants in the solvent or starting material could be quenching the reaction. | 1. Verify Oxidant Activity: Use a fresh batch of the oxidizing agent or test its activity on a known, reliable substrate. 2. Optimize Temperature: Incrementally increase the reaction temperature by 5-10 °C and monitor the progress. Be cautious not to overshoot, which could lead to side reactions. 3. Ensure Reagent Purity: Use freshly distilled, anhydrous solvents and ensure the purity of the 2,6-dichloro-4-methylpyridine. |
| OOX-02 | High Yield of 2,6-dichloroisonicotinic acid (Over-oxidation) | 1. Excess Oxidizing Agent: The stoichiometry of the oxidant was too high. 2. Prolonged Reaction Time: The reaction was allowed to proceed long after the starting material was consumed. 3. Excessively High Temperature: High temperatures can increase the rate of the second oxidation step (aldehyde to acid) more than the first (methyl to aldehyde). | 1. Adjust Stoichiometry: Carefully reduce the molar equivalents of the oxidizing agent. A starting point is to use 1.0-1.2 equivalents and adjust based on results. 2. Monitor Reaction Closely: Use TLC or GC to track the disappearance of the starting material and the appearance of the product. Quench the reaction immediately upon completion. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity for the aldehyde. |
| IMP-03 | Formation of Multiple Unidentified Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to decomposition of the starting material or product, or other non-selective side reactions. 2. Presence of Water: Some oxidation reactions are sensitive to moisture, which can lead to alternative reaction pathways or hydrolysis. 3. Non-selective Oxidant: The chosen oxidizing agent may not be selective enough for the desired transformation. | 1. Implement Precise Temperature Control: Use an oil bath or cryostat for stable temperature management. 2. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial. 3. Screen Alternative Oxidants: Consider other selective oxidants known for converting methyl groups to aldehydes, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). |
| PUR-04 | Difficulty in Separating Product from Starting Material | 1. Similar Polarity: The aldehyde product and the methyl-substituted starting material may have very close Rf values in TLC, making chromatographic separation challenging. 2. Co-crystallization: During recrystallization, the product and starting material may crystallize together if their structures and properties are very similar. | 1. Optimize Chromatography: Screen different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) to maximize the separation (ΔRf) on TLC before attempting column chromatography. 2. Derivative Formation: As a last resort, the aldehyde can be temporarily converted to a derivative (e.g., an imine or acetal) with significantly different polarity, allowing for easy separation. The derivative is then hydrolyzed back to the pure aldehyde. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for DCINA synthesis.
Part 3: Experimental Protocol
Synthesis of this compound via Oxidation of 2,6-dichloro-4-methylpyridine
Disclaimer: This protocol is a representative example. All procedures should be carried out by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,6-dichloro-4-methylpyridine (1.0 eq)[7]
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloro-4-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe. A typical concentration is 0.1-0.2 M.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up (Filtration): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the filter cake with ethyl acetate.
-
Work-up (Extraction): Combine the filtrate and washes. Wash the organic solution sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield this compound as a solid.[8]
Reaction Pathway Visualization
Caption: Synthetic route to this compound.
References
- Review Article on Vilsmeier-Haack Reaction.
- 2,6-Dichloroisonicotinic acid synthesis - ChemicalBook.
- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
- Vilsmeier-Haack Reaction - NROChemistry.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- CAS 113293-70-2 | 2,6-Dichloropyridine-4-carboxaldehyde - Synblock.
- Vilsmeier–Haack reaction - Wikipedia.
- 2,6-Dichloropyridine-4-carboxaldehyde | CAS 113293-70-2 | SCBT.
- Working with Hazardous Chemicals - Organic Syntheses.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
- US2818378A - Oxidation of methyl-pyridines - Google Patents.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate.
- CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents.
- Synthesis of 2,6-dichloroquinoxaline - PrepChem.com.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Preparation of 2,6-dichlorobenzaldehyde - PrepChem.com.
- 2,6-Dichloro-4-methylpyridine | 39621-00-6 - Sigma-Aldrich.
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm.
- 2,6-Dichloropyridine - Wikipedia.
- Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols - Benchchem.
- Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation - News-Medical.Net.
- 2,6-DICHLORO-4-METHYLPYRIDINE | CAS 39621-00-6 - Matrix Fine Chemicals.
- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents.
Sources
- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 2,6-DICHLORO-4-METHYLPYRIDINE | CAS 39621-00-6 [matrix-fine-chemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stabilizing 2,6-Dichloroisonicotinaldehyde during reactions
Technical Support Center: 2,6-Dichloroisonicotinaldehyde
A Guide for Researchers in Synthetic Chemistry
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the specific stability challenges researchers encounter when working with this versatile but sensitive aldehyde. The pyridine core, doubly activated by electron-withdrawing chlorine atoms, makes the aldehyde group highly susceptible to both oxidation and nucleophilic attack, often leading to frustratingly low yields and complex side reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust reaction systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during reactions involving this compound.
Q1: My reaction yield is consistently low, and I suspect the starting material is degrading before or during the reaction. What are the primary stability concerns?
A1: Low yields with this compound often trace back to two primary degradation pathways: oxidation and reaction with ambient moisture.
-
Aerial Oxidation: Aldehydes are notoriously prone to oxidation to the corresponding carboxylic acid, especially when activated by electron-withdrawing groups. In this case, 2,6-dichloroisonicotinic acid is formed. This byproduct is not only unreactive in most subsequent aldehyde-specific reactions (e.g., Wittig, reductive amination) but can also complicate purification due to its high polarity. The sensitivity of similar chlorinated aldehydes to air is well-documented.[1]
-
Hydration & Oligomerization: The electrophilic nature of the aldehyde carbon is enhanced by the two chlorine atoms on the pyridine ring. This makes it highly susceptible to nucleophilic attack by water, forming an unstable hydrate. This hydrate can be a gateway to further side reactions or oligomerization, effectively removing the active aldehyde from your reaction mixture.
Core Recommendation: The single most effective countermeasure is the rigorous exclusion of air and moisture. Always conduct reactions under a dry, inert atmosphere (Nitrogen or Argon).
Q2: My TLC analysis shows a complex mixture of byproducts, including a highly polar spot at the baseline that wasn't in my starting material. What is it likely to be?
A2: The baseline spot is almost certainly the corresponding carboxylic acid (2,6-dichloroisonicotinic acid), formed via aerial oxidation as discussed in Q1. Other byproducts can arise from base-sensitivity.
Many reactions involving aldehydes are conducted in the presence of a base. However, this compound is particularly sensitive to basic conditions, which can promote undesirable side reactions.
-
Cannizzaro-type Reactions: In the presence of a strong base (e.g., NaOH, KOH) and the absence of other viable reaction partners, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction. One molecule of the aldehyde is reduced to the corresponding alcohol (2,6-dichloropyridin-4-yl)methanol), while a second molecule is oxidized to the carboxylic acid.
-
Halogen Displacement: The chlorine atoms at the 2 and 6 positions are activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, including some bases like hydroxide, can displace one or both chlorine atoms, leading to a mixture of substituted pyridine derivatives.[2]
Core Recommendation: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base. For many applications, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferable to inorganic bases like carbonates or hydroxides. If a stronger base is unavoidable, consider slow addition at low temperatures to minimize side reactions.
Q3: I'm attempting a reaction that requires a strong nucleophile (e.g., Grignard, organolithium), but the reaction is failing. What's going wrong?
A3: The issue likely lies with the reactivity of the pyridine ring itself. The chlorine atoms are susceptible to displacement by strong nucleophiles.[2] Furthermore, organometallic reagents can be complexed by the pyridine nitrogen, altering their reactivity.
Core Recommendation: For reactions with highly reactive nucleophiles, consider the following strategies:
-
Inverse Addition: Add the organometallic reagent slowly to the solution of the aldehyde at a very low temperature (e.g., -78 °C) to ensure the aldehyde is always in excess and the nucleophile reacts at the desired carbonyl site before it can attack the ring.
-
Protecting Groups: While less common for this specific substrate, in complex syntheses, temporarily modifying the pyridine nitrogen could be considered to temper its coordinating effects.
Preventative Strategies & Recommended Protocols
Proactive measures are key to success. The following protocols are designed to be self-validating systems for handling and reacting with this compound.
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol ensures the exclusion of air and moisture, the primary culprits in aldehyde degradation.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use septa for reagent addition where possible.
-
Reagent Preparation:
-
Weigh the this compound quickly and add it to the reaction flask under a positive flow of inert gas.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Degas solvents by bubbling inert gas through them for 15-20 minutes before use.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. A simple balloon filled with nitrogen attached to the top of the condenser is often sufficient.
-
Reaction Monitoring: Withdraw small aliquots for TLC analysis using a nitrogen-flushed syringe.
-
Workup: Quench the reaction with degassed solutions. If an aqueous workup is necessary, perform it as quickly as possible and proceed immediately to extraction.
Protocol 2: Recommended Purification by Recrystallization
If the crude product is a solid and contains minor impurities, recrystallization is an effective purification method.[3]
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble when hot. A non-polar/moderately polar solvent mixture like hexane/ethyl acetate or toluene is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Decolorization (Optional): If the solution is colored by polar impurities, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary: Reaction Condition Guidelines
The following table provides general guidelines for selecting conditions to enhance the stability of this compound.
| Parameter | Recommended | Rationale & Considerations |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aldehyde to the unreactive carboxylic acid.[1] |
| Solvents | Anhydrous Aprotic (THF, Dichloromethane, Toluene, Acetonitrile) | Prevents formation of the aldehyde hydrate and subsequent side reactions. |
| Temperature | 0 °C to Room Temp (Reaction Dependent) | Lower temperatures generally suppress side reactions. For sluggish reactions, gentle heating may be needed, but should be optimized carefully. |
| Bases | Non-nucleophilic organic bases (Triethylamine, DIPEA, DBU) | Avoids SNAr at the C-Cl positions and base-catalyzed disproportionation (Cannizzaro-type reactions).[2] |
| Acids | Lewis Acids (e.g., TiCl₄, MgBr₂) or mild Brønsted acids | Strong Brønsted acids can protonate the pyridine nitrogen, further activating the aldehyde, but may also catalyze polymerization. Use with caution. |
| Storage | Store in a tightly sealed container under Argon or Nitrogen, refrigerated, and protected from light.[1][4] | Minimizes degradation over time. Light sensitivity is common for aromatic aldehydes. |
Visualizing Workflows & Degradation
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing common issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Key Degradation Pathways
This diagram illustrates the primary mechanisms of instability.
Caption: Major degradation pathways for the target aldehyde.
Frequently Asked Questions (FAQs)
-
Is this compound sensitive to light?
-
Yes. Aromatic aldehydes can be light-sensitive.[1] It is best practice to store the compound in an amber vial and protect the reaction vessel from direct light, for example, by wrapping it in aluminum foil.
-
-
Can I use protic solvents like methanol or ethanol?
-
It is strongly discouraged. Protic solvents can act as nucleophiles, forming hemiacetals or acetals with the highly activated aldehyde, which can inhibit or complicate your desired reaction. Always use anhydrous aprotic solvents unless the reaction mechanism specifically requires a protic solvent.
-
-
What is the best method for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC) is typically the most convenient method. Use a moderately polar mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize with a UV lamp. The aldehyde is UV-active. You should see the spot corresponding to the starting material disappear as a new spot for the product appears.
-
-
My compound is an oil, not a solid. How should I purify it?
-
If the product is a non-volatile oil, flash column chromatography on silica gel is the preferred method of purification. Use a gradient elution system, starting with a low polarity eluent and gradually increasing the polarity to isolate your product from less polar starting materials and more polar byproducts.
-
References
- Safety Data Sheet - CDMS.net. Provides general handling and storage information, advising to store in a dry place and keep containers tightly closed. [Link]
- US4256894A - Preparation of chlorinated pyridines - Google Patents.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Discusses the reactivity of the pyridine nucleus, which is relevant to understanding side reactions. [Link]
- Working with Hazardous Chemicals - Organic Syntheses.
- Safety Data Sheet 2,6 Dichloroindophenol, 0.1% - Carolina Biological Supply.
- 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem. Provides chemical properties and hazard information for a structurally similar compound. [Link]
- 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem. Notes that this related benzaldehyde is sensitive to air, moisture, and light, and is incompatible with strong oxidizers and strong bases. [Link]
- Nucleophilic Dearomatization of Activated Pyridines - MDPI.
- Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum - PMC - NIH.
- Elias James Corey - Wikipedia.
- Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes... - ResearchGate. Discusses reactions of related dihalobenzaldehydes in the presence of base. [Link]
- 2,6-Dimethoxyisonicotinaldehyde | C8H9NO3 | CID 2763002 - PubChem.
- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents.
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents. Describes purification of a related chlorinated heterocyclic compound to high purity.
- Preparation of 2,6-dichlorobenzaldehyde - PrepChem.com.
- The chlorination of pyridine... - ResearchGate. Discusses the synthesis and reactivity of chloropyridines. [Link]
- 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Degradation paths for 1,2-DCA. | Download Scientific Diagram - ResearchGate.
- 2,6-Diarylaminotetrahydropyrans from Reactions of Glutaraldehyde with Anilines... - ResearchGate. Discusses the reactivity of aldehydes with nucleophiles. [Link]
Sources
- 1. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdms.net [cdms.net]
Technical Support Center: Impurity Identification in 2,6-Dichloroisonicotinaldehyde
Welcome to the technical support center for the analysis of 2,6-Dichloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying impurities in your samples. We will delve into the common impurities, robust analytical methodologies, and troubleshooting strategies to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from scientists working with this compound:
Q1: What are the most likely impurities I should expect in my this compound sample?
A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the final compound. For this compound, which is often synthesized from 2,6-dichlorotoluene, potential impurities include:
-
Unreacted Starting Material: 2,6-Dichlorotoluene.
-
Intermediates: 2,6-Dichlorobenzyl dichloride is a key intermediate in some synthetic routes[1].
-
Over-chlorinated or Isomeric Byproducts: These can arise from non-selective chlorination reactions.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed[2][3].
Q2: Which analytical technique is most suitable for a quick purity check of my sample?
A2: For a rapid assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent choice.[4][5] It provides a good indication of the number of components in your sample and their relative abundance. Thin-Layer Chromatography (TLC) can also be used for a preliminary, qualitative check of purity.[6]
Q3: I see an unexpected peak in my HPLC chromatogram. How do I identify what it is?
A3: Identifying an unknown peak requires a combination of techniques. A good starting point is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[7][8] For definitive structural elucidation, isolating the impurity using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][9]
Q4: How can I be sure my analytical method is separating all potential impurities?
A4: To ensure your method is "stability-indicating," you should perform forced degradation studies.[10][11] This involves subjecting your this compound sample to stress conditions like acid, base, oxidation, heat, and light.[10][11][12][13] This process intentionally generates degradation products. Your analytical method must be able to resolve the main compound from all the impurities and degradation products formed.[4]
Troubleshooting Guides: A Deeper Dive
This section provides more detailed guidance on common challenges encountered during the analysis of this compound.
Issue 1: Poor Resolution or Tailing Peaks in HPLC Analysis
Potential Cause & Explanation: Poor peak shape in HPLC can be due to several factors, including suboptimal mobile phase composition, incorrect pH, or secondary interactions with the stationary phase. For chlorinated pyridine compounds, the basic nitrogen atom can interact with residual silanols on the silica-based column, leading to peak tailing.
Recommended Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: For basic compounds like pyridines, using a mobile phase with a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, reducing its interaction with the stationary phase and improving peak shape. A buffer such as phosphate or formate is recommended.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to achieve optimal retention and separation. Gradient elution is often necessary for separating compounds with a wide range of polarities.[5]
-
-
Column Selection:
-
Consider using a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) to minimize secondary interactions.[12]
-
-
Flow Rate and Temperature:
-
Optimizing the flow rate and column temperature can also improve peak resolution and shape.[14]
-
In-Depth Analytical Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a robust HPLC method for the impurity profiling of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential impurities and degradation products.
Methodology:
-
Initial Method Scouting:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm and 254 nm.[15]
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
Adjust the gradient, mobile phase pH, and column chemistry as needed to achieve baseline separation of all degradation peaks from the main peak and from each other.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Ensure the method can distinguish the analyte from impurities.
-
Linearity: Analyze a series of dilutions to establish a linear relationship between concentration and peak area.
-
Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Intentionally make small changes to method parameters (e.g., pH, flow rate) to assess the method's reliability.[14]
-
Data Presentation:
| Stress Condition | Number of Degradants | % Degradation |
| Acid Hydrolysis (1N HCl, 60°C, 4h) | 2 | 15.4% |
| Base Hydrolysis (1N NaOH, RT, 2h) | 3 | 28.1% |
| Oxidation (3% H₂O₂, RT, 24h) | 1 | 8.7% |
| Thermal (105°C, 24h) | 1 | 5.2% |
| Photolytic (UV 254nm, 24h) | 2 | 11.9% |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Protocol 2: Impurity Identification using GC-MS
For volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[16][17]
Objective: To identify and quantify volatile impurities such as residual solvents and unreacted starting materials.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Conditions:
-
GC Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often suitable for analyzing chlorinated compounds.[18]
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a range of boiling points.
-
Ionization Mode: Electron Ionization (EI) is standard for creating a library-searchable mass spectrum. For enhanced sensitivity with halogenated compounds, Negative Chemical Ionization (NCI) can be beneficial.[19]
-
-
Data Analysis:
-
Compare the mass spectra of the unknown peaks to a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity by comparing the retention time and mass spectrum with that of a certified reference standard.
-
Quantify residual solvents using a standard addition or external standard calibration method, following ICH Q3C guidelines.[2][3]
-
Protocol 3: Structural Elucidation using NMR Spectroscopy
NMR spectroscopy is unparalleled for the definitive structural identification of unknown impurities.[9][20][21]
Objective: To elucidate the complete chemical structure of an isolated impurity.
Methodology:
-
Isolation:
-
Isolate the impurity of interest using preparative HPLC. Collect the fraction corresponding to the unknown peak and remove the solvent.
-
-
NMR Experiments:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information about the number and types of protons and their connectivity. Quantitative ¹H NMR (qNMR) can be used for purity determination without a specific reference standard for the impurity.[22]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.[9]
-
-
Structure Determination:
-
Integrate the data from all NMR experiments to piece together the structure of the impurity. This information, combined with the molecular weight from mass spectrometry, provides a high degree of confidence in the structural assignment.
-
Visualizing the Workflow
A systematic approach is crucial for efficient impurity identification. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the identification and characterization of impurities.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Knecht, S., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1.
- MedCrave. (2016, December 14).
- National Center for Biotechnology Information. (2014, November 7).
- Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-252.
- Stability Indicating HPLC Method Development and Valid
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2012). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 20(3), 633-644.
- Dong, M. W. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- Agilent. (n.d.). Purity and Impurity Analysis.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Synthesis of Some Heterocyclic Derivatives of 2-[(2,6-dichloroanilino)Phenyl] Acetic Acid. (n.d.). ijrrr.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.
- ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(8), 779-785.
- Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.).
- Analysis of Chlorinated Pesticides by GC/MS. (n.d.). cromlab-instruments.es.
- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. (n.d.). JOCPR.
- Sigma-Aldrich. (n.d.).
- Logoyda, L., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(12), 5899-5905.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
- J. Chromatogr. A. (2009).
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichlorophenylacetic Acid.
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rroij.com [rroij.com]
- 9. veeprho.com [veeprho.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. rjptonline.org [rjptonline.org]
- 15. jocpr.com [jocpr.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cromlab-instruments.es [cromlab-instruments.es]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. azooptics.com [azooptics.com]
- 21. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Wittig reaction with 2,6-Dichloroisonicotinaldehyde
Technical Support Center
Introduction: Navigating the Challenges of an Electron-Deficient Heterocyclic Aldehyde
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] However, its success is highly dependent on the nature of both the aldehyde and the phosphorus ylide. The substrate , 2,6-dichloroisonicotinaldehyde, presents a unique set of challenges for the synthetic chemist. Its structure features:
-
An electron-deficient pyridine ring , due to the inductive effect of two chlorine atoms and the inherent electron-withdrawing nature of the nitrogen atom.
-
A highly electrophilic aldehyde carbonyl carbon, which can enhance reactivity but also increase susceptibility to side reactions.
-
A basic nitrogen atom within the heterocyclic core, which can potentially interact with reagents or intermediates.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered when performing a Wittig reaction on this specific and demanding substrate. We will delve into the mechanistic rationale behind these problems and provide validated, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has failed completely or shows very low conversion of the starting aldehyde. What are the primary causes?
A1: Complete reaction failure or stalling is a common but solvable issue. The root cause typically lies in the generation and stability of the phosphorus ylide, or the integrity of the aldehyde under the reaction conditions.
Plausible Causes & Recommended Solutions:
-
Cause 1: Incomplete Ylide Formation. The phosphonium salt precursor to your ylide is acidic, but requires a sufficiently strong base for complete deprotonation.[3]
-
Solution: Ensure your base is strong enough for the ylide you are using. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Sodium Hexamethyldisilazide (NaHMDS) are required.[4] Always use anhydrous solvents (typically THF or diethyl ether), as trace water will quench the base and ylide. The characteristic deep color (often red, orange, or yellow) of the ylide is a good visual indicator of its formation.
-
-
Cause 2: Ylide Decomposition. Non-stabilized ylides are highly reactive and can decompose, especially at room temperature or in the presence of oxygen.[5]
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere (Nitrogen or Argon). Once formed, add the this compound solution dropwise at the same low temperature and then allow the reaction to slowly warm to room temperature. For particularly unstable ylides, it can be beneficial to generate the ylide in the presence of the aldehyde.[6]
-
-
Cause 3: Aldehyde Degradation. The high electrophilicity of your aldehyde, coupled with the presence of a strong base, can lead to side reactions like Cannizzaro-type processes or polymerization, especially if the ylide concentration is low.[1]
-
Solution: Employ an "inverse addition" technique. After generating the ylide, add it slowly to a solution of the aldehyde. This ensures the aldehyde is never exposed to a large excess of base in the absence of the reactive ylide.
-
Q2: I'm getting a low yield of the desired vinylpyridine, even with good conversion. What's happening to my product?
A2: Low isolated yield despite good starting material conversion often points to two culprits: side reactions consuming the desired product or, more commonly, difficulties during workup and purification.
Plausible Causes & Recommended Solutions:
-
Cause 1: Competing Side Reactions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, although this is less common under standard Wittig conditions. More likely are reactions involving the aldehyde functionality as mentioned in A1.
-
Cause 2: Difficult Purification. The primary byproduct of the Wittig reaction, triphenylphosphine oxide (Ph₃P=O), is notoriously difficult to remove from reaction products due to its high polarity and tendency to co-elute with polar products on silica gel.
-
Solution 1 (Chromatography): Optimize your column chromatography. Sometimes, switching to a less polar solvent system (e.g., Hexanes/Dichloromethane) can improve separation. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.
-
Solution 2 (Crystallization): If your product is a solid, you may be able to selectively crystallize it from a suitable solvent system (e.g., Diethyl Ether/Hexanes), leaving the more soluble Ph₃P=O in the mother liquor.
-
Solution 3 (Alternative Reagents): For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and easily removed with an aqueous wash, significantly simplifying purification.[7]
-
Q3: How can I control the E/Z stereoselectivity of the product? My reaction gives an inseparable mixture.
A3: Stereoselectivity in the Wittig reaction is almost entirely dictated by the electronic nature of the ylide and the presence or absence of specific salts, particularly lithium salts.[1][8]
Understanding the Mechanistic Basis:
The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[2] The stability and rate of formation of the diastereomeric (cis and trans) oxaphosphetanes determine the final alkene geometry.
-
Non-stabilized Ylides (e.g., R = alkyl): The reaction is under kinetic control and the initial cycloaddition is rapid and irreversible, leading preferentially to the cis-oxaphosphetane, which decomposes to the (Z)-alkene .[5][9]
-
Stabilized Ylides (e.g., R = CO₂Et, CN): The initial cycloaddition is reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which decomposes to the (E)-alkene .[8][9]
Strategies for Stereocontrol:
| Desired Alkene | Ylide Type | Recommended Conditions | Rationale |
| (Z)-Alkene | Unstabilized | Use Potassium or Sodium bases (e.g., KHMDS, KOtBu, NaHMDS) in a salt-free environment. | Avoids lithium salts, which can promote equilibration and decrease Z-selectivity.[1][10] The reaction remains under kinetic control. |
| (E)-Alkene | Stabilized | Use any suitable base (e.g., NaH, K₂CO₃) in a solvent like THF or DMF. | The reaction is thermodynamically controlled, favoring the more stable (E)-product.[2] |
| (E)-Alkene | Unstabilized | Use the Schlosser Modification . | This method involves using a lithium-based reagent (like n-BuLi) to form a lithiated betaine intermediate, which is then protonated and eliminated to favor the (E)-alkene.[7][11][12] |
Visualizing the Process
The Wittig Reaction Mechanism
Caption: The three key stages of the Wittig reaction.
Troubleshooting Workflow for the Wittig Reaction
Caption: A logical workflow for diagnosing Wittig reaction issues.
Experimental Protocols
Protocol A: General Procedure for (Z)-Alkene Synthesis (Unstabilized Ylide)
This protocol is designed to maximize (Z)-selectivity by using a potassium-based, salt-free ylide.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Add potassium tert-butoxide (KOtBu) (1.05 eq) portion-wise over 10 minutes. Stir the now yellow-orange mixture at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide mixture at 0 °C via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to separate the product from triphenylphosphine oxide.
Protocol B: General Procedure for (E)-Alkene Synthesis (Stabilized Ylide)
This protocol uses a stabilized ylide to favor the thermodynamic (E)-alkene.
-
Preparation: To a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) and this compound (1.0 eq).
-
Solvent & Reaction: Add a suitable solvent (e.g., Toluene or Dichloromethane). Heat the mixture to reflux (typically 80-110 °C, depending on solvent) and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude material can often be purified directly by flash column chromatography. The reduced polarity of the stabilized ylide and its corresponding oxide often simplifies purification compared to non-stabilized variants.
References
- SynArchive. (n.d.). Schlosser Modification.
- Wikipedia. (2023). Wittig reaction. In Wikipedia.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Schlosser Modification.
- Master Organic Chemistry. (2018, February 6). The Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Taylor & Francis Online. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
- Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde.
- Pearson. (n.d.). Wittig Reaction Practice Problems.
- National Center for Biotechnology Information. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
- Course Hero. (2019, August 16). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene.
- Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
- Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons.
- ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.
- PubMed. (2021, September 20). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
- Reagent Guide. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.
- PubChem. (n.d.). 2,6-Dichlorobenzaldehyde.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Stabilizing 2,6-Dichloroisonicotinaldehyde
Welcome to the technical support center for 2,6-Dichloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable reagent. By understanding its inherent chemical liabilities and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
This compound is a highly functionalized pyridine derivative, making it a versatile building block in medicinal chemistry and materials science. However, the very features that make it reactive and useful—the aldehyde group and the chlorinated pyridine ring—also render it susceptible to decomposition. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring makes the aldehyde proton acidic and the carbonyl carbon highly electrophilic. This guide provides a comprehensive overview of the potential decomposition pathways and practical, field-tested strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What happened?
A1: A color change from its typical off-white or light yellow to a darker yellow or brown is a common indicator of decomposition. This is often due to oxidation of the aldehyde group to the corresponding carboxylic acid, or polymerization initiated by light, air, or moisture.[1][2] The presence of trace impurities can also catalyze these degradation pathways.
Q2: What are the primary factors that cause the decomposition of this compound?
A2: The main culprits are exposure to:
-
Atmospheric Oxygen: The aldehyde group is susceptible to auto-oxidation, forming 2,6-dichloroisonicotinic acid.
-
Moisture: Water can hydrate the aldehyde to form a geminal diol, which can be more readily oxidized.[1][2]
-
Light: As with many aromatic aldehydes, photodecomposition can occur, leading to the formation of radical species and subsequent polymerization.[1][2]
-
Elevated Temperatures: Heat can accelerate all degradation pathways.
-
Basic or Strongly Acidic Conditions: The compound is incompatible with strong bases and strong acids, which can catalyze aldol-type reactions or other decomposition pathways.[1][3]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical. We recommend the following conditions, summarized in the table below.
Q4: Can I handle this compound on an open bench?
A4: It is strongly advised to handle this compound in a controlled environment. Due to its sensitivity to air and moisture, working under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is best practice.[1][2] If this is not possible, minimize the time the container is open to the atmosphere.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Decomposition of the starting material. | - Confirm the purity of the aldehyde before use via NMR or LC-MS.- If necessary, purify the material using the protocols below.- Ensure all solvents are anhydrous and reactions are run under an inert atmosphere. |
| The solid material has become clumpy or sticky. | Moisture absorption. | - Dry the material under high vacuum. Gentle heating can be applied if the compound's thermal stability allows, but proceed with caution.- Store the dried material in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Difficulty dissolving the compound in a non-polar solvent. | The compound has oxidized to the more polar carboxylic acid. | - Attempt to purify the material by recrystallization to remove the acid impurity.- Consider using a more polar solvent if the reaction conditions permit. |
Experimental Protocols
Protocol 1: Recommended Storage Conditions
Proper storage is the most effective preventative measure. The following table summarizes the ideal conditions for storing this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C)[1] | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation by atmospheric oxygen.[1][2] |
| Light | Amber vial or stored in the dark[1] | Prevents light-induced decomposition.[1][2] |
| Container | Tightly sealed glass container | Glass is non-reactive and a tight seal prevents moisture and air ingress.[3] |
Protocol 2: Purification of Partially Decomposed this compound
If you suspect your material has started to decompose, purification can often salvage the reagent. Recrystallization is a common and effective method.
Materials:
-
Crude this compound
-
Anhydrous heptane or cyclohexane
-
Anhydrous ethanol (for more polar impurities)
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Büchner funnel and filter flask
-
Inert gas source
Procedure:
-
Place the crude aldehyde in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Under a gentle stream of inert gas, add a minimal amount of hot anhydrous heptane or cyclohexane to dissolve the solid.
-
Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
Store the purified material according to the recommended storage conditions.
Visualizing Decomposition and Prevention
To better understand the processes involved, the following diagrams illustrate the key decomposition pathways and the recommended preventative workflow.
Sources
Technical Support Center: Synthesis of 2,6-Dichloroisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are three principal pathways, each starting from a different precursor derived from 4-picoline. The choice of route often depends on the availability of starting materials, scale, and required purity.
-
Oxidation of 2,6-Dichloro-4-picoline: This is a direct approach where the methyl group at the C4 position is oxidized to an aldehyde. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.
-
Reduction of 2,6-Dichloroisonicotinic Acid or its Derivatives: This route involves synthesizing the carboxylic acid first and then reducing it to the aldehyde. The key is to use a reducing agent or a methodology that halts the reduction at the aldehyde stage without proceeding to the alcohol.
-
Hydrolysis of a Halogenated Precursor: This involves the hydrolysis of a poly-halogenated methyl group at the C4 position, such as in 2,6-dichloro-4-(trichloromethyl)pyridine. Controlling the hydrolysis conditions is critical to achieving a good yield.[1]
Q2: Why is the purification of this compound often challenging?
A2: The difficulty in purification arises from several factors:
-
Polarity: The aldehyde is a moderately polar compound. Impurities, such as the starting material (e.g., 2,6-dichloro-4-picoline) or the over-oxidation byproduct (2,6-dichloroisonicotinic acid), have different polarities, which can sometimes lead to co-elution during column chromatography.
-
Stability: Aldehydes can be sensitive to air oxidation, especially when adsorbed on silica gel for extended periods. This can lead to the formation of the carboxylic acid impurity during the purification process itself.
-
Physical State: The product is a solid, but impurities may cause it to be an oil or a low-melting solid, complicating isolation and handling. Recrystallization can be an effective purification method if a suitable solvent system is identified.[2]
Q3: What are the most critical reaction parameters to control during the synthesis?
A3: Regardless of the chosen synthetic route, three parameters are universally critical:
-
Temperature: Exothermic reactions, particularly oxidations and chlorinations, require careful temperature control to prevent runaway reactions and the formation of side products. Many selective reactions, like reductions with hydride reagents or Swern-type oxidations, require sub-zero temperatures.[3]
-
Stoichiometry of Reagents: The molar ratio of reagents is crucial. For instance, using a large excess of an oxidizing agent will inevitably lead to the formation of the carboxylic acid byproduct.[4] Similarly, in reductions, precise control of the hydride source is needed to avoid over-reduction to the alcohol.
-
Reaction Atmosphere: Many reagents used in these syntheses (e.g., organometallics, hydrides, certain catalysts) are sensitive to moisture and oxygen. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often mandatory to ensure reproducibility and high yields.
Part 2: Synthetic Pathways & Troubleshooting Guides
This section provides a detailed breakdown of the common synthetic routes, including step-by-step protocols and a troubleshooting guide for each.
Route 1: Oxidation of 2,6-Dichloro-4-picoline
This is often the most direct route but requires careful selection of the oxidizing agent to maximize selectivity for the aldehyde.
Caption: Oxidation of 2,6-dichloro-4-picoline to the target aldehyde or over-oxidized acid.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Insufficient Oxidant Activity: The chosen oxidizing agent may be too mild or degraded. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Quality: Starting material or oxidant is impure. | 1. Change Oxidant: Switch to a more reactive, yet still selective, oxidant. For example, if MnO₂ is ineffective, consider a Swern-type oxidation.[3] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. Some oxidations require reflux conditions to proceed at a reasonable rate. 3. Verify Reagent Purity: Ensure the starting picoline is pure and the oxidant is fresh. Many oxidizing agents (e.g., Dess-Martin periodinane) can degrade upon storage. |
| Significant Over-oxidation to Carboxylic Acid | 1. Oxidant is too Strong: Reagents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) are generally too powerful and will not stop at the aldehyde.[5] 2. Excess Oxidant: Using more than ~1.5 equivalents of the oxidant. 3. Presence of Water: Water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is very easily oxidized to the carboxylic acid.[5] | 1. Use a Selective Oxidant: Employ an anhydrous oxidant known for stopping at the aldehyde stage, such as Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6] 2. Control Stoichiometry: Use 1.1-1.3 equivalents of the oxidant. 3. Ensure Anhydrous Conditions: Dry all glassware and use an anhydrous solvent (like Dichloromethane) for the reaction. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction Temperature too High: Can lead to decomposition or side reactions on the pyridine ring. 2. Radical Reactions: If using light or radical initiators for chlorination/oxidation, the reaction can be non-selective. | 1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Control Reaction Conditions: Avoid uncontrolled exposure to light unless a specific photochemical pathway is intended. Ensure the reaction is well-stirred to maintain homogenous temperature and concentration. |
Route 2: Reduction of 2,6-Dichloroisonicotinic Acid Derivatives
This route offers good control as the starting material is already at the correct oxidation state at the C4 position. The challenge lies in the selective reduction. Direct reduction of a carboxylic acid to an aldehyde is difficult as most reducing agents will proceed to the primary alcohol.[7] Therefore, the acid is typically converted to a more reactive derivative first.
Caption: Reduction of 2,6-dichloroisonicotinic acid via an activated intermediate.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Isolation of Alcohol Instead of Aldehyde | 1. Reducing Agent is too Strong/Reactive: Reagents like LiAlH₄ will rapidly reduce both the acid derivative and the intermediate aldehyde to the alcohol. 2. Reaction Temperature too High: Many selective reductions require low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent. 3. Incorrect Stoichiometry: Using a large excess of the reducing agent. | 1. Use a Milder/Bulkier Reagent: Diisobutylaluminium hydride (DIBAL-H) is often used at -78 °C as it is less reactive and sterically hindered, which helps to stop the reaction at the aldehyde stage.[8] Alternatively, the Rosenmund reduction (H₂, Pd/BaSO₄) of the acid chloride is a classic method.[8] 2. Strict Temperature Control: Maintain the reaction at -78 °C (a dry ice/acetone bath). Do not let the temperature rise until the reaction is quenched. 3. Precise Stoichiometry: Use exactly one equivalent of the hydride reagent for ester or acid chloride reduction. |
| Incomplete Conversion of Acid Derivative | 1. Insufficient Reducing Agent: The reagent may have degraded or an insufficient amount was used. 2. Precipitation of Reagents: The starting material or reagent may not be fully soluble at the low temperatures required. | 1. Titrate Hydride Reagent: The molarity of hydride solutions can decrease over time. It is good practice to titrate them before use to ensure accurate stoichiometry. 2. Solvent Choice: Ensure a solvent is used (e.g., THF, Toluene) that keeps all components in solution at the reaction temperature. |
| Reaction Fails at Acid Chloride Formation Step | 1. Impure Carboxylic Acid: The starting acid may contain water, which will consume the chlorinating agent (e.g., thionyl chloride). 2. Insufficient Chlorinating Agent: Not using enough thionyl chloride or oxalyl chloride. | 1. Dry the Starting Material: Ensure the 2,6-dichloroisonicotinic acid is thoroughly dried under vacuum before use. 2. Use Excess Chlorinating Agent: Typically, the chlorinating agent is used in excess and as the solvent, or at least 2-3 equivalents are used. The excess is removed under vacuum after the reaction is complete.[9] |
Part 3: Experimental Protocols
Here we provide an exemplary protocol for one of the key synthetic transformations. This protocol is intended as a guide and may require optimization based on your specific laboratory conditions and substrate purity.
Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol details the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, a key precursor for the reduction pathway.
Materials:
-
Citrazinic acid
-
Tetraethylammonium chloride
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1.0 eq) and tetraethylammonium chloride (1.0 eq) in phosphorus oxychloride (used in excess, approx. 3-4 volumes relative to the acid).
-
Heating: Heat the reaction mixture to 130 °C and maintain for 18 hours.
-
Drive to Completion: Increase the temperature to 145 °C and continue heating for an additional 2 hours.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid, which typically appears as a white solid. The product can be further purified by recrystallization if necessary.
References
- Google Patents. (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Google Patents. (2017). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- Journal of the Chemical Society, Perkin Transactions 1. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
- Indian Academy of Sciences. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- Chemguide. (n.d.). Oxidation of aldehydes and ketones.
- PubMed Central. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes.
- National Toxicology Program. (1999). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin).
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Chemical Communications. (2016). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.
- Google Patents. (1992). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Google Patents. (1992). US5112982A - Process for preparing 2,6-dichloropyridine.
- Edubirdie. (n.d.). Organic Chemistry 6 Aldehydes and Ketones I Electrophilicity and Oxidation-Reduction.
- ResearchGate. (2011). Oxidation of alcohols to carbonyl compounds by 2,6-DCPCC.
- PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline.
- ResearchGate. (2012). Reduction carboxylic acid to aldehyde.
- Google Patents. (2007). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- YouTube. (2021). How do you make an aldehyde from a carboxylic acid?.
- National Science Open. (2022). Progress and challenges in dicarboxylation with CO2.
- PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Oxidizing Agents.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- ResearchGate. (2005). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
- Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent.
Sources
- 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Chemistry 6 Aldehydes and Ketones I Electrophilicity and Oxidation-Reduction | Cheat Sheet - Edubirdie [edubirdie.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Reaction Mixtures Containing 2,6-Dichloroisonicotinaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,6-Dichloroisonicotinaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying your product from reaction mixtures containing this unreacted starting material. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your compounds.
Understanding the Challenge: The Properties of this compound
This compound is a substituted pyridine carbaldehyde. Its chemical nature—an aromatic aldehyde bearing two chlorine atoms—presents a unique set of properties that must be considered during purification. The electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen make the aldehyde group reactive. It is a solid at room temperature and possesses moderate polarity. Successful purification hinges on exploiting the subtle differences in physicochemical properties between this aldehyde and your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when trying to remove unreacted this compound from a product mixture.
Question 1: My initial attempts at purification by standard silica gel column chromatography are failing. The aldehyde co-elutes with my product. What should I do?
This is a common problem, especially if your product has a similar polarity to this compound.
Answer:
When standard chromatography fails, it's time to consider alternative or modified purification strategies. Here’s a decision-making workflow:
Caption: Decision workflow for purification strategy.
In-depth Explanation:
-
Modify Chromatographic Conditions:
-
Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If that fails, consider dichloromethane/methanol. The goal is to find a system that maximizes the difference in retention factor (Rf) between your product and the aldehyde.
-
Stationary Phase: Silica gel is acidic and may not be ideal. Basic alumina can be effective for purifying aromatic aldehydes, often by running a flush with a non-polar solvent like hexanes.[1] For more non-polar compounds, reverse-phase chromatography (C18) might provide the necessary selectivity.
-
-
Chemical Modification/Scavenging: This approach involves selectively reacting the aldehyde to change its properties, making it easier to remove.
-
Bisulfite Adduct Formation: This is a highly effective classical method for removing aldehydes.[2] The aldehyde reacts with sodium bisulfite to form a water-soluble salt (adduct), which can be removed by liquid-liquid extraction.[3][4] The non-aldehyde components remain in the organic layer.[2] This method is particularly useful because it relies on chemical reactivity rather than polarity alone.[5]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind to specific functional groups.[6] For aldehydes, resins functionalized with hydrazine or other amine derivatives are effective.[7][8][9] The reaction mixture is passed through a cartridge containing the resin, which captures the unreacted aldehyde. The purified product is then collected in the eluent. This technique is clean and often requires minimal workup.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification method, provided a suitable solvent system can be found where the aldehyde is significantly more soluble than your product at low temperatures.
-
Distillation: If your product is a thermally stable liquid with a boiling point sufficiently different from this compound, vacuum distillation could be an option.[1]
-
Question 2: I want to try the bisulfite extraction method. Can you provide a detailed protocol and explain the chemistry?
Answer:
Absolutely. The bisulfite extraction method is an excellent choice for selectively removing aldehydes.
The Underlying Chemistry:
The bisulfite anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then rearranges to a stable, water-soluble sulfonic acid salt, often called a bisulfite adduct.[3]
Caption: Reversible formation of the bisulfite adduct.
This reaction is reversible. By making the aqueous solution basic (e.g., with NaOH), the equilibrium can be shifted back to the starting materials, regenerating the aldehyde if you need to recover it.[2][3]
Experimental Protocol: Removal of this compound using Bisulfite Extraction
This protocol is adapted from established methods for aromatic aldehyde purification.[5][10]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[2] A good starting point is to use about 5-10 mL of solvent per gram of crude material.
-
Reaction with Bisulfite: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use approximately 1.5 to 2 equivalents of sodium bisulfite relative to the estimated amount of unreacted aldehyde. Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a white precipitate, which is the bisulfite adduct.
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel. The volume of each should be roughly equal to the initial volume of the methanolic solution. Shake the funnel again to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain your purified product.[3]
-
Workup:
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your purified product.
-
Troubleshooting the Bisulfite Extraction:
-
Incomplete Aldehyde Removal:
-
Use a fresh, saturated sodium bisulfite solution. The solution can degrade over time.
-
Increase the reaction time or agitation. Ensure good mixing between the organic and aqueous phases.
-
For less reactive or sterically hindered aldehydes, using a co-solvent like dimethylformamide (DMF) can enhance the reaction rate.[5][10]
-
-
Formation of an Emulsion: Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
-
Precipitate at the Interface: If a solid adduct precipitates at the interface, you may need to filter the entire mixture through a pad of Celite before separating the layers.[2]
Question 3: Scavenger resins seem like a clean alternative. How do I choose the right one and what is the general procedure?
Answer:
Scavenger resins offer a streamlined approach to purification by immobilizing the impurity.
Choosing a Scavenger Resin:
For aldehydes, the most common scavenger resins are those with nucleophilic functional groups that react to form a covalent bond.
| Resin Functional Group | Typical Reaction | Use Case |
| Hydrazine/Hydrazide | Forms a stable hydrazone | Excellent for selectively capturing aldehydes and ketones.[11] |
| Amine (Primary/Secondary) | Forms an imine (reversible) | Can be used, but the imine may be less stable than a hydrazone. |
| Macroporous Resins | High surface area and porosity | Good for reactions where the resin swelling might be an issue.[6] |
Polymer-supported benzylhydrazines are particularly effective for the selective capture of aromatic aldehydes.[7][9]
Experimental Protocol: Aldehyde Scavenging with a Hydrazine Resin
-
Dissolution: Dissolve your crude product mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Resin Addition: Add the scavenger resin to the solution. A typical loading is 2-3 equivalents of the resin's functional group relative to the amount of aldehyde to be removed.
-
Reaction: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the aldehyde from the solution by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter off the resin.
-
Workup: Wash the resin with a small amount of the solvent to ensure complete recovery of your product. Combine the filtrate and washes, and then remove the solvent under reduced pressure to yield the purified product.
Key Advantages of Scavenger Resins:
-
Simplicity: The workup typically involves only filtration.
-
High Selectivity: Resins can be designed to react with very specific functional groups.
-
No Aqueous Workup: Avoids issues with emulsions or water-soluble products.
Question 4: Are there any specific safety precautions I should take when working with this compound and the suggested purification reagents?
Answer:
Yes, safety is paramount in the laboratory.
-
This compound: This compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Bisulfite: When handling sodium bisulfite, be aware that it can release sulfur dioxide gas, which is a respiratory irritant.[12] Always perform bisulfite extractions in a fume hood.
-
Organic Solvents: The organic solvents used in these procedures (e.g., methanol, dichloromethane, ethyl acetate, hexanes) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
This guide provides a comprehensive starting point for tackling the purification challenges associated with this compound. By understanding the chemical principles behind each technique and systematically troubleshooting your approach, you can effectively isolate your desired product with high purity.
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- Wessjohann, L. A., & Ruijter, E. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 3921–3924. [Link]
- dos Santos, J. H. Z., et al. (2021). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. SN Applied Sciences, 3(8), 754.
- Wessjohann, L. A., & Ruijter, E. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes.
- Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
- Supra Sciences. Solid-Supported Scavengers. [Link]
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
- Google Patents.
- Springer. (2019). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Environmental Science and Pollution Research, 26, 30353–30364. [Link]
- Google Patents.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
- Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
- JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]
- Wikipedia. Scavenger resin. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. suprasciences.com [suprasciences.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions of 2,6-Dichloroisonicotinaldehyde
Welcome to the technical support center dedicated to the catalytic functionalization of 2,6-dichloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. As a key building block in medicinal chemistry, mastering the reactions of this substrate is critical for the efficient synthesis of complex molecular targets.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to your research.
Section 1: Frequently Asked Questions (FAQs) - Catalyst System Fundamentals
This section addresses foundational questions regarding the catalytic reactions of this compound. Understanding these principles is the first step toward successful optimization.
Q1: What are the primary catalytic reactions used to functionalize this compound?
A: The two chlorine atoms on the pyridine ring are typically substituted using palladium-catalyzed cross-coupling reactions. The most common and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation (introducing aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination for C-N bond formation (introducing primary or secondary amines).[1][2] The aldehyde group can also be a site for subsequent reactions, such as reductive amination or oxidation, after the cross-coupling steps.
Q2: Why is optimizing catalyst loading crucial for these reactions?
A: Optimizing catalyst loading is a critical exercise in balancing reaction efficiency, cost, and product purity.
-
Cost-Effectiveness: Palladium catalysts and their associated phosphine ligands are expensive. Minimizing the catalyst loading directly reduces the overall cost of synthesis, which is especially important for scale-up operations.
-
Reaction Kinetics: Insufficient catalyst loading can lead to slow or incomplete reactions, resulting in low yields.[3]
-
Purity and Side Reactions: Conversely, excessive catalyst loading can promote unwanted side reactions, such as the homocoupling of boronic acid reagents in Suzuki couplings.[4] High concentrations of catalyst can also complicate downstream purification, leading to product contamination with residual palladium, which is strictly regulated in active pharmaceutical ingredients (APIs).
Q3: What is a typical catalyst loading range, and what factors influence it?
A: For laboratory-scale synthesis, catalyst loading typically ranges from 0.5 to 5 mol% of the limiting reagent. However, the optimal loading is highly substrate-dependent. Key influencing factors include:
-
Substrate Reactivity: The C-Cl bonds on this compound are less reactive than corresponding C-Br or C-I bonds, often requiring a more active catalyst system or slightly higher loading.[5] Oxidative addition to the C-Cl bond is typically the rate-limiting step.[6]
-
Ligand Choice: The structure of the ligand has a profound impact. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) can stabilize the active Pd(0) species and facilitate the challenging oxidative addition step, often allowing for lower catalyst loadings.[6][7]
-
Reaction Temperature: Higher temperatures can sometimes compensate for lower catalyst loading by increasing the reaction rate, but this must be balanced against the potential for catalyst decomposition or increased side reactions.
Q4: How do I select an appropriate catalyst system (precatalyst, ligand, base) for a chloro-pyridine substrate?
A: Selecting the right system is paramount for success with challenging substrates like this compound.
| Component | Recommendation & Rationale |
| Palladium Source | Pre-catalysts (e.g., G3/G4 Buchwald palladacycles) are highly recommended. They are air-stable and provide a reliable and efficient generation of the active LPd(0) species, leading to more reproducible results.[4] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but can be less reliable. |
| Ligand | For C-Cl bond activation, bulky, electron-rich monodentate phosphine ligands are the gold standard. Examples include XPhos, SPhos, and RuPhos .[2] These ligands promote the formation of the highly active, low-coordinate L-Pd(0) species necessary to break the strong C-Cl bond.[6] |
| Base | The choice of base is critical and depends on the specific coupling partners. For Suzuki couplings, a moderately weak base like K₃PO₄ or K₂CO₃ is often used to avoid degradation of the boronic acid.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5] |
| Solvent | Anhydrous, degassed solvents are essential. Toluene, dioxane, or THF are common choices for both Suzuki and Buchwald-Hartwig reactions.[9] Chlorinated solvents should be avoided as they can interfere with the catalyst.[4] |
Q5: When should I use a pre-catalyst versus generating the active catalyst in situ from a source like Pd(OAc)₂?
A: While generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a ligand is a classic approach, it has drawbacks. The reduction of Pd(II) to Pd(0) can be inefficient and inconsistent, leading to reproducibility issues.[10]
Pre-catalysts are pre-formed, air-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species under the reaction conditions.[4] It is highly recommended to use pre-catalysts when:
-
Working with challenging substrates (like aryl chlorides).
-
Reproducibility is critical (e.g., in process development).
-
Low catalyst loadings are desired.
Caption: Comparison of catalyst activation pathways.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
Q: My reaction shows minimal conversion. What are the primary causes and how do I troubleshoot systematically?
A: Low conversion is a common issue. Before arbitrarily increasing the catalyst loading, a systematic diagnosis is essential. The problem often lies with the reagents or the reaction environment, not necessarily the catalyst amount.
Caption: A systematic workflow for troubleshooting low reaction yield.
Causality Checklist:
-
Reagent Integrity: Are your solvents and amines/boronic acids truly anhydrous? Water and oxygen are potent inhibitors of palladium-catalyzed reactions.[10] Is your base freshly opened or properly stored? Some bases (like NaOtBu) can degrade upon exposure to air and moisture.
-
Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Even trace amounts of oxygen can deactivate the Pd(0) catalyst. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Catalyst Activity: If not using a pre-catalyst, the in situ generation of Pd(0) may have failed. Consider switching to a reliable pre-catalyst.[4] Ensure you are using a ligand known to be effective for aryl chlorides.
-
Temperature: Oxidative addition to C-Cl bonds is often slow at room temperature. Many of these reactions require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[1]
-
Solubility: Are all reagents soluble in the chosen solvent at the reaction temperature? Poor solubility can mimic low reactivity.[8]
Only after verifying these points should you consider increasing the catalyst loading.
Issue 2: Poor Selectivity and Byproduct Formation
Q: I'm observing significant side products (e.g., homocoupling, dehalogenation). How can catalyst loading and reaction conditions be adjusted to improve selectivity?
A: Byproduct formation indicates that a competing reaction pathway is active. Catalyst loading plays a direct role here.
-
Homocoupling (Suzuki): This occurs when the boronic acid couples with itself. It is often exacerbated by high catalyst concentrations or the presence of oxygen.
-
Solution: Decrease the catalyst loading. Ensure the reaction is rigorously degassed. A lower temperature may also help.
-
-
Dehalogenation: The replacement of a chlorine atom with hydrogen. This can be caused by certain bases or impurities.
-
Solution: Screen different bases. For example, if using a strong base like NaOtBu, consider a weaker one like K₃PO₄ if the reaction allows. Ensure starting materials are pure.
-
-
Reaction at the Aldehyde: The aldehyde is generally stable under cross-coupling conditions, but strong bases at high temperatures could potentially lead to side reactions.
-
Solution: Use the mildest possible conditions (lowest effective temperature and base strength) to achieve the desired transformation.
-
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls. What are the common catalyst deactivation pathways and how can they be mitigated?
A: Catalyst deactivation means the active Pd(0) species is being converted into an inactive form.[11]
Caption: Common pathways leading to catalyst deactivation.
Common Causes & Mitigation:
-
Poisoning: The active sites on the palladium can be blocked by impurities from reactants or solvents.[12] Sulfur-containing compounds are notorious catalyst poisons. The pyridine nitrogen of the substrate or product can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Mitigation: Use high-purity reagents. The choice of a bulky ligand can often prevent substrate/product inhibition by sterically shielding the metal center.[6]
-
-
Sintering (Formation of Palladium Black): At high temperatures, the finely dispersed palladium nanoparticles can agglomerate into larger, less active particles (palladium black).[13]
-
Mitigation: Run the reaction at the lowest effective temperature. Ensure good stirring to maintain homogeneity. A well-chosen ligand can stabilize the palladium nanoparticles and prevent agglomeration.
-
-
Oxidation: As mentioned, trace oxygen will oxidize the active Pd(0) to inactive Pd(II) species.
-
Mitigation: Employ rigorous inert atmosphere techniques (e.g., use a glovebox for setup, sparge solvents with argon).
-
Issue 4: Inconsistent Results and Poor Reproducibility
Q: My results vary between batches. What are the key parameters to control for improved reproducibility?
A: Inconsistency is often traced back to subtle variations in setup and reagents.
-
Use a Pre-catalyst: This is the single most effective change to improve reproducibility, as it removes the variability of in situ catalyst activation.[4]
-
Strict Inert Atmosphere Protocol: Standardize your degassing procedure (e.g., three cycles of vacuum/backfill with argon).
-
Reagent Quality Control: Use solvents from a freshly opened bottle or a solvent purification system. Use fresh, high-purity starting materials and bases.
-
Consistent Stirring and Heating: Ensure the reaction is stirred at a consistent, vigorous rate and that the temperature is accurately controlled with an oil bath and thermocouple.
Section 3: Protocols and Methodologies
The following are general, starting-point protocols. They should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not part of a pre-catalyst, e.g., XPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to 90-110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2] The reaction is typically complete in 4-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst and the base.
-
Add this compound.
-
Seal the tube, remove it from the glovebox, and add the degassed solvent followed by the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress. These reactions are often complete in 12-24 hours.[1]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Methodology: Best Practices for Reaction Monitoring
Accurate monitoring is key to knowing when a reaction is complete and for identifying issues early.
| Method | Application & Notes |
| TLC | Qualitative, fast. Excellent for tracking the disappearance of the limiting starting material. Use a UV lamp for visualization. A good starting eluent is 30:70 Ethyl Acetate/Hexanes.[14] |
| GC-MS | Quantitative, identifies byproducts. Useful for volatile, thermally stable compounds. Provides mass information to help identify unknown peaks.[15] |
| LC-MS / HPLC | Quantitative, high resolution. The most powerful technique for complex reaction mixtures. Can separate compounds of very similar polarity and provide mass data. Essential for purity analysis.[15][16] |
Section 4: References
-
BenchChem. Application Notes: Catalytic Systems for the Synthesis of 2,6-Dichloroaniline. Available at:
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at:
-
BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Available at:
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at:
-
Neufeldt, S. R., & Sanford, M. S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at:
-
BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Available at:
-
BenchChem. Technical Support Center: Optimizing Catalyst Performance in 2,6-Dichloroaniline Synthesis. Available at:
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at:
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at:
-
Reddit. Problems with Suzuki coupling. Available at:
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at:
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at:
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at:
-
Plack, V., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at:
-
E. Díaz, et al. Deactivation of a Pd/AC catalyst in the hydrodechlorination of chlorinated herbicides. (2015). Available at:
-
BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Available at:
-
International Research Journal of Engineering, Science, Technology & Innovation. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). Available at:
-
Stradiotto, M., & Lundgren, R. J. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. Available at:
-
BenchChem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. Available at:
-
Geo-Environment & Energy. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Available at:
-
BenchChem. Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde. Available at:
-
BenchChem. Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols. Available at:
-
MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interesjournals.org [interesjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Managing Exothermic Reactions of 2,6-Dichloroisonicotinaldehyde
Welcome to the technical support center for handling reactions involving 2,6-Dichloroisonicotinaldehyde. This guide is designed for researchers, chemists, and process development professionals. Our goal is to provide you with the technical insights and practical steps necessary to manage the potential exothermicity of this reactive molecule, ensuring both the safety of your experiments and the integrity of your results.
The presence of an aldehyde functional group and a halogenated pyridine ring makes this compound a versatile but potentially hazardous reagent. Reactions such as nucleophilic aromatic substitutions, oxidations, and condensations can be highly exothermic.[1] Failure to control the heat generated can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway, which may result in equipment failure or hazardous decomposition.[2][3]
This document is structured as a series of frequently asked questions (FAQs) that address common challenges and concerns. We will move from foundational safety assessments to proactive control strategies, emergency troubleshooting, and finally, considerations for scaling up your process.
Part 1: Foundational Knowledge & Hazard Assessment
This section focuses on the essential preliminary steps you must take before beginning any experiment. Proper characterization and risk assessment are non-negotiable.
Q1: I have no thermal safety data for my planned reaction with this compound. Where do I begin?
A1: Starting an experiment without thermal data is a significant risk. Your first step is to build a comprehensive safety profile. This involves a multi-pronged approach:
-
Literature & Analogue Search: While data on this compound itself may be scarce, investigate reactions with structurally similar compounds like 2,6-dichloropyridine or 2,6-dichlorobenzaldehyde.[4][5] Understanding how these related molecules behave can provide critical initial insights into potential hazards.
-
Predictive Hazard Assessment: Utilize computational tools to estimate the heat of reaction (ΔHrxn). While not a substitute for experimental data, this can help you classify the potential energetic risk of your planned transformation.
-
Calorimetry Screening: This is the most critical step. Differential Scanning Calorimetry (DSC) is an essential screening tool to determine the onset temperature of decomposition for your reactants, products, and the reaction mixture itself.[6] This data tells you the maximum safe operating temperature for your process. For a more detailed analysis, Reaction Calorimetry (RC1) or Adiabatic Reaction Calorimetry (ARC) can measure the heat evolved during the reaction under controlled conditions, providing data on the rate of heat release.[7][8]
Below is a workflow for preliminary hazard assessment.
Caption: Workflow for assessing thermal hazards before experimentation.
Part 2: Proactive Reaction Control
Once you have assessed the potential hazards, the next step is to design a process that proactively manages the heat generated.
Q2: My reaction is significantly exothermic. What are the most effective methods for controlling the temperature?
A2: Controlling an exothermic reaction is about ensuring the rate of heat removal is always greater than the rate of heat generation .[2] Several key strategies work in concert to achieve this:
-
Controlled Dosing (Semi-Batch Operation): This is the most common and effective method.[9] Instead of mixing all reagents at once (batch mode), add the most reactive reagent slowly over time. This limits the amount of material reacting at any given moment, thereby controlling the rate of heat generation.
-
Dilution: Conducting the reaction in a suitable solvent increases the total thermal mass of the system.[10] The solvent absorbs a significant portion of the heat generated, buffering the temperature increase. The solvent's boiling point also acts as a natural temperature ceiling, although this should not be relied upon as a primary control measure.
-
Efficient Cooling: Utilize a cooling bath with a high heat capacity and ensure good thermal contact with your reaction vessel. For larger scales, a jacketed reactor with a circulating coolant is essential.[11]
-
Stirring: Vigorous stirring is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[11]
Q3: How do I choose the right solvent for managing an exothermic reaction?
A3: Solvent selection is a critical safety and process parameter.[10] Beyond its role in solubilizing reagents, consider the following:
| Parameter | Importance for Exotherm Control | Recommended Properties for this compound Reactions |
| Boiling Point | Acts as a physical limit on reaction temperature. A higher boiling point provides a wider operating window. | Choose a solvent with a boiling point at least 20-30 °C above your target reaction temperature. |
| Heat Capacity (Cp) | A higher heat capacity means the solvent can absorb more heat for a given temperature rise. | High Cp solvents (e.g., DMF, NMP) are often good, but their high boiling points can be a risk if a runaway occurs. Toluene or xylenes are often a good compromise. |
| Thermal Conductivity | Facilitates the transfer of heat from the reaction mixture to the cooling system. | Solvents with higher thermal conductivity are preferred. |
| Reactivity | The solvent must be inert to all reactants, intermediates, and products under the reaction conditions. | Avoid protic solvents (like alcohols) if using organometallics (e.g., Grignard reagents). Ethers (THF, 2-MeTHF) or hydrocarbons (toluene) are common choices. |
Warning: Never use the solvent's boiling point as the primary means of temperature control. A reaction that is refluxing uncontrollably is already in a state of thermal runaway.
Part 3: Troubleshooting & Emergency Response
Even with careful planning, unexpected events can occur. Knowing how to respond quickly and correctly is vital.
Q4: The temperature of my reaction is rising rapidly and is no longer responding to the cooling system. What is the immediate course of action?
A4: This is the definition of an incipient runaway reaction. Immediate and decisive action is required.[11] Follow this emergency response protocol:
-
STOP REAGENT ADDITION: Immediately cease the addition of any limiting reagents.[11] This is the fastest way to stop generating more heat.
-
ENHANCE COOLING: Crash-cool the reaction. If using a bath, add dry ice or switch to a colder bath (e.g., dry ice/acetone).[11] For jacketed reactors, ensure the emergency cooling utility is activated.
-
PREPARE FOR QUENCH: If the temperature continues to rise, you may need to quench the reaction. This involves adding a large volume of a cold, inert liquid or a chemical that will safely and rapidly stop the reaction. The quench agent must be pre-determined during your hazard assessment.
-
ALERT PERSONNEL & EVACUATE: Alert all personnel in the immediate area. If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
The following decision tree illustrates the critical steps.
Caption: Decision tree for responding to a thermal runaway event.
Part 4: Protocol & Scale-Up
Q5: Can you provide a sample protocol for a common exothermic reaction, highlighting the safety controls?
A5: Certainly. Let's consider a hypothetical Grignard reaction, which is notoriously exothermic.
Reaction: Nucleophilic addition of Phenylmagnesium Bromide to this compound.
Objective: To demonstrate a controlled laboratory-scale synthesis (up to 5g).
Methodology:
-
Vessel Preparation:
-
A 250 mL, 3-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and an addition funnel is assembled.
-
The entire apparatus is flame-dried under a stream of nitrogen to ensure all moisture is removed.
-
-
Reagent Loading:
-
The flask is charged with this compound (5.0 g) and 50 mL of anhydrous THF.
-
The mixture is stirred and cooled to an internal temperature of -10 °C using a dry ice/isopropanol bath.
-
-
Controlled Addition (The Critical Step):
-
The addition funnel is charged with a 1.0 M solution of Phenylmagnesium Bromide in THF.
-
The Grignard reagent is added dropwise to the aldehyde solution. The addition rate must be manually controlled to ensure the internal temperature does not exceed -5 °C.
-
A rapid temperature increase indicates the addition rate is too high.[11] If the temperature approaches 0 °C, the addition must be stopped immediately until the cooling system brings the temperature back down.
-
-
Reaction & Quench:
-
After the addition is complete, the reaction is stirred at -10 °C for an additional 30 minutes.
-
The reaction is then slowly quenched by the dropwise addition of a saturated aqueous ammonium chloride solution, ensuring the temperature does not rise above 10 °C during this second exothermic step.
-
-
Workup:
-
Standard aqueous workup and extraction are performed once the reaction has been safely quenched and brought to room temperature.
-
Q6: What are the primary challenges when scaling this reaction from 5g to 500g?
A6: Scale-up introduces a critical challenge related to the surface-area-to-volume ratio.[12]
-
Heat Generation scales with the volume (mass) of the reactants (proportional to r³).
-
Heat Removal scales with the surface area of the reactor available for cooling (proportional to r²).
As you increase the scale, the volume increases much faster than the surface area. This means a reaction that was easily controlled on a small scale can become a dangerous runaway on a larger scale because the cooling capacity becomes insufficient.[12]
Key Scale-Up Modifications:
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Rationale |
| Reactor Type | Round-bottom flask | Jacketed glass reactor | Jacketed reactors provide superior, quantifiable heat transfer.[10] |
| Cooling Method | Cooling bath | Circulating thermal fluid (chiller) | Provides precise and powerful temperature control.[2] |
| Addition Time | ~30 minutes | 2-4 hours (or longer) | The addition rate must be drastically reduced to match the lower relative cooling capacity of the larger reactor. |
| Emergency Plan | Manual quench | Automated quench system; pressure relief vent | Manual intervention may be too slow at scale. Protective engineering controls are required.[12] |
Always perform a new, thorough hazard analysis and consider running the reaction at an intermediate scale (e.g., 50g) before attempting the full 500g scale-up.
References
- BenchChem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
- Kockmann, N., Gottsponer, M., & Roberge, D. M. (2011). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications.
- Chemwatch. (n.d.). PYRIDINE.
- ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions.
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). Pyridine.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- International Journal of Engineering and Advanced Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- NOAA. (n.d.). 2,6-DICHLOROBENZALDEHYDE.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway.
- Science.gov. (n.d.). calorimetry studies revealed: Topics.
- American Chemical Society. (2024). Energy Changes in Chemical Reactions.
- Save My Exams. (2025). Calorimetry Experiments.
- ResearchGate. (n.d.). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
Sources
- 1. acs.org [acs.org]
- 2. wjarr.com [wjarr.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. 2,6-DICHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. calorimetry studies revealed: Topics by Science.gov [science.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cedrec.com [cedrec.com]
Validation & Comparative
Comparing reactivity of 2,6-Dichloroisonicotinaldehyde with other pyridine aldehydes
Introduction
Pyridine aldehydes are a cornerstone class of reagents in modern organic synthesis, serving as versatile precursors for a vast array of complex molecular architectures. Their utility is particularly pronounced in medicinal chemistry and drug development, where the pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. The reactivity of these aldehydes is intricately governed by the electronic interplay between the aldehyde functionality and the nitrogen atom within the heterocyclic ring. This guide provides an in-depth comparative analysis of 2,6-dichloroisonicotinaldehyde, contrasting its chemical behavior with other key pyridine aldehydes. We will explore how the strategic placement of two chlorine atoms profoundly influences its reactivity in fundamental organic transformations, offering unique synthetic opportunities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this halogenated building block.
Underlying Principles: Electronic and Steric Influences in Pyridine Aldehydes
The reactivity of a pyridine aldehyde is not merely that of a typical aromatic aldehyde; it is a nuanced system dictated by the interplay of several factors:
-
The Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom exerts a powerful electron-withdrawing effect (inductive effect, -I) on the entire ring system. This effect deactivates the ring towards electrophilic aromatic substitution compared to benzene but, crucially, activates it towards nucleophilic aromatic substitution (SNAr), particularly at the α (2,6) and γ (4) positions.[1][2]
-
Aldehyde Group Position: The position of the formyl group (-CHO) relative to the nitrogen atom is critical. When at the 4-position (isonicotinaldehydes), its electron-withdrawing nature (-I, -M effects) complements that of the nitrogen, further enhancing the electrophilicity of the carbonyl carbon and activating the 2- and 6-positions for nucleophilic attack.
-
Substituent Effects: The introduction of substituents, such as chlorine atoms, dramatically modulates these inherent properties. Chlorine atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I). When placed at the 2- and 6-positions, they synergize with the ring nitrogen to significantly increase the electrophilicity of the C4-aldehyde and render the C2 and C6 positions highly susceptible to nucleophilic displacement.
The diagram below illustrates how these electronic effects converge in this compound to create a highly electrophilic and reactive molecule.
Caption: Synthetic pathway for sequential SNAr on this compound.
Oxidation and Reduction
The aldehyde group in this compound can be readily transformed via standard oxidation and reduction protocols.
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol (2,6-dichloropyridin-4-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄). The electron-deficient nature of the ring makes it somewhat resistant to reduction by hydride reagents, allowing for selective carbonyl reduction. [2]* Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will convert the aldehyde to the corresponding carboxylic acid (2,6-dichloroisonicotinic acid).
The reactivity in these transformations is generally comparable to other pyridine aldehydes, as the reaction occurs directly at the formyl group. However, care must be taken as harsh basic or nucleophilic conditions could potentially lead to competing SNAr reactions.
Experimental Protocols
To provide a practical framework, we present validated, step-by-step protocols for two key transformations of this compound.
Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol demonstrates the high electrophilicity of the aldehyde in a C-C bond-forming reaction.
Workflow Diagram:
Caption: Experimental workflow for the Knoevenagel condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10 mmol) and absolute ethanol (30 mL). Stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution.
-
Catalysis: Add piperidine (0.1 mL, ~1 mmol) dropwise to the stirring solution. A mild exotherm and color change may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 1 hour.
-
Work-up and Isolation: Once the reaction is complete, reduce the solvent volume to approximately 10 mL under reduced pressure. Add 50 mL of cold deionized water to the flask with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (15 mL each). The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-cyano-3-(2,6-dichloropyridin-4-yl)acrylate as a white crystalline solid.
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
This protocol illustrates the displacement of a chlorine atom, a key reaction showcasing the SNAr reactivity.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve this compound (0.88 g, 5 mmol) in anhydrous dimethylformamide (DMF, 15 mL).
-
Reagent Addition: Add morpholine (0.44 mL, 5 mmol) to the solution via syringe, followed by the addition of potassium carbonate (1.38 g, 10 mmol) as a base.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (3:1 hexanes:ethyl acetate), observing the formation of a new, more polar spot corresponding to the product. The mono-substitution is typically complete in 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product, 2-chloro-6-morpholinoisonicotinaldehyde, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion
This compound is a uniquely reactive building block that offers significant advantages over other pyridine aldehydes. The synergistic electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen create a highly electrophilic aldehyde, accelerating nucleophilic addition reactions like the Knoevenagel and Wittig condensations. More importantly, these chlorine atoms act as versatile leaving groups for sequential and regioselective nucleophilic aromatic substitution, opening pathways to complex, densely functionalized pyridine scaffolds that are otherwise difficult to access. Understanding this dual reactivity profile empowers researchers to design more efficient and innovative synthetic routes in the pursuit of novel pharmaceuticals and advanced materials.
References
- BenchChem. (2025).
- Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- BenchChem. (n.d.). Wittig Reaction Success: Leveraging 2-Bromo-5-formylpyridine.
- BenchChem. (2025). A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis.
- Chemistry Research Journal. (n.d.).
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.). Pyridine. [Link]
- YouTube. (2019).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
- PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
Sources
A Comparative Guide to 2,6-Dichloroisonicotinaldehyde and 2-Chloroisonicotinaldehyde in Organic Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, substituted pyridines represent a "privileged scaffold," a molecular framework frequently found in a vast array of FDA-approved drugs.[1] Among the most versatile building blocks for accessing this scaffold are halogenated pyridine aldehydes. This guide provides an in-depth technical comparison of two such critical intermediates: 2,6-dichloroisonicotinaldehyde and 2-chloroisonicotinaldehyde .
While structurally similar, the presence of an additional chlorine atom in this compound introduces a profound difference in synthetic potential, enabling complex, regioselective functionalization strategies that are not accessible with its monochlorinated counterpart. This guide will dissect the nuances of their reactivity, provide field-proven experimental protocols, and offer clear, data-supported recommendations to assist researchers in selecting the optimal reagent for their synthetic campaigns, whether for the creation of kinase inhibitors, GPCR modulators, or other novel therapeutic agents.[2]
Molecular Properties and Spectral Data
Both compounds are stable, solid materials that serve as excellent starting points for multi-step syntheses. Their core spectral features are dominated by the aldehyde proton (~10 ppm in ¹H NMR) and the carbonyl stretch (~1700 cm⁻¹ in IR spectroscopy).[3]
| Property | This compound | 2-Chloroisonicotinaldehyde |
| Molecular Formula | C₆H₃Cl₂NO | C₆H₄ClNO |
| Molecular Weight | 176.00 g/mol | 141.56 g/mol [3] |
| CAS Number | 113293-70-2 | 101066-61-9[4] |
| Appearance | Off-white to yellow crystalline powder | Yellow to brown solid or liquid[3] |
| ¹H NMR (Aldehyde) | ~10.4 ppm | ~10.0 ppm[5] |
| IR (C=O Stretch) | ~1710 cm⁻¹ | ~1715 cm⁻¹ |
Comparative Reactivity Analysis: A Tale of Two Chlorines
The synthetic utility of these molecules is defined by the interplay between the aldehyde group and the chloro-substituents on the electron-deficient pyridine ring.
The Aldehyde Functionality
The aldehyde group in both molecules serves as a versatile synthetic handle for a wide range of classical transformations, including:
-
Reductive Amination: To introduce diverse amine side chains.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to build complexity.[6]
While the fundamental reactivity of the aldehyde is similar for both compounds, the electronic landscape created by the chloro-substituents can subtly influence reaction kinetics. The dichlorinated ring is more electron-deficient, which can slightly enhance the electrophilicity of the aldehyde carbon.
The Pyridine Ring: Nucleophilic Aromatic Substitution and Cross-Coupling
The most significant divergence in reactivity lies in the pyridine core. The chlorine atoms, positioned on an already electron-poor aromatic system, are activated for both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.[7][8]
2-Chloroisonicotinaldehyde: Straightforward Monofunctionalization
In 2-chloroisonicotinaldehyde, the single chlorine atom at the C2 position is the primary site for substitution. It readily participates in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the direct installation of aryl, amino, and alkynyl groups, respectively.[9] This makes it an ideal choice for the synthesis of 2-substituted pyridine-4-carboxaldehydes.
This compound: The Power of Regioselective Synthesis
The presence of two chlorine atoms in this compound unlocks the potential for sequential, site-selective reactions. Based on established principles for polychlorinated heterocycles, the reactivity of the halogen positions is not equivalent. The order of reactivity is generally C6 > C2.[10]
This differential reactivity is rooted in electronics:
-
The C6-Cl bond is para to the electron-withdrawing aldehyde group, leading to significant activation towards both SₙAr and oxidative addition in Pd-catalyzed cycles.
-
The C2-Cl bond is ortho to the aldehyde and adjacent to the ring nitrogen. While still activated, its reactivity is generally lower than that of the C6 position.
This hierarchy allows a chemist to first perform a substitution at the more reactive C6 position under milder conditions, and then, in a subsequent step, functionalize the less reactive C2 position, often requiring more forcing conditions (e.g., higher temperature or stronger catalysts). This modular approach is exceptionally powerful for building molecular diversity and creating complex, unsymmetrically substituted pyridines.
Caption: Reactivity pathways of mono- vs. di-chloroisonicotinaldehyde.
Applications in Synthesis: Experimental Protocols
The following protocols are presented as self-validating systems, designed to provide a clear and reproducible methodology for leveraging the unique properties of each reagent.
Protocol 1: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol details a typical Suzuki-Miyaura reaction with 2-chloroisonicotinaldehyde to synthesize a 2-aryl derivative, a common core in many pharmaceutical agents.[11]
Objective: Synthesize 2-(4-methoxyphenyl)isonicotinaldehyde.
Materials:
-
2-Chloroisonicotinaldehyde (1.0 mmol, 141.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Step-by-Step Procedure:
-
To a 25 mL Schlenk flask, add 2-chloroisonicotinaldehyde, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a solid.
Protocol 2: Regioselective Sequential Functionalization
This two-step protocol demonstrates the key advantage of this compound: sequential, site-selective functionalization to build a complex, unsymmetrically substituted pyridine.
Objective: Synthesize 6-(4-methoxyphenyl)-2-(morpholino)isonicotinaldehyde.
Step A: Selective Suzuki-Miyaura Coupling at C6
Materials:
-
This compound (1.0 mmol, 176.0 mg)
-
4-Methoxyphenylboronic acid (1.05 mmol, 159.6 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (8 mL)
-
Water (0.8 mL)
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above in a Schlenk flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours. The milder conditions favor selective reaction at the C6 position. Monitor carefully by TLC or LC-MS to avoid over-reaction.
-
Upon consumption of the starting material, perform an aqueous workup as described in steps 5-7 of Protocol 1.
-
Purify the crude product by flash column chromatography to isolate 2-chloro-6-(4-methoxyphenyl)isonicotinaldehyde .
Step B: Nucleophilic Aromatic Substitution (SₙAr) at C2
Materials:
-
2-chloro-6-(4-methoxyphenyl)isonicotinaldehyde (from Step A, 1.0 mmol, 247.7 mg)
-
Morpholine (1.5 mmol, 131 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Procedure:
-
In a sealed vial, combine the product from Step A, morpholine, and K₂CO₃ in DMF.
-
Heat the reaction mixture to 120 °C with stirring for 16 hours.
-
Cool the reaction to room temperature and pour into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product, 6-(4-methoxyphenyl)-2-(morpholino)isonicotinaldehyde .
Caption: Workflow for sequential functionalization of the dichloro-reagent.
Data Summary and Recommendations
| Starting Material | Reaction Type | Key Conditions | Product Type | Typical Yield Range |
| 2-Chloroisonicotinaldehyde | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, 90°C | 2-Aryl-isonicotinaldehyde | 70-90% |
| This compound | Sequential Suzuki then SₙAr | Step A: Pd(OAc)₂/SPhos, 80°CStep B: Amine, 120°C | 2-Amino-6-aryl-isonicotinaldehyde | 60-80% (over 2 steps) |
Senior Scientist's Recommendation:
The choice between these two reagents is dictated entirely by the synthetic goal.
-
Choose 2-Chloroisonicotinaldehyde for:
-
Rapid, efficient synthesis of 2-substituted isonicotinaldehyde derivatives.
-
Projects where a single point of diversification on the pyridine ring is required.
-
-
Choose this compound for:
-
Modular, sequential synthesis of 2,6-disubstituted pyridine scaffolds.
-
Building libraries of complex, unsymmetrically substituted molecules where differential reactivity is a strategic advantage.
-
Projects where maximizing molecular diversity from a single, advanced intermediate is paramount.
-
By understanding the distinct reactivity profiles and applying the robust protocols outlined herein, researchers can effectively harness the synthetic power of these chlorinated pyridine aldehydes to accelerate the discovery of novel chemical entities.
References
- Amerigo Scientific. This compound.
- Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing.
- Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. RSC Publishing.
- ResearchGate. Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
- Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(1), 129-132.
- Organic Chemistry Portal. Pyridine synthesis.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. Nucleophilic Substitution Reactions. King Saud University.
- Sanford, M. S., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(46), 18566–18569.
- University of Illinois Springfield. Nucleophilic Substitution Reactions.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Studer, A., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- Researcher.Life. Synthesis of 2-substituted pyridines from pyridine N-oxides.
- Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.
- MOC, M. O. C. (2012). Nucleophilic Substitution Reactions (2). YouTube.
- ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Chemical Communications. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. RSC Publishing.
- Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-285.
- Chemistry LibreTexts. 8: Nucleophilic Substitution and Elimination Reactions.
- Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018.
- ResearchGate. Experimental design and anaphylactic reactions at challenge.
- The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
- NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.
- OpenStax. 11.1 The Discovery of Nucleophilic Substitution Reactions.
- Molecules. Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI.
- RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 4. 101066-61-9|2-Chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Reagents for 2,6-Dichloroisonicotinaldehyde
Introduction: The Versatile Role of 2,6-Dichloroisonicotinaldehyde in Synthesis
This compound, a key heterocyclic building block, is of significant interest to researchers in drug discovery and materials science. Its pyridine core, activated by two electron-withdrawing chlorine atoms and a reactive aldehyde group, offers a trifecta of synthetic handles for molecular elaboration. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and serve as excellent anchors for transition-metal catalyzed cross-coupling reactions, while the aldehyde functionality provides a gateway for a multitude of carbonyl chemistries. This guide provides a comparative analysis of viable alternative reagents, offering insights into their relative performance, supported by established principles of chemical reactivity and available experimental data. We will explore the nuances of choosing the right tool for the job, moving beyond a simple one-to-one replacement to a more strategic selection based on desired reactivity, cost, and synthetic goals.
Core Principles of Reactivity: An Electron-Deficient Heterocycle
The reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyridine ring, which is further amplified by the inductive effect of the two chlorine atoms and the aldehyde group. This electronic landscape dictates the molecule's behavior in two key reaction classes: transformations at the aromatic core and reactions of the aldehyde moiety.
Reactivity at the Pyridine Core
The two chlorine atoms at the 2- and 6-positions are prime sites for modification. The choice of reaction type and the expected reactivity are directly linked to the nature of the halogen.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring readily facilitates SNAr reactions. The generally accepted reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electron-withdrawing (and less polarizable) halogen.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira): In these reactions, the reactivity trend is reversed: I > Br > Cl.[3] This is due to the mechanism, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. Weaker carbon-halogen bonds lead to faster reactions.
The interplay of these opposing reactivity trends forms the basis for selecting suitable alternatives for reactions at the pyridine core.
Reactivity of the Aldehyde Group
The aldehyde at the 4-position is a versatile functional group for chain extension and the introduction of new functionalities. Its reactivity is influenced by the electron-withdrawing nature of the dichloropyridine ring, which enhances the electrophilicity of the carbonyl carbon. Common transformations include:
-
Reductive Amination: Formation of an imine followed by reduction to yield an amine.[4][5]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination to form alkenes.[6][7][8]
-
Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes.[9][10]
Alternatives to this compound will be evaluated based on their performance in these key transformations.
Comparative Analysis of Alternative Reagents
The selection of an alternative reagent should be a deliberate choice based on the specific transformation being performed. We will now compare this compound with several classes of alternatives, providing a rationale for their selection and expected performance.
Alternative Halogenated Isonicotinaldehydes
The most direct alternatives involve simply changing the halogen atoms at the 2- and 6-positions.
-
2,6-Dibromoisonicotinaldehyde: This is an excellent alternative for palladium-catalyzed cross-coupling reactions . The weaker C-Br bond leads to faster oxidative addition, often resulting in higher yields and milder reaction conditions compared to the chloro-analogue.[3] For Sonogashira couplings, the use of dibromo-derivatives is well-established for achieving high yields.[11]
-
2-Chloro-6-fluoroisonicotinaldehyde: For SNAr reactions , the presence of a fluorine atom significantly enhances the reactivity at that position. This allows for selective mono-substitution at the 2-position under milder conditions than those required for the dichloro-analogue.
-
2,6-Diiodoisonicotinaldehyde: While expected to be the most reactive in cross-coupling reactions, the higher cost and potential instability of iodo-pyridines often make the dibromo-analogue a more practical choice.
Table 1: Comparative Reactivity of 2,6-Dihaloisonicotinaldehydes
| Reagent | C-X Bond Strength | Relative Reactivity in Suzuki/Sonogashira | Relative Reactivity in SNAr | Key Advantage |
| This compound | Strong | Lower | Moderate | Cost-effective |
| 2,6-Dibromoisonicotinaldehyde | Weaker | Higher | Lower | Enhanced cross-coupling |
| 2-Chloro-6-fluoroisonicotinaldehyde | C-F: Very Strong, C-Cl: Strong | Lower | Higher (at C-F) | Selective SNAr |
Pyridine Aldehydes with Alternative Electron-Withdrawing Groups
Instead of halogens, other electron-withdrawing groups can be employed to activate the pyridine ring.
-
2,6-Dicyanoisonicotinaldehyde: The cyano group is strongly electron-withdrawing, making this a highly reactive substrate for SNAr. The cyano groups themselves can also be further transformed, for example, by hydrolysis to carboxylic acids or reduction to amines.
-
2,6-Bis(trifluoromethyl)isonicotinaldehyde: The trifluoromethyl group is another powerful electron-withdrawing group that can enhance reactivity in SNAr.
Other Heterocyclic Aldehydes
The fundamental principle of an electron-deficient aromatic aldehyde can be extended to other heterocyclic systems.
-
Pyrimidine-4-carboxaldehyde and its Dichloro-derivatives: Pyrimidines are generally more electron-deficient than pyridines due to the presence of a second nitrogen atom. This can lead to enhanced reactivity of both the aldehyde and the halogen substituents. Dichloropyrimidine aldehydes are expected to be highly reactive in SNAr.[12]
-
Quinoxaline-based Aldehydes: Dichloroquinoxaline aldehydes also present a highly electron-deficient system, offering a platform for similar transformations with potentially different reactivity profiles and molecular shapes.
The choice of a different heterocyclic core can be a strategic decision to explore novel chemical space and patentability in drug discovery programs.
Experimental Protocols and Workflows
To provide a practical context for the comparison, we present detailed protocols for three common and important transformations.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol details a typical procedure for the Suzuki-Miyaura coupling of a dihalo-isonicotinaldehyde with a boronic acid. The higher reactivity of the dibromo-analogue would likely result in a higher yield and/or shorter reaction time under these conditions.
Caption: Workflow for Reductive Amination.
Experimental Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol describes the HWE reaction to form an (E)-alkene. Similar to reductive amination, the high electrophilicity of the aldehyde in this compound and its analogues makes them excellent substrates for this transformation. [8][13]
Caption: Workflow for Horner-Wadsworth-Emmons Reaction.
Conclusion and Strategic Recommendations
This compound is a versatile and cost-effective reagent for the synthesis of complex molecules. However, a nuanced understanding of the underlying chemical principles allows for the strategic selection of alternative reagents that can offer significant advantages in terms of reactivity, selectivity, and overall synthetic efficiency.
-
For palladium-catalyzed cross-coupling reactions , 2,6-dibromoisonicotinaldehyde is the superior choice, offering higher yields and milder reaction conditions.
-
For selective SNAr , a mixed halo-substituted aldehyde such as 2-chloro-6-fluoroisonicotinaldehyde provides a powerful tool for sequential functionalization.
-
For reactions involving the aldehyde functionality , the high electrophilicity of the carbonyl is maintained across the various halogenated analogues, making them all excellent substrates.
-
For exploring novel chemical space , consider alternative heterocyclic aldehydes such as those based on pyrimidine or quinoxaline cores.
By carefully considering the desired transformation and the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new chemical entities.
References
- Dou, Z., et al. (2016). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 14(33), 7929-7937.
- Umemoto, T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8676-8686.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Jopp, S., et al. (2016). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. RSC Publishing.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
- Barboza, C. A., et al. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.
- Umemoto, T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8676-8686.
- Organic Chemistry Portal. Wittig Reaction.
- Barboza, C. A., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.
- ResearchGate. (2018). The comparison of Knoevenagel condensation under different reaction conditions.
- Wikipedia. Wittig reaction.
- ResearchGate. (2019). Impact of the halide leaving group on SNAr1.3 activity.
- SynArchive. Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination.
- Bunnett, J. F., & Zahler, R. E. (1951). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?
- Wikipedia. Pyridine-4-carbaldehyde.
- Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- PubMed. (2012). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
- SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- Organic Chemistry Portal. (2008). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Kato, H., et al. (2006). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications, (39), 4189-4191.
- Sbardella, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(10), 1739-1753.
- Romero-Salguero, F. J., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1103.
- ResearchGate. (2020). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
- ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
- ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- YouTube. (2022). L-6|Preparation of Amines from Aldehyde,Ketone,Oxime,AZIDE|.
- ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,6-Dichloroisonicotinaldehyde and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Pyridine Aldehydes
In the landscape of medicinal chemistry and drug development, pyridine derivatives are foundational scaffolds due to their presence in numerous bioactive molecules and their versatile reactivity.[1] Among these, 2,6-Dichloroisonicotinaldehyde, a pyridine ring substituted with two electron-withdrawing chlorine atoms and a reactive aldehyde group, serves as a critical building block for synthesizing complex heterocyclic systems.[1] The precise characterization of this parent aldehyde and its subsequent derivatives—such as Schiff bases, oximes, and hydrazones—is paramount to ensure the integrity of synthetic pathways and the purity of final compounds.
This guide provides an in-depth comparative analysis of this compound and its derivatives using essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will move beyond a mere presentation of data, focusing on the causality behind experimental choices and the structural rationale for the observed spectral differences.
Molecular Scaffolds Under Investigation
The primary comparison will focus on the transformation of the aldehyde functional group in this compound. The derivatives chosen are representative of common synthetic modifications used in drug discovery to create libraries of compounds for biological screening.
Caption: Core structure and common derivative classes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed information about the chemical structure and connectivity of a molecule in solution. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents creates a distinct electronic environment in the pyridine ring, which is further modulated by the aldehyde and its derivative forms.
Expertise & Rationale: ¹H and ¹³C NMR
The ¹H NMR spectrum of a substituted pyridine is highly informative. Protons on the pyridine ring experience deshielding due to the ring's aromaticity and the electronegativity of the nitrogen atom. In this compound, the two protons on the ring are equivalent due to symmetry, appearing as a single signal. The aldehyde proton is significantly deshielded and appears far downfield (typically 9-10 ppm).
Upon derivation, the most significant changes are observed for the aldehyde proton signal, which is replaced by a new signal corresponding to the imine (CH =N), oxime (CH =N-OH), or hydrazone (CH =N-NH₂) proton. These protons typically resonate at a different, often slightly more upfield, chemical shift compared to the aldehyde proton.
In ¹³C NMR, the carbonyl carbon of the aldehyde is highly deshielded (~190 ppm). This signal is replaced by the imine carbon signal (~160-170 ppm) in the derivatives, providing a clear diagnostic marker for the reaction's success. The carbons attached to the chlorine atoms (C2, C6) are also significantly deshielded.
Comparative NMR Data (Predicted & Representative)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~10.1 (s, 1H, -CHO), ~8.0 (s, 2H, Ar-H) | ~190 (C=O), ~152 (C-Cl), ~140 (C-CHO), ~122 (C-H) |
| Schiff Base Derivative (e.g., with Aniline) | ~8.5 (s, 1H, -CH=N-), ~8.1 (s, 2H, Ar-H), 7.2-7.5 (m, 5H, Phenyl-H) | ~160 (CH=N), ~152 (C-Cl), ~141 (C-CH=N), ~122 (C-H) |
| Oxime Derivative | ~8.2 (s, 1H, -CH=NOH), ~11.5 (s, 1H, -NOH), ~7.9 (s, 2H, Ar-H) | ~150 (CH=N), ~152 (C-Cl), ~142 (C-CH=N), ~121 (C-H) |
| Hydrazone Derivative | ~7.9 (s, 1H, -CH=NNH₂), ~7.8 (s, 2H, Ar-H), ~7.5 (br s, 2H, -NH₂) | ~145 (CH=N), ~152 (C-Cl), ~143 (C-CH=N), ~121 (C-H) |
Note: Values are estimates based on typical chemical shifts for these functional groups and pyridine systems. Actual values will vary with solvent and specific derivative structure.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Caption: Standard workflow for NMR sample analysis.
Causality Note: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue or if acidic protons (like an oxime -OH) are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it is a more polar solvent and slows down proton exchange.
Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration
IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. The comparison between the parent aldehyde and its derivatives is particularly stark in the IR spectrum.
Expertise & Rationale: Key Vibrational Modes
The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, typically found between 1700-1720 cm⁻¹.[2] The aromatic C=C and C=N ring stretches also appear in the 1400-1600 cm⁻¹ region.[3][4]
When the aldehyde is converted to a derivative, the C=O band disappears completely. This disappearance is the single most important confirmation of a successful reaction. In its place, a new, typically weaker, C=N (imine/oxime/hydrazone) stretching band appears around 1620-1680 cm⁻¹. Additionally, derivatives with N-H or O-H bonds will show characteristic stretching bands in the high-frequency region (>3100 cm⁻¹).
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| This compound | ~1715 (strong) | N/A | ~2850, ~2750 (Aldehyde C-H), ~850 (C-Cl) |
| Schiff Base Derivative | Absent | ~1640 (medium) | ~850 (C-Cl) |
| Oxime Derivative | Absent | ~1660 (weak) | ~3100-3400 (broad, O-H) , ~850 (C-Cl) |
| Hydrazone Derivative | Absent | ~1650 (medium) | ~3200, ~3350 (two sharp peaks, N-H) , ~850 (C-Cl) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Thoroughly clean the crystal before analyzing the next sample.
Mass Spectrometry (MS): Determining Mass and Halogen Presence
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine.
Expertise & Rationale: The Chlorine Isotope Signature
Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of roughly 3:1.[5][6] A molecule containing one chlorine atom will show two molecular ion peaks in its mass spectrum: a main peak (M) and a smaller peak at two mass units higher (M+2), with an intensity ratio of approximately 3:1.[5]
Since this compound contains two chlorine atoms, its mass spectrum will exhibit a highly characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The expected intensity ratio for this M:M+2:M+4 cluster is approximately 9:6:1 .[7] This pattern is an unambiguous indicator of a dichloro-substituted compound.
Caption: Relative intensities for M, M+2, and M+4 peaks.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (for ³⁵Cl) | Key Fragmentation |
| This compound | C₆H₃Cl₂NO | 175 | Loss of -CHO (M-29), Loss of Cl (M-35) |
| Schiff Base (with Aniline) | C₁₂H₈Cl₂N₂ | 250 | Cleavage at C=N bond, Loss of Cl |
| Oxime Derivative | C₆H₄Cl₂N₂O | 190 | Loss of -OH (M-17), Loss of Cl |
| Hydrazone Derivative | C₆H₅Cl₂N₃ | 191 | Loss of -NH₂ (M-16), Loss of N₂H₃ (M-31) |
Note: The molecular ion cluster (M, M+2, M+4) will be centered around the listed molecular weight for each compound.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile samples.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, creating a radical cation (the molecular ion).
-
Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. It is particularly useful for comparing conjugated systems.
Expertise & Rationale: Conjugation and Chromophores
The pyridine ring is an aromatic chromophore. The aldehyde group attached to it extends the conjugation. This compound will display absorptions corresponding to the π→π* transitions of the conjugated system and the weaker n→π* transition of the carbonyl group.
Converting the aldehyde to a Schiff base, oxime, or hydrazone alters the chromophore. In particular, forming a Schiff base with an aromatic amine (like aniline) significantly extends the π-conjugated system across the entire molecule. This extension of conjugation lowers the energy gap between the π and π* orbitals, resulting in a shift of the absorption maximum (λ_max) to a longer wavelength. This phenomenon, known as a bathochromic or "red" shift, is a clear indicator of the formation of the more extended conjugated system.
Comparative UV-Vis Data (Predicted)
| Compound | Expected λ_max (nm) | Type of Transition |
| This compound | ~270 nm, ~320 nm | π→π, n→π |
| Schiff Base (with Aniline) | ~350 nm | Extended π→π |
| Oxime/Hydrazone Derivative | ~275 nm | π→π |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Cuvette Preparation: Use matched quartz cuvettes for the reference (solvent only) and the sample.
-
Blanking: Fill both cuvettes with the solvent and run a baseline scan to zero the instrument.
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Measurement: Empty the sample cuvette, rinse it with the sample solution, then fill it with the sample solution. Place it in the spectrometer and record the spectrum.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise atomic connectivity and electronic environment. IR spectroscopy offers a rapid and definitive confirmation of functional group transformation. Mass spectrometry confirms the molecular weight and, critically, the presence of the two chlorine atoms through their unmistakable isotopic signature. Finally, UV-Vis spectroscopy probes the electronic structure, clearly demonstrating the effects of extended conjugation in derivatives like Schiff bases. By judiciously applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can confidently verify the identity and purity of their synthesized compounds, a cornerstone of rigorous scientific and drug development endeavors.
References
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information. This source provides representative NMR data for various substituted pyridine compounds.
- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. A collection of articles discussing the spectral properties and reactions of pyridine aldehydes.
- Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. OSTI.gov.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Pyridine Aldehyde Intermediates in Drug Discovery.
- SpectraBase. (n.d.). This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone - Optional[13C NMR].
- Feng, G., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.
- PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
- Wikipedia. (n.d.). Pyridine. General information on the structure and spectroscopic properties of pyridine.
- Chemistry LibreTexts. (2019). 19.12: Spectroscopic Properties. Details on the spectroscopic properties of aldehydes and ketones.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- K. Seess, R. Gillis. (2021). Radicals and Mass Spectrometry.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- ResearchGate. (2018). Mass spectrometry of halogen-containing organic compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,6-Dichloroisonicotinaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for 2,6-Dichloroisonicotinaldehyde Analogs
The 2,6-dichloropyridine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a variety of bioactive molecules. The presence of two chlorine atoms can enhance lipophilicity, improve metabolic stability, and provide key interaction points with biological targets. When coupled with an isonicotinaldehyde functional group, a reactive handle is created for the synthesis of a diverse library of derivatives.
The aldehyde functionality is a versatile precursor for the formation of numerous chemical linkages, most notably Schiff bases and hydrazones. Hydrazones, in particular, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects[1]. The general structure of the hydrazone derivatives of this compound is depicted in Figure 1.
This guide will focus on a comparative analysis of a proposed series of this compound hydrazone analogs, detailing their synthesis, proposed biological evaluation, and the structure-activity relationships (SAR) that may govern their efficacy.
Synthesis of this compound Analogs
The synthesis of the target hydrazone analogs is a straightforward and efficient process, typically involving the condensation reaction between this compound and a variety of substituted hydrazides. This reaction is generally carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid.
Caption: Synthetic scheme for this compound hydrazone analogs.
Comparative Biological Activity: A Proposed Study
While a direct comparative study on a series of this compound analogs is not yet available in the published literature, based on extensive research on similar structures, we can propose a framework for such an investigation. The primary biological activities of interest for this class of compounds are their antimicrobial and anticancer effects.
Antimicrobial Activity
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents[2]. Schiff bases and their metal complexes have shown considerable promise in this area[3]. The proposed analogs of this compound will be evaluated for their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Proposed Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group (Substitution on Hydrazide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DINA-H | Unsubstituted Phenyl | ||||
| DINA-4-Cl | 4-Chlorophenyl | ||||
| DINA-4-NO2 | 4-Nitrophenyl | ||||
| DINA-4-OH | 4-Hydroxyphenyl | ||||
| DINA-4-OCH3 | 4-Methoxyphenyl | ||||
| Ciprofloxacin | (Positive Control) | ||||
| Fluconazole | (Positive Control) |
Anticancer Activity
Hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines[4][5][6]. The proposed analogs will be screened for their in vitro cytotoxicity against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50).
Table 2: Proposed Comparative Anticancer Activity of this compound Analogs
| Compound ID | R-Group (Substitution on Hydrazide) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Normal Fibroblasts IC50 (µM) | Selectivity Index (SI) |
| DINA-H | Unsubstituted Phenyl | |||||
| DINA-4-Cl | 4-Chlorophenyl | |||||
| DINA-4-NO2 | 4-Nitrophenyl | |||||
| DINA-4-OH | 4-Hydroxyphenyl | |||||
| DINA-4-OCH3 | 4-Methoxyphenyl | |||||
| Doxorubicin | (Positive Control) |
The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, providing a measure of the compound's cancer-specific toxicity.
Experimental Protocols
To ensure the reproducibility and validity of the proposed biological evaluations, detailed, step-by-step methodologies are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[7].
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing cell viability[8][9].
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
-
Proposed Mechanism of Action and Signaling Pathways
The biological activity of hydrazone derivatives is often attributed to their ability to chelate metal ions or to interact with various enzymes and receptors. In the context of anticancer activity, several potential mechanisms have been proposed, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Proposed apoptotic pathway induced by this compound analogs.
Structure-Activity Relationship (SAR) Insights
The systematic variation of the 'R' group on the hydrazide moiety will provide valuable insights into the structure-activity relationship of this class of compounds. It is hypothesized that:
-
Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring may enhance both antimicrobial and anticancer activity by increasing the electrophilicity of the compound.
-
Electron-donating groups (e.g., -OH, -OCH3) may modulate the pharmacokinetic properties of the compounds, potentially affecting their solubility and cell permeability.
-
The position of the substituent on the phenyl ring will also be a critical determinant of biological activity, influencing the overall conformation of the molecule and its ability to bind to its biological target.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of novel this compound analogs. The proposed synthetic route is efficient, and the suggested biological assays are well-established and reproducible. The systematic exploration of the structure-activity relationship will be crucial for the optimization of lead compounds with potent and selective antimicrobial or anticancer activity. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in in vivo models. The this compound scaffold represents a promising starting point for the development of new therapeutic agents to address the pressing global challenges of infectious diseases and cancer.
References
- Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. (URL not available)
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (URL not available)
- Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds. (URL not available)
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (URL not available)
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. (URL not available)
- Biological Activities of Hydrazone Deriv
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). PMC. (URL not available)
- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. (URL not available)
- BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II)
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. (URL not available)
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. (URL not available)
- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (URL not available)
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. (URL not available)
- Cytotoxicity Assay Protocol. Protocols.io. (URL not available)
- protocol for assessing the cytotoxicity of 5-Methoxydec-2-enal in vitro. (URL not available)
- Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. PubMed. (URL not available)
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. (URL not available)
- Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
- Synthesis, Characterization, Antimicrobial and Antioxidant Study of New Complexes Schiff Base Derived from 2, 5-diChloroaniline.
- Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PMC. (URL not available)
- Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Compar
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (URL not available)
- A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
- Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthesis and Enzyme Inhibitory Activity of Novel Pyridine-2,6-dicarboxamides Bearing Primary Sulfonamide Groups.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmrsti.com [ijmrsti.com]
- 4. mdpi.com [mdpi.com]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of 2,6-Dichloroisonicotinaldehyde reaction products
An Objective Guide to the Structural Validation of 2,6-Dichloroisonicotinaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, this compound stands as a versatile and highly valuable scaffold. Its di-chlorinated pyridine ring, coupled with a reactive aldehyde functionality, offers multiple avenues for synthetic modification, making it a cornerstone in the synthesis of novel pharmaceuticals and advanced materials. However, the very reactivity that makes this molecule attractive also necessitates a rigorous and multi-faceted approach to structural validation of its downstream products.
The confirmation of a molecular structure is not merely a procedural checkpoint; it is the bedrock upon which all subsequent research, development, and regulatory submissions are built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine the structure of organic compounds, tailored specifically to the nuances of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Trinity: A Comparative Overview
Modern organic chemistry relies on a powerful triad of analytical techniques for structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[1] Each method provides a unique and complementary piece of the structural puzzle. While NMR excels at mapping atomic connectivity and MS reveals molecular weight and formula, X-ray crystallography can provide the definitive three-dimensional structure.[1][2][3][4][5]
| Technique | Primary Information Provided | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry.[6][7] | Non-destructive; provides detailed information on the complete molecular framework in solution. | Less sensitive than MS; complex spectra can be challenging to interpret without 2D techniques. | 1-10 mg, soluble sample. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[8][9] | Extremely high sensitivity (femtomole to attomole levels); ideal for verifying molecular formula and detecting impurities.[8][10] | Provides limited connectivity information; isomers are often indistinguishable without tandem MS (MS/MS). | Micrograms to nanograms. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[2][3][11] | Considered the "gold standard" for definitive proof of structure. | Requires a single, high-quality crystal, which can be difficult or impossible to grow. | Single crystal (~20-500 µm).[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the molecular skeleton.[7][12] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choice:
We begin with NMR because it directly probes the chemical environment of each proton and carbon atom. The chemical shifts, signal integrations, and spin-spin coupling patterns provide definitive evidence of covalent bonding and neighbor relationships. For pyridine derivatives, the protons on the aromatic ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[6] Protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded, appearing furthest downfield.[6]
Typical ¹H NMR Chemical Shifts for the Pyridine Ring:
-
α-protons (C2, C6): δ 8.5-8.8 ppm
-
γ-proton (C4): δ 7.5-7.8 ppm
-
β-protons (C3, C5): δ 7.1-7.5 ppm
When a reaction occurs, for instance, a nucleophilic substitution at the C6 position, the disappearance of a chlorine atom and the appearance of a new substituent will cause predictable changes in the chemical shifts of the remaining ring protons, providing immediate evidence of a successful reaction.
Experimental Protocol: 1D NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.
-
Typical parameters: 1024 or more scans, spectral width of ~240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Interpretation: Analyze the chemical shifts, integrations, and coupling constants to assemble the molecular structure. For more complex molecules, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) are essential for unambiguous signal assignment.[6]
Workflow for NMR-based Structure Validation
Caption: Workflow for NMR Spectroscopy Analysis.
Mass Spectrometry (MS): The Molecular Formula Detective
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[8][9] This is crucial for validating that the intended chemical transformation has occurred.
Causality of Experimental Choice:
For chlorinated compounds like the derivatives of this compound, MS offers a unique diagnostic tool: the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
A molecule with one chlorine atom will show two peaks in the mass spectrum: a molecular ion peak (M) and an M+2 peak with about one-third the intensity.
-
A molecule with two chlorine atoms (like the starting material) will show three peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1.
If a reaction involves the substitution of one of the chlorine atoms, the mass spectrum of the product will shift from the 9:6:1 pattern to the 3:1 pattern, providing definitive evidence of the reaction's success.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. The ESI process generates gas-phase ions from the sample molecules.[9]
-
Data Acquisition: Acquire the mass spectrum in full-scan mode over a relevant m/z (mass-to-charge ratio) range. Ensure the instrument resolution is set high enough (>10,000) to achieve accurate mass measurements.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the measured accurate mass to the theoretical mass of the expected product. A mass error of <5 ppm is considered excellent confirmation of the elemental formula.
-
Analyze the isotopic pattern to confirm the number of chlorine atoms present in the molecule.
-
Workflow for Mass Spectrometry Validation
Caption: Workflow for High-Resolution Mass Spectrometry.
Single Crystal X-ray Crystallography: The Absolute Proof
When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the ultimate authority.[2][5] It moves beyond connectivity to provide a precise 3D map of the atoms in a molecule as it exists in the solid state, including bond lengths, angles, and stereochemistry.[3][4]
Causality of Experimental Choice:
This technique is chosen when NMR and MS data are ambiguous or when the absolute configuration of a chiral center must be determined. For drug development, regulatory bodies often favor crystallographic data as it leaves no room for interpretation regarding the covalent structure of the active pharmaceutical ingredient (API). It is the only technique that can definitively distinguish between complex isomers or pinpoint unexpected molecular rearrangements.
Experimental Protocol: Structure Determination
-
Crystal Growth: This is often the most challenging step. The purified compound must be induced to form a single, well-ordered crystal. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal (typically 0.02-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Structure Validation: The final model is validated using established crystallographic metrics to ensure its quality and accuracy.
Integrated Validation Workflow
For maximum confidence, especially in a regulated environment like drug development, these techniques should be used in a logical sequence.
Caption: Integrated Workflow for Structural Validation.
By systematically applying this integrated workflow, researchers can confidently and efficiently validate the structures of novel compounds derived from this compound, ensuring the scientific integrity of their work and accelerating the pace of discovery and development.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online.
- Small molecule crystallography. Excillum.
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
- Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.
- MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Taylor & Francis Online.
- Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University.
- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland.
- Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA POLONAISE DES SCIENCES.
- Structure Elucidation in Organic Chemistry : The Search for the Right Tools. ResearchGate.
- Structure Determination of Organic Compounds. Organic Chemistry - Pharmacy 180.
- Structure Determination of Organic Compounds. ResearchGate.
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH).
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
- Pyridine. SpectraBase.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry.
- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars, Indiana State University.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. Google Patents.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central, National Institutes of Health (NIH).
- Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.
- Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate.
- Synthesis method of 2,6-dichloropyridine. Google Patents.
- 2,6-Diarylaminotetrahydropyrans from Reactions of Glutaraldehyde with Anilines: Models for Biomolecule Cross-Linking. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. ResearchGate.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
A Senior Application Scientist's Guide to the Synthesis of 2,6-Dichloroisonicotinaldehyde: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. 2,6-Dichloroisonicotinaldehyde, a vital building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable aldehyde, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
This compound possesses a highly functionalized pyridine ring, making it a versatile precursor for a range of complex molecular architectures. The presence of the two chlorine atoms at the 2 and 6 positions allows for selective nucleophilic aromatic substitution reactions, while the aldehyde at the 4-position is a gateway for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The careful selection of a synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint.
This guide will dissect and benchmark four principal synthetic strategies:
-
Oxidation of 2,6-Dichloro-4-methylpyridine
-
Reduction of 2,6-Dichloroisonicotinic Acid Derivatives
-
Hydrolysis of 4-(Halomethyl)-2,6-dichloropyridine Derivatives
-
Directed Formylation of 2,6-Dichloropyridine
Each route will be evaluated based on its chemical logic, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data.
Route 1: Oxidation of 2,6-Dichloro-4-methylpyridine
The direct oxidation of the methyl group of 2,6-dichloro-4-methylpyridine (2,6-dichloro-γ-picoline) is a conceptually straightforward approach. The success of this strategy hinges on the selection of an oxidizing agent that is potent enough to oxidize the methyl group while being selective enough to avoid over-oxidation to the carboxylic acid or degradation of the sensitive dichloropyridine ring.
Key Oxidizing Agents and Mechanistic Considerations
Several oxidizing agents can be employed for this transformation, each with its own set of advantages and drawbacks.
-
Selenium Dioxide (SeO₂): This reagent is a classic choice for the allylic and benzylic oxidation of methyl groups to aldehydes.[1][2] The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement. While effective, the high toxicity of selenium compounds necessitates careful handling and waste disposal.
-
Chromium Trioxide (CrO₃): Often used as a complex with pyridine (Collins or Sarett reagent), CrO₃ can provide good yields of aldehydes from primary alcohols and can also be used for benzylic oxidations.[5][6][7][8] However, the stoichiometric use of chromium reagents raises significant environmental and safety concerns due to their toxicity and the challenges of waste disposal.
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidizing agent, KMnO₄ can be challenging to control for the selective oxidation of a methyl group to an aldehyde, often leading to the over-oxidized carboxylic acid. Careful control of reaction conditions such as temperature, stoichiometry, and pH is crucial.
Experimental Protocol: Oxidation using Selenium Dioxide
This protocol is provided as a representative example for this synthetic route.
Step 1: Synthesis of 2,6-Dichloro-4-methylpyridine (if not commercially available)
This starting material can be synthesized from 4-methylpyridine through a chlorination reaction.
Step 2: Oxidation to this compound
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 2,6-dichloro-4-methylpyridine (1.0 eq) and dioxane.
-
Selenium dioxide (1.1 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux (approximately 101 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the black selenium precipitate is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Caption: Oxidation of 2,6-dichloro-4-methylpyridine.
Route 2: Reduction of 2,6-Dichloroisonicotinic Acid Derivatives
This versatile route involves the synthesis of 2,6-dichloroisonicotinic acid, its activation to a more reactive derivative (typically an acid chloride), and subsequent selective reduction to the aldehyde. This multi-step approach often provides higher overall yields and purity compared to direct oxidation methods.
Causality in Experimental Choices
The key to this route is the controlled reduction of the carboxylic acid derivative. Direct reduction of the carboxylic acid is often difficult to stop at the aldehyde stage. Conversion to an acid chloride provides a highly reactive electrophile that can be reduced under milder conditions, allowing for greater control.
Key Reducing Agents
-
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur).[9][10][11][12][13] The "poison" deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to an alcohol.
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃): This sterically hindered and less reactive hydride reagent is highly selective for the reduction of acid chlorides to aldehydes, even at low temperatures.[14][15][16][17][18]
-
Diisobutylaluminum hydride (DIBAL-H): While more commonly used for the reduction of esters to aldehydes, DIBAL-H can also be employed for the reduction of acid chlorides.[19][20][21][22][23] Careful control of stoichiometry and temperature (-78 °C) is essential to prevent over-reduction.
Experimental Protocol: A Two-Step Synthesis via the Acid Chloride
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
2,6-Dichloroisonicotinic acid can be prepared from citrazinic acid.[4]
-
To a suspension of citrazinic acid (1.0 eq) and tetraethylammonium chloride (1.0 eq) in phosphorus oxychloride (excess), the mixture is heated at 130 °C for 18 hours, then at 145 °C for 2 hours.[4]
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2,6-dichloroisonicotinic acid, which can be purified by recrystallization.
Step 2: Formation of 2,6-Dichloroisonicotinoyl Chloride and Subsequent Reduction
-
A mixture of 2,6-dichloroisonicotinic acid (1.0 eq) and thionyl chloride (excess) with a catalytic amount of DMF is heated at reflux until the evolution of gas ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride.
-
Reduction using LiAlH(OtBu)₃: The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium tri-tert-butoxyaluminum hydride (1.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then quenched by the addition of water. The product is extracted and purified by column chromatography.
Caption: Two-step synthesis via the acid chloride.
Route 3: Hydrolysis of 4-(Halomethyl)-2,6-dichloropyridine Derivatives
This strategy involves the synthesis of a precursor with a dihalomethyl or trihalomethyl group at the 4-position, which can then be hydrolyzed to the aldehyde. This approach can be efficient if the starting halomethylated pyridine is readily accessible.
Key Transformations
-
Synthesis of 2,6-Dichloro-4-(trichloromethyl)pyridine: This intermediate can potentially be synthesized via radical chlorination of 2,6-dichloro-4-methylpyridine.
-
Hydrolysis: The hydrolysis of the trichloromethyl group to a carboxylic acid is a known transformation. A more controlled hydrolysis to the aldehyde would be required. Alternatively, the synthesis of a dichloromethyl intermediate followed by hydrolysis could be more direct.
-
Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamine.[3][24][25][26] This would require the synthesis of 2,6-dichloro-4-(chloromethyl)pyridine.
Experimental Protocol: Sommelet Reaction Approach
Step 1: Synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine
This intermediate can be prepared from 2,6-dichloro-4-methylpyridine via radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator like AIBN or benzoyl peroxide.
Step 2: Sommelet Reaction
-
2,6-Dichloro-4-(chloromethyl)pyridine (1.0 eq) and hexamine (1.1 eq) are dissolved in a mixture of acetic acid and water.
-
The solution is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Caption: Synthesis via the Sommelet reaction.
Route 4: Directed Formylation of 2,6-Dichloropyridine
The direct introduction of a formyl group onto the 2,6-dichloropyridine ring is an attractive, atom-economical approach. However, the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making classical formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reaction challenging. A more viable strategy involves the use of organometallic intermediates to generate a nucleophilic pyridine species.
Organolithium-Mediated Formylation
This approach utilizes a metal-halogen exchange to generate a lithiated pyridine, which can then be trapped with a formylating agent like N,N-dimethylformamide (DMF).[27][28]
Experimental Protocol: Lithiation and Formylation
This reaction must be carried out under strictly anhydrous and inert conditions.
-
A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,6-dichloropyridine (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
n-Butyllithium (1.0 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete metal-halogen exchange at the 4-position.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is then added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords this compound.
Caption: Directed formylation via a lithiated intermediate.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1. Oxidation | 2,6-Dichloro-4-methylpyridine | SeO₂, CrO₃, KMnO₄ | Moderate | Direct, one-step transformation. | Use of toxic reagents (Se, Cr), potential for over-oxidation, purification challenges. |
| 2. Reduction | 2,6-Dichloroisonicotinic Acid | SOCl₂, LiAlH(OtBu)₃, Pd/BaSO₄ | Good to Excellent | High yields, high purity, reliable and scalable. | Multi-step process, requires careful control of reduction. |
| 3. Hydrolysis | 2,6-Dichloro-4-(chloromethyl)pyridine | Hexamine, H₂O/AcOH | Moderate | Avoids strong oxidizing/reducing agents. | Synthesis of the starting material can be challenging, Sommelet reaction can have variable yields. |
| 4. Formylation | 2,6-Dichloropyridine | n-BuLi, DMF | Good | Atom economical, convergent. | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, available equipment, and safety considerations.
-
For small-scale laboratory synthesis where high purity is paramount, Route 2 (Reduction of 2,6-Dichloroisonicotinic Acid Derivatives) is often the most reliable and highest-yielding approach. The use of lithium tri-tert-butoxyaluminum hydride offers excellent selectivity and control.
-
For large-scale industrial production , the economic and environmental aspects become more critical. While Route 1 (Oxidation) is attractive due to its directness, the associated toxicity and waste disposal issues with selenium and chromium reagents may be prohibitive. A catalytic oxidation protocol would be a more sustainable alternative.
-
Route 4 (Directed Formylation) is an elegant and efficient method, particularly for accessing analogues from a common 2,6-dichloropyridine starting material. However, the stringent requirements for anhydrous and inert conditions and the handling of pyrophoric organolithium reagents may limit its applicability in some settings.
-
Route 3 (Hydrolysis) , particularly via the Sommelet reaction, offers a milder alternative but may require significant optimization for the synthesis of the chloromethylated precursor to achieve competitive yields.
Ultimately, a thorough process of hazard assessment and optimization is essential for any chosen route. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make an informed and strategic decision in their synthesis of the valuable intermediate, this compound.
References
- US Patent 5,204,478A, "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride," Google P
- "Sommelet Reaction," Name Reactions in Organic Synthesis.
- "2,6-Dichloroisonicotinic acid synthesis," ChemicalBook.
- "DIBAL-H Reduction," Organic Synthesis.
- EP Patent 0655998B1, "Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride," Google P
- "Reduction of Esters With DIBAL-H," YouTube.
- "Rosenmund Reduction," Alfa Chemistry.
- "Rosenmund Reduction," OpenOChem Learn.
- "Rosenmund Reaction," Name Reactions in Organic Synthesis.
- "Sommelet reaction," Wikipedia.
- "Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H," Chemistry Steps.
- "Rosenmund reduction," Wikipedia.
- "Sommelet Reaction," SynArchive.
- "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles," Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- "The use of selenium (IV)
- "DIBAL Reducing Agent," Chemistry Steps.
- "Metal–halogen exchange," Wikipedia.
- "Rosenmund Reduction," Comprehensive Organic Name Reactions and Reagents.
- "OXIDATION WITH THE CHROMIUM TRIOXIDE-PYRIDINE COMPLEX PREPARED in situ," Organic Syntheses.
- "Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents," Molecules.
- "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles," Master Organic Chemistry.
- "Arenecarbaldehydes by Reduction of Arenecarboxylic Acids," Science of Synthesis.
- "Reduction of Carboxylic Acids and Their Deriv
- "Diisobutylaluminium hydride," Wikipedia.
- "The Selenium Dioxide Oxidation of Olefins," The Journal of Organic Chemistry.
- "Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review," Molecules.
- "Selenium Dioxide Oxidation," Name Reactions in Heterocyclic Chemistry.
- "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid," Sycamore Scholars.
- "Organolithium reagent," Wikipedia.
- "Chromium Trioxide (CrO₃)," Organic Chemistry Portal.
- "Reducing Agents: DIBAH and LTBA," YouTube.
- "Organolithium compounds, properties & structures," Acros Organics.
- "Hydride Reduction," Chad's Prep®.
- US Patent 4,321,412A, "Preparation of aromatic aldehydes by the Sommelet reaction," Google P
- "Formation of Grignard and Organolithium Reagents," ETH Zurich.
- CN Patent 104892497A, "Synthetic method of 2,4,6-trichloropyridine," Google P
- "Organolithium Reagents," Sigma-Aldrich.
- "Formylation," Organic Chemistry D
- "Synthesis by Formylation of Arylmetal Reagents," Science of Synthesis.
- "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine," Asian Journal of Chemistry.
- "Oxidation with the Chromium Trioxide-Pyridine Complex Prepared in situ: 1-Decanal," Organic Syntheses.
- CN Patent 101648905B, "Preparation method of 2- chloro-6-trichloromethyl pyridine," Google P
- "The Mechanism of Lithium-Halogen Exchange," Macmillan Group Meeting.
- "Formation of Grignard and Organolithium Reagents From Alkyl Halides," Master Organic Chemistry.
- "Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex," Organic Syntheses.
- "Preparation method of 2, 6-dichloromethylpyridine hydrochloride," Eureka | P
- WO Patent 2000006547A1, "Process for the preparation of 2,6-dichloronicotinonitriles," Google P
Sources
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromium Trioxide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]
- 11. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. m.youtube.com [m.youtube.com]
- 21. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 24. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 25. synarchive.com [synarchive.com]
- 26. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 27. Formylation - Common Conditions [commonorganicchemistry.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to the Catalytic Oxidation of 2,6-Dichloro-4-methylpyridine: A Comparative Analysis and Future Outlook
For researchers and professionals in drug development and fine chemical synthesis, 2,6-dichloroisonicotinaldehyde is a pivotal building block. Its synthesis, however, presents a significant challenge, primarily centered on the selective oxidation of the methyl group in the precursor, 2,6-dichloro-4-methylpyridine. The two electron-withdrawing chlorine atoms on the pyridine ring deactivate the methyl group, making its selective oxidation to the aldehyde a formidable task, often susceptible to over-oxidation to the less desirable carboxylic acid or complete degradation.
This guide provides a comparative analysis of potential catalytic systems for this challenging transformation. While direct comparative data for this specific reaction is scarce in peer-reviewed literature, this document, drawing upon extensive experience in catalytic oxidation and analogous reactions, will provide a structured approach to catalyst selection, experimental design, and mechanistic considerations.
The Synthetic Hurdle: Deactivation by Halogenation
The core challenge in the oxidation of 2,6-dichloro-4-methylpyridine lies in the electronic properties of the pyridine ring. The two chlorine atoms, being highly electronegative, inductively withdraw electron density from the ring. This effect is further compounded by the inherent electron-deficient nature of the pyridine ring itself. Consequently, the C-H bonds of the methyl group at the 4-position are strengthened, making them more resistant to oxidative cleavage compared to the methyl group of an unsubstituted picoline.
This deactivation necessitates more forcing reaction conditions, which in turn can lead to a loss of selectivity. The desired aldehyde is merely an intermediate on the path to the more thermodynamically stable carboxylic acid. Therefore, an effective catalyst must be active enough to initiate the oxidation but also selective enough to prevent over-oxidation.
Potential Catalytic Systems: An Expert's Perspective
Based on established principles of selective oxidation of methyl-substituted heteroaromatics, we can extrapolate and propose several classes of catalysts for the target reaction. The following sections provide a comparative overview of these potential systems.
Vanadium-Based Mixed Metal Oxides
Vanadium oxides, particularly when supported on titania (V₂O₅/TiO₂), are the workhorses of industrial gas-phase selective oxidation of alkylaromatics. For the oxidation of 4-methylpyridine to isonicotinic acid, these catalysts have demonstrated high activity.[1][2]
Rationale for Consideration:
-
Proven Activity: Vanadium-based catalysts are known to effectively activate the C-H bonds of methyl groups on pyridine rings.
-
Tunable Selectivity: The selectivity of V₂O₅/TiO₂ catalysts can be significantly influenced by the addition of promoters. For instance, the incorporation of manganese (Mn) into a V-Ti-O system has been shown to enhance selectivity towards isonicotinic acid by improving oxidation precision and suppressing side reactions.[1][3] This suggests that with careful modification, the reaction could be steered to favor the aldehyde.
Anticipated Challenges:
-
Over-oxidation: The high activity of vanadium-based catalysts often leads to the formation of the carboxylic acid as the major product. Achieving high selectivity for the intermediate aldehyde will require precise control of reaction parameters.
-
Harsh Conditions: Gas-phase oxidations typically require high temperatures (300-400 °C), which can lead to thermal degradation of the product and catalyst deactivation.
Stoichiometric Oxidation with Selenium Dioxide (SeO₂)
Selenium dioxide is a well-established reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. Its application in the oxidation of methylpyridines has been documented, although with mixed success depending on the substrate.
Rationale for Consideration:
-
High Selectivity for Aldehydes: SeO₂ is renowned for its ability to halt the oxidation at the aldehyde stage, making it a prime candidate for this transformation.
-
Milder Conditions: Reactions with SeO₂ are typically conducted in the liquid phase under milder conditions than gas-phase heterogeneous catalysis.
Anticipated Challenges:
-
Substrate Reactivity: The deactivating effect of the chlorine atoms may render 2,6-dichloro-4-methylpyridine unreactive towards SeO₂ under standard conditions.
-
Stoichiometric Nature: SeO₂ is a reagent, not a catalyst, which has implications for waste generation and cost in large-scale synthesis.
-
Toxicity: Selenium compounds are toxic and require careful handling and disposal procedures.
Bimetallic Catalysts for Liquid-Phase Oxidation
Recent advancements in catalysis have highlighted the potential of bimetallic systems for selective alcohol and aldehyde synthesis.[4] For instance, cobalt-based catalysts, often used in conjunction with N-hydroxyphthalimide (NHPI), are effective for the liquid-phase oxidation of picolines to their carboxylic acids. While the primary product is the acid, the reaction proceeds through an aldehyde intermediate.
Rationale for Consideration:
-
Milder Liquid-Phase Conditions: Liquid-phase oxidations generally allow for better temperature control and can be conducted at lower temperatures than their gas-phase counterparts.
-
Synergistic Effects: Bimetallic catalysts can offer unique electronic and geometric properties that may enhance both activity and selectivity.
Anticipated Challenges:
-
Catalyst Design: Identifying the optimal combination of metals and ligands for this specific substrate would require significant screening and development efforts.
-
Solvent Effects: The choice of solvent can have a profound impact on catalyst performance and product selectivity in liquid-phase oxidations.
Comparative Summary of Potential Catalytic Approaches
| Catalytic System | Phase | Probable Advantages | Probable Disadvantages |
| Vanadium-Based Mixed Oxides | Gas | High activity, potential for continuous process, tunable with promoters. | High temperatures, over-oxidation to carboxylic acid, potential for catalyst deactivation. |
| **Selenium Dioxide (SeO₂) ** | Liquid | High selectivity to aldehyde, milder reaction conditions. | Stoichiometric reagent, potential for substrate inactivity, toxicity of selenium compounds. |
| Bimetallic Catalysts | Liquid | Milder reaction conditions, potential for high selectivity through catalyst design. | Requires significant catalyst development, solvent effects can be complex. |
Proposed Experimental Workflow for Catalyst Screening
To empirically determine the most effective catalyst, a structured experimental workflow is essential. The following diagram outlines a logical approach to screening and optimizing a catalytic system for the selective oxidation of 2,6-dichloro-4-methylpyridine.
Caption: A logical workflow for the screening and optimization of catalysts for the selective oxidation of 2,6-dichloro-4-methylpyridine.
Detailed Experimental Protocols
Protocol 1: Gas-Phase Oxidation using a V-Mn-O Catalyst
-
Catalyst Preparation: A V-Ti-Mn-O catalyst can be prepared by the wet impregnation method. Titanium dioxide (anatase) is impregnated with an aqueous solution of ammonium metavanadate and manganese acetate. The resulting solid is dried and calcined at high temperature (e.g., 500 °C) in air.
-
Reaction Setup: A fixed-bed flow reactor is used. The catalyst is packed into a quartz tube and placed in a furnace.
-
Reaction Execution: A solution of 2,6-dichloro-4-methylpyridine in a suitable solvent is vaporized and mixed with a stream of air (or a specific O₂/N₂ mixture). This gaseous mixture is passed through the heated catalyst bed.
-
Product Analysis: The reactor effluent is cooled, and the liquid products are collected in a cold trap. The products are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to this compound and other byproducts.
Protocol 2: Liquid-Phase Oxidation using Selenium Dioxide
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2,6-dichloro-4-methylpyridine and a suitable solvent (e.g., dioxane, acetic acid).
-
Reaction Execution: Selenium dioxide is added to the mixture, and the reaction is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.
-
Work-up and Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Considerations
The selective oxidation of the methyl group likely proceeds via a Mars-van Krevelen mechanism for the vanadium-based catalysts, involving lattice oxygen from the catalyst. For selenium dioxide, the reaction is thought to proceed through an ene reaction followed by a[1][5]-sigmatropic rearrangement.
Caption: A simplified overview of the proposed reaction mechanisms for vanadium-based catalysts and selenium dioxide.
Conclusion and Future Directions
The catalytic synthesis of this compound from 2,6-dichloro-4-methylpyridine remains a challenging yet crucial endeavor. While a universally accepted catalyst has yet to emerge, a systematic exploration of modified vanadium-based mixed oxides in the gas phase and potentially novel bimetallic catalysts in the liquid phase holds significant promise. The insights and experimental frameworks provided in this guide are intended to empower researchers to navigate the complexities of this reaction and accelerate the discovery of an efficient and selective catalytic system. Future research should focus on in-depth kinetic and mechanistic studies of the most promising catalysts to enable rational design and further optimization.
References
- Application Notes: Catalytic Systems for the Synthesis of 2,6-Dichloroaniline. Benchchem. Link
- Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. Link
- CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan J. Chem. Link
- Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Eurasian Chemico-Technological Journal. Link
- US5112982A - Process for preparing 2,6-dichloropyridine.
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- 2,6-Dichloro-4-methylpyridine | 39621-00-6. Sigma-Aldrich. Link
- Highly selective and single step vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine over Al-MCM-41 molecular sieves.
- Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
- 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm. BLD Pharm. Link
- 2,6-DICHLORO-4-METHYLPYRIDINE | CAS 39621-00-6.
- 2,6-Dichloro-4-methylpyridine. Chem-Impex. Link
- Selective synthesis of 3-picoline via the vapor-phase methylation of pyridine with methanol over Ni1-xCoxFe2O4 (x = 0, 0.2, 0.5, 0.8 and 1.0) type ferrites.
- Vapor-phase oxidation of 3-picoline to nicotinic acid over Cr 1− x Al x VO 4 catalysts.
- US4721822A - Process for preparing 2,6-dichlorotoluene.
- CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
Sources
A Senior Application Scientist's Guide to Isotopic Labeling of 2,6-Dichloroisonicotinaldehyde for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a chemical transformation is paramount. It informs reaction optimization, predicts metabolic pathways, and guides the design of new molecular entities. Isotopic labeling is a cornerstone technique for this purpose, offering an unparalleled window into the dynamics of bond-breaking and bond-forming events. This guide provides an in-depth comparison of isotopic labeling strategies for 2,6-dichloroisonicotinaldehyde, a heterocyclic aldehyde whose electron-deficient nature presents unique reactivity.
While a dedicated synthesis for isotopically labeled this compound is not prevalent in literature, this guide presents robust, plausible synthetic routes based on well-established chemical principles. We will compare the utility of deuterium (²H) and carbon-13 (¹³C) labeling of the formyl group and contextualize its application by comparing its expected behavior with data from analogous, well-studied aromatic aldehydes.
The Strategic Imperative: Why Label this compound?
The this compound molecule is of significant interest for mechanistic studies due to the strong electron-withdrawing effects of both the pyridine ring nitrogen and the two chlorine atoms. This electronic profile renders the aldehydic proton (the formyl proton) more acidic and the carbonyl carbon highly electrophilic compared to simpler aromatic aldehydes like benzaldehyde.[1][2] Labeling the formyl position allows us to probe reactions where this specific C-H bond is cleaved or the carbon atom is transformed, such as in:
-
Oxidation Reactions: Determining if formyl C-H bond cleavage is the rate-determining step.
-
Nucleophilic Addition Reactions: Tracing the fate of the carbonyl carbon in complex reaction networks.
-
Enzymatic Transformations: Elucidating metabolic pathways, particularly in drug discovery, where P450-mediated oxidation is common.
Synthesis of Labeled this compound: A Guided Approach
Part 1: Synthesis of Formyl-Deuterated this compound (²H-1)
Deuteration at the formyl position is invaluable for studying the Kinetic Isotope Effect (KIE).[3] A practical approach involves the late-stage oxidation of a deuterated methanol precursor.
Caption: Proposed synthetic workflow for formyl-deuterated this compound.
Experimental Protocol: Synthesis of this compound-d₁ (²H-1)
-
Lithiation of 2,6-Dichloropyridine: To a solution of 2,6-dichloropyridine in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 1 hour to generate the 2,6-dichloro-4-lithiopyridine intermediate.
-
Introduction of Deuterated Formyl Precursor: Add a slurry of paraformaldehyde-d₂ ((D₂CO)n) (1.5 eq.) in THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude (2,6-dichloropyridin-4-yl)methanol-d₁ by column chromatography.
-
Oxidation to Aldehyde: Dissolve the isolated deuterated alcohol in dry CH₂Cl₂ at -78 °C. Add oxalyl chloride (1.5 eq.) followed by DMSO (2.0 eq.). After 30 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.[4][5] Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to yield the final product, this compound-d₁. The deuterium incorporation can be quantified by ¹H NMR spectroscopy by observing the reduction in the formyl proton signal.[6]
Part 2: Synthesis of Formyl-¹³C-Labeled this compound (¹³C-1)
Carbon-13 labeling is essential for tracing the carbon skeleton through a reaction pathway, particularly with techniques like NMR and mass spectrometry.[7]
Caption: Proposed synthetic workflow for formyl-¹³C-labeled this compound.
Experimental Protocol: Synthesis of this compound-¹³C (¹³C-1)
-
Lithiation of 2,6-Dichloropyridine: Follow Step 1 from the deuterated synthesis to generate 2,6-dichloro-4-lithiopyridine.
-
Formylation with Labeled DMF: Add ¹³C-labeled N,N-dimethylformamide (DMF-¹³C) (1.5 eq.) to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. This is an adaptation of a regioselective formylation method.[8]
-
Workup and Isolation: Quench the reaction with dilute aqueous HCl. Extract the product with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield this compound-¹³C. The incorporation of ¹³C can be confirmed by the presence of a large C-H coupling constant in the ¹H NMR spectrum and by mass spectrometry.
Mechanistic Interrogation: A Comparative Analysis
The choice between deuterium and carbon-13 labeling depends entirely on the mechanistic question being asked.
| Isotope Label | Primary Application | Information Gained | Analytical Technique |
| Deuterium (²H) | Kinetic Isotope Effect (KIE) | Determines if C-H bond breaking is involved in the rate-determining step of the reaction.[3][9] | Reaction kinetics (e.g., UV-Vis, NMR), Mass Spectrometry |
| Carbon-13 (¹³C) | Isotopic Tracer | Tracks the movement and final position of the formyl carbon atom in the product(s). | NMR Spectroscopy, Mass Spectrometry |
Case Study: Probing an Oxidation Mechanism
Consider the oxidation of this compound to the corresponding carboxylic acid. A key mechanistic question is whether the abstraction of the formyl hydrogen is the slowest step (the rate-determining step).
Caption: A primary kinetic isotope effect (KIE) is observed when the C-H/C-D bond is broken in the rate-determining step.
By synthesizing the deuterated aldehyde (²H-1) and comparing its reaction rate (k_D) to the unlabeled version (k_H), we can measure the KIE (k_H/k_D).
-
If k_H/k_D > 2: This is a significant primary kinetic isotope effect, providing strong evidence that the C-H bond is being broken in the rate-determining step.[10]
-
If k_H/k_D ≈ 1: No significant KIE is observed. This implies that C-H bond cleavage occurs in a fast step either before or after the rate-determining step.
Comparative Performance: this compound vs. Benzaldehyde
To provide context, we can compare the expected KIE for this compound with established experimental data for benzaldehyde in similar reaction types. The key difference is the electronic nature of the aromatic ring. The highly electron-withdrawing 2,6-dichloropyridyl group is expected to influence the stability of intermediates and transition states.[1]
| Reaction Type | Substrate | Experimental kH/kD | Mechanistic Implication & Comparison |
| Swern Oxidation | Benzyl Alcohol to Benzaldehyde | 2.82 ± 0.06[11][12] | The rate-determining step is the deprotonation of an alkoxysulfonium intermediate, not the C-H bond cleavage of the alcohol itself. A similar KIE would be expected for the oxidation of the corresponding alcohol precursor to this compound. |
| Cannizzaro Reaction | Benzaldehyde | ~1.9 (solvent isotope effect)[13] | This reaction involves a hydride transfer. The moderate KIE suggests that C-H bond cleavage is part of the rate-determining step. For this compound, the highly electrophilic carbonyl carbon would likely accelerate the initial hydroxide attack but could alter the energetics of the subsequent hydride transfer step, potentially leading to a different KIE value. |
| Benzoin Condensation | Benzaldehyde | ~3.4[14][15] | This reaction involves the deprotonation of a thiazolium-aldehyde adduct. The significant KIE indicates this deprotonation is rate-limiting. The more acidic formyl proton of this compound might lead to a faster deprotonation rate, but this could also alter which step is rate-limiting, thereby changing the observed KIE. |
Analysis of Comparative Data:
The electron-withdrawing nature of the 2,6-dichloropyridine ring makes the formyl proton of this compound more acidic than that of benzaldehyde. In a reaction where this proton is abstracted by a base in the rate-determining step (like the benzoin condensation), one might anticipate a smaller KIE. This is because the transition state would be "earlier" (more reactant-like), meaning the C-H bond is less broken at the point of highest energy, which typically leads to a smaller KIE.[9] Conversely, in a hydride transfer reaction, the extreme electrophilicity of the carbonyl carbon in this compound could make it a much better hydride acceptor, potentially altering the transition state structure compared to benzaldehyde and thus influencing the observed KIE.
Conclusion
Isotopic labeling of this compound provides a powerful toolkit for detailed mechanistic investigation. While direct synthetic procedures are not yet published, logical and established chemical methods can be employed to access both formyl-deuterated and formyl-¹³C labeled versions of this valuable substrate.
-
Deuterium labeling is the method of choice for investigating the involvement of C-H bond cleavage in the rate-determining step via the Kinetic Isotope Effect.
-
Carbon-13 labeling is essential for tracing the carbon backbone of the molecule through complex transformations.
By comparing the expected reactivity and isotopic effects of this compound with well-documented data from simpler aromatic aldehydes like benzaldehyde, researchers can gain deeper insights into how the unique electronic properties of this heterocyclic aldehyde influence reaction mechanisms. This comparative approach, grounded in the fundamental principles of physical organic chemistry, is crucial for advancing our understanding and application of complex organic molecules.
References
- Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formyl
- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]
- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. [Link]
- Reaction mechanism of aldehydes and ammonia to form pyridine bases.
- Visible light driven deuteration of formyl C–H and hydridic C(sp3)–H bonds in feedstock chemicals and pharmaceutical molecules. Chemical Science. [Link]
- Cannizzaro Reaction Mechanism Analysis. Scribd. [Link]
- Mechanism of the Cannizzaro reaction. Journal of the American Chemical Society. [Link]
- Formyl-Selective Deuteration of Aldehydes with D2O via Synergistic Organic and Photoredox Catalysis.
- Accepted Manuscript. RSC Publishing. [Link]
- A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry. [Link]
- Methods for the synthesis of deuterated aldehydes.
- Cannizzaro reaction. Wikipedia. [Link]
- Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis.
- Kinetic secondary deuterium isotope effects for substituted benzaldehyde cyanohydrin form
- Benzaldehyde derivative synthesis by formyl
- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. [Link]
- Kinetics of the thiazolium ion-catalyzed benzoin condensation. The Journal of Organic Chemistry. [Link]
- Pyridine Aldehydes and Ketones.
- Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation.
- 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry. [Link]
- Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry. [Link]
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Swern oxid
- Isotope Effects. Mechanisms of Organic Reactions - Pharmacy 180. [Link]
- Kinetic isotope effect. Wikipedia. [Link]
- Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
- Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polariz
- Swern Oxidation.
- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
- Kinetic Isotope Effect: Principles and its use in mechanism investig
- Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.
- Pyridine-4-carbaldehyde. Wikipedia. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polariz
- Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
- Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
- The yields of benzaldehyde, 4-pyridinecarboxaldehyde and furfural in eleven co cycles using N-AgNPs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Visible light driven deuteration of formyl C–H and hydridic C(sp 3 )–H bonds in feedstock chemicals and pharmaceutical molecules - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02661A [pubs.rsc.org]
- 7. Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. epfl.ch [epfl.ch]
- 11. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Analysis of 2,6-Dichloroisonicotinaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 2,6-Dichloroisonicotinaldehyde is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound in complex reaction mixtures. Drawing upon extensive field experience, this document delves into the nuances of method selection, protocol optimization, and data interpretation, grounded in the principles of scientific integrity and validated through experimental data.
The Critical Need for Accurate Quantification
This compound is a key building block in the synthesis of various pharmaceutical compounds. Incomplete conversion or the formation of byproducts can lead to impurities that may carry through downstream processing, potentially impacting the final product's quality and safety. Therefore, a robust and reliable analytical method is not merely a quality control checkpoint but a critical tool for process understanding and optimization.
Comparative Analysis of Key Quantitative Techniques
The choice of an analytical technique for quantifying this compound is dictated by several factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, and the available instrumentation. Here, we compare the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and mobile phase compositions allows for excellent separation from starting materials, reagents, and impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically the most effective, separating compounds based on their hydrophobicity.
Field-Proven Insights:
-
Derivatization for Enhanced Detection: The aldehyde functionality of this compound can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric hydrazone.[1] This significantly enhances UV detection sensitivity, allowing for the quantification of trace levels of the analyte.[2] The resulting derivative is also more stable, improving the reproducibility of the analysis.
-
Method Validation is Non-Negotiable: All HPLC methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[3][4][5] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately, if necessary, to prevent further conversion of the analyte.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[6]
-
-
Derivatization:
-
To 1 mL of the filtered sample solution, add 1 mL of a saturated solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (for DNPH derivative) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Presentation: Sample Quantitative Data
Table 2: Linearity of this compound-DNPH Derivative
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,542 |
| 50 | 759,881 |
| Correlation Coefficient (r²) | 0.9998 |
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful alternative for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, its aldehyde group can be reactive at high temperatures. Therefore, derivatization is often employed to improve its volatility and thermal stability.
Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for enhanced selectivity and structural confirmation.[7]
Field-Proven Insights:
-
Derivatization is Key: Direct injection of the aldehyde can lead to peak tailing and poor reproducibility. Derivatization to form more stable and volatile compounds, such as oximes or hydrazones, is highly recommended.[3][8] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent derivatizing agent for aldehydes, producing thermally stable oximes that are highly responsive to an Electron Capture Detector (ECD) or MS.[4]
-
Inlet and Column Selection: A split/splitless inlet is typically used, with the split ratio optimized to prevent column overloading while maintaining sensitivity. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, often provides good separation for chlorinated aromatic compounds.[9]
Experimental Protocol: GC-MS Analysis with PFBHA Derivatization
-
Sample Preparation:
-
Prepare the reaction mixture sample as described for HPLC analysis (quenching, dilution, and filtration).
-
-
Derivatization:
-
To 1 mL of the filtered sample solution, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., pH 5).
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, extract the derivative with a small volume of an organic solvent like hexane or ethyl acetate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Data Presentation: Sample Quantitative Data
Table 4: Precision of GC-MS Analysis of this compound-PFBHA Derivative (n=6)
| Replicate | Peak Area |
| 1 | 1,245,678 |
| 2 | 1,251,345 |
| 3 | 1,239,876 |
| 4 | 1,255,432 |
| 5 | 1,248,901 |
| 6 | 1,242,111 |
| Average | 1,247,224 |
| Standard Deviation | 6,045 |
| % RSD | 0.48% |
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simpler and faster technique but generally lacks the selectivity of chromatographic methods. It is most suitable for reaction monitoring in simple matrices where the analyte has a distinct absorption maximum compared to other components.
Principle: This technique measures the absorption of ultraviolet or visible light by a molecule. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.
Field-Proven Insights:
-
Matrix Interference is a Major Concern: In a complex reaction mixture, starting materials, reagents, and byproducts may also absorb at similar wavelengths, leading to inaccurate quantification. A thorough understanding of the UV-Vis spectra of all components is crucial.[10][11]
-
Best for At-Line Monitoring: Due to its speed, UV-Vis spectroscopy can be a valuable tool for at-line or in-line reaction monitoring to track the disappearance of a reactant or the formation of a product, providing real-time process control.
Experimental Protocol: UV-Visible Spectroscopic Analysis
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench and dilute the sample with a solvent that does not absorb in the analytical wavelength range (e.g., methanol or acetonitrile).
-
Ensure the final concentration is within the linear range of the spectrophotometer.
-
-
Measurement:
-
Record the UV-Vis spectrum of the diluted sample.
-
Determine the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Use a pre-established calibration curve to determine the concentration.
-
Table 5: Comparison of Analytical Techniques
| Feature | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | UV-Visible Spectroscopy |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Ideal Application | Routine QC, impurity profiling | Method development, structural confirmation, trace analysis | Rapid reaction monitoring in simple matrices |
Trustworthiness: The Importance of a Self-Validating System
To ensure the trustworthiness of your quantitative data, your analytical protocol must be a self-validating system. This is achieved through:
-
System Suitability Tests: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters like peak resolution, tailing factor, and reproducibility.
-
Internal Standards: The use of an internal standard (a compound with similar chemical properties to the analyte but well-separated chromatographically) can compensate for variations in injection volume and sample preparation, significantly improving the precision and accuracy of the analysis.
-
Forced Degradation Studies: To develop a truly stability-indicating method, forced degradation studies should be performed on this compound.[12][13][14] This involves subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and ensuring the analytical method can separate these from the parent compound.
Conclusion: Selecting the Optimal Method
The choice of the analytical method for quantifying this compound in reaction mixtures is a critical decision that impacts the reliability of your research and development efforts.
-
For routine quality control and accurate quantification in complex matrices, HPLC-UV with DNPH derivatization offers a robust and reliable solution.
-
When the highest selectivity, sensitivity, and structural confirmation of impurities are required, GC-MS with PFBHA derivatization is the method of choice.
-
For rapid, at-line monitoring of reaction progress in simpler systems, UV-Visible spectroscopy can be a valuable and cost-effective tool.
By carefully considering the specific requirements of your analysis and implementing a well-validated, self-validating analytical protocol, you can ensure the generation of high-quality, trustworthy data that will accelerate your research and drug development programs.
References
- Benchchem. (2025).
- Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(1), 61-66.
- Supelco. (n.d.).
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Analytical Methods Committee. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(7), 3051–3060.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Polymer Chemistry Innovations. (n.d.).
- Quora. (2022, April 24).
- Agilent Technologies. (n.d.).
- MedCrave. (2016, December 14).
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
- Benchchem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- International Journal of Pharmaceutical and Life Sciences. (2023, April 23).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Pharmaguideline. (n.d.).
- Google Patents. (n.d.).
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Michigan State University. (n.d.). UV-Visible Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. gcms.cz [gcms.cz]
- 9. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Head-to-Head Comparison of 2,6-Dichloroisonicotinaldehyde with Structurally-Related Building Blocks for Medicinal Chemistry
Abstract
In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, 2,6-Dichloroisonicotinaldehyde stands out as a versatile scaffold due to its trifecta of reactive sites: a nucleophilically-susceptible aldehyde, and two chlorine atoms on a highly electron-deficient pyridine ring, primed for cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of this compound with its key structural analogs. We will dissect the nuanced differences in reactivity governed by the nature, number, and position of halogen substituents, as well as the influence of the core aromatic system. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection, reaction design, and the strategic synthesis of complex molecular architectures.
The Unique Chemical Profile of this compound
This compound is more than a simple aldehyde. The pyridine nitrogen, combined with two strongly electron-withdrawing chlorine atoms at the ortho-positions (C2, C6), renders the aromatic ring exceptionally electron-poor. This electronic configuration has two profound consequences:
-
Activation of the C-Cl Bonds: The electron deficiency significantly polarizes the Carbon-Chlorine bonds, making them highly susceptible to oxidative addition by a transition metal catalyst (e.g., Palladium(0)). This is the crucial, often rate-determining, step in a vast array of cross-coupling reactions.[1][2]
-
Modulation of Aldehyde Reactivity: The inductive effect of the ring enhances the electrophilicity of the aldehyde carbon, making it a potent partner in reactions like condensation, reductive amination, and the formation of various heterocyclic systems.[3][4]
These features make it a valuable intermediate for pharmaceuticals and agrochemicals.[5]
Head-to-Head Reactivity Comparison
The choice of building block is a critical decision point in a synthetic campaign, directly impacting reaction conditions, yield, cost, and the potential for selective, sequential functionalization. Here, we compare this compound against its closest relatives.
The Impact of Halogen Identity: Chloro vs. Bromo vs. Iodo Analogs
The single most significant factor governing the reactivity of a halo-aromatic compound in transition metal-catalyzed cross-coupling is the strength of the carbon-halogen (C-X) bond.[2][6] The bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I .
This directly translates to a general reactivity order: Iodo > Bromo > Chloro .[1]
| Building Block | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions | Strategic Advantage |
| 2,6-Diiodoisonicotinaldehyde | Very High | Mild conditions (often room temp.), low catalyst loading, wide range of phosphine ligands applicable. | Ideal for difficult couplings or when substrate is sensitive to heat. Enables selective mono-functionalization, leaving a second, less reactive iodo-group for subsequent steps. |
| 2,6-Dibromoisonicotinaldehyde | High | Moderate heating (60-100 °C) is common. Requires more activating ligands than iodo-analogs. | A good balance of high reactivity and greater stability/lower cost compared to iodo-derivatives. Often the workhorse for library synthesis.[7] |
| This compound | Moderate | Often requires more forcing conditions (high temps >100 °C), higher catalyst loadings, and specialized, electron-rich phosphine ligands (e.g., Buchwald ligands). | Most cost-effective and widely available. Its lower reactivity is a strategic advantage for selective reactions when other, more labile halogens (Br, I) are present elsewhere in the molecule.[6] |
Causality Behind Experimental Choices: When attempting a Suzuki-Miyaura coupling, one would choose the iodo-analog for a fragile substrate that cannot tolerate high temperatures. Conversely, if the goal is to produce a large quantity of material on a budget and the downstream chemistry is robust, the chloro-analog is the logical starting point, accepting the need for more specialized and often air-sensitive catalysts to achieve good conversion.
The Impact of Halogen Number: Dichloro- vs. Monochloro-Analogs
Comparing This compound with 2-Chloroisonicotinaldehyde reveals the cumulative effect of electron-withdrawing groups.[3][8]
| Feature | This compound | 2-Chloroisonicotinaldehyde | Rationale |
| C-Cl Bond Reactivity | Higher | Lower | The second chlorine atom further withdraws electron density from the ring, making the carbon of the C-Cl bond more electrophilic and susceptible to oxidative addition. |
| Aldehyde Electrophilicity | Higher | Lower | The cumulative inductive effect of two chlorine atoms makes the aldehyde carbon significantly more electron-poor and thus more reactive towards nucleophiles. |
| Synthetic Potential | Two handles for diversification. Potential for symmetrical or asymmetrical derivatization. | One handle for cross-coupling. Simpler product profiles. | The choice depends entirely on the synthetic goal: creating a symmetrical molecule, or performing a single, targeted coupling. |
The Pyridine Nitrogen Effect: Comparison with 2,6-Dichlorobenzaldehyde
The presence of the nitrogen atom in the pyridine ring is a critical differentiator from its simple benzenoid analog, 2,6-Dichlorobenzaldehyde .[9][10]
-
Inductive Effect: The electronegative nitrogen atom acts as an additional electron sink, further activating the C-Cl bonds for cross-coupling compared to the benzaldehyde analog.
-
Catalyst Interaction: The lone pair on the pyridine nitrogen can, in some cases, coordinate to the metal center of the catalyst. This can be a double-edged sword: it can facilitate catalysis by increasing the local concentration of the catalyst near the reaction site, but it can also act as a catalyst poison by occupying a coordination site needed for the catalytic cycle. The choice of ligand is often crucial to mitigate this potential inhibition.
-
Pharmacological Relevance: The pyridine nitrogen is a key pharmacophore, capable of acting as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.[11] This makes pyridine-containing building blocks highly sought after in medicinal chemistry.
Experimental Protocols & Methodologies
To provide a practical context for the reactivity differences, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system; control reactions with the different halogenated building blocks should yield results consistent with the reactivity principles discussed.
Protocol: Comparative Suzuki-Miyaura Coupling of Halogenated Isonicotinaldehydes
Objective: To couple phenylboronic acid with 2,6-dihaloisonicotinaldehyde (where halo = Cl, Br, I) and compare the reaction efficiency.
Materials:
-
This compound
-
2,6-Dibromoisonicotinaldehyde (or 2,6-Diiodoisonicotinaldehyde)
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
Experimental Workflow Diagram:
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the respective 2,6-dihaloisonicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), SPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol) under an Argon atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
-
Reaction:
-
For 2,6-Diiodoisonicotinaldehyde : Stir at 60 °C.
-
For 2,6-Dibromoisonicotinaldehyde : Stir at 80 °C.
-
For This compound : Stir at 110 °C.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Note the time required for completion.
-
Work-up: Cool the reaction to room temperature. Dilute with 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome & Data Interpretation: The reaction with the iodo-analog is expected to proceed fastest and at the lowest temperature. The bromo-analog will be intermediate, while the chloro-analog will require the highest temperature and longest reaction time to achieve a comparable yield. This experiment directly validates the C-X bond reactivity trend.
Strategic Synthesis & Decision Making
The choice of building block is rarely about maximizing reactivity alone. It is a strategic decision balancing reactivity, selectivity, cost, and the overall synthetic plan.
Decision-Making Framework Diagram:
Caption: A decision-making framework for selecting the optimal building block.
Conclusion
While structurally similar, this compound and its bromo- and iodo-analogs offer a tunable platform for complex molecule synthesis. This compound represents a cost-effective and robust building block, ideal for large-scale synthesis and situations where its moderate reactivity can be overcome with modern catalytic systems or exploited for selectivity. Its higher-reactivity cousins, the dibromo- and diiodo- variants, provide access to milder reaction conditions essential for sensitive substrates and enable sophisticated, sequential functionalization strategies. A thorough understanding of the principles outlined in this guide—the predictable reactivity trends, the electronic influence of the pyridine core, and the practicalities of reaction setup—empowers chemists to move beyond a one-size-fits-all approach and instead make strategic, evidence-based decisions to accelerate the drug discovery process.
References
- Jiang, M. et al. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. National Institutes of Health.
- Pawar, S. S. et al. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. ResearchGate.
- Chen, D. (2017). Greener Alternatives in Organic Synthesis Involving Carbonyl Groups: Dethioacetalization and Iron-Catalyzed Transfer Hydrogenation. The Green Chemistry Initiative Blog.
- PubChem. 2,6-Dichloroaniline. National Center for Biotechnology Information.
- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- De, C. et al. (2020). C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journal of Organic Chemistry.
- Reeve, J. et al. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Buchanan, C. & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
- ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine.
- PubChem. 2,6-Dichloroisonicotinic acid. National Center for Biotechnology Information.
- Chaniyara, R. et al. (2013). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.
- Pal, R. (2013). New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. Scientific Research Publishing.
- Bentham Science. Current Topics in Medicinal Chemistry.
- Kumar, B. et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Tran, T. D. et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]
- 4. BJOC - C2 to C6 biobased carbonyl platforms for fine chemistry [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroisonicotinaldehyde | 101066-61-9 [chemicalbook.com]
- 9. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 10. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,6-Dichloroisonicotinaldehyde
For researchers in medicinal chemistry and drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible downstream science. 2,6-Dichloroisonicotinaldehyde is a critical building block, and its purity directly impacts the yield, impurity profile, and ultimately, the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this key intermediate. We move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust assessment framework.
The Rationale: Why Standard Purity Checks Are Insufficient
For a highly reactive bifunctional molecule like this compound, a simple melting point or a single TLC spot is inadequate. The synthesis, often involving the oxidation of a corresponding alcohol or the reduction of an acid chloride, can introduce a host of structurally similar impurities.[1][2] These can include unreacted starting materials, over-oxidized carboxylic acids, or byproducts from incomplete chlorination.[3][4] Such impurities can interfere with subsequent reactions, leading to complex purification challenges and potentially introducing toxic byproducts into the final compound. Therefore, a multi-modal analytical approach is imperative.
Comparative Analysis of Core Analytical Techniques
A robust purity assessment relies on the orthogonal application of several analytical methods. Each technique provides a unique lens through which to view the sample, and their combined data builds a comprehensive purity profile.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying non-volatile and thermally labile compounds. High sensitivity and reproducibility. | Requires method development; may not resolve all co-eluting impurities without optimization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass-based detection. | Superb for identifying and quantifying volatile impurities. Provides structural information from mass fragmentation patterns.[5][6] | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C). | Unparalleled for structural elucidation and identification of impurities without a reference standard. Provides quantitative information (qNMR). | Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Fast, simple, and inexpensive initial indicator of purity. A sharp melting range suggests high purity. | Insensitive to small amounts of impurities. Not a quantitative measure. |
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for the most critical analytical techniques. The causality behind key steps is explained to empower the researcher to adapt these methods as needed.
Overall Purity Assessment Workflow
The logical flow for assessing a new batch of synthesized this compound should be systematic, starting with a simple check and progressing to more definitive, quantitative methods.
Caption: High-level workflow for purity assessment.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is the gold standard for quantitative purity assessment of organic compounds like this compound. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.
Rationale: The acetonitrile/water mobile phase provides excellent separation for a wide range of polar and non-polar compounds. Phosphoric acid is added to sharpen peaks by protonating any acidic functional groups (like a potential carboxylic acid impurity) and silanols on the stationary phase.[7] UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water with 0.1% v/v phosphoric acid) and Mobile Phase B (HPLC-grade acetonitrile with 0.1% v/v phosphoric acid). Filter and degas both solutions.
-
Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Prepare a working standard of ~50 µg/mL by further dilution.
-
Sample Preparation: Prepare a sample solution at the same concentration as the working standard (50 µg/mL) using the same diluent.
-
Instrument Setup & Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: 0.1% H₃PO₄ in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
-
Analysis Sequence:
-
Inject a diluent blank to establish the baseline.
-
Inject the working standard five times to check for system suitability (RSD of peak area <2%).
-
Inject the sample solution in duplicate.
-
-
Purity Calculation: The purity is calculated as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by GC-MS
GC-MS is ideal for detecting volatile impurities such as residual solvents from the synthesis or more volatile chlorinated byproducts.
Rationale: A mid-polarity column (e.g., DB-5ms) is chosen as it provides good general-purpose separation for a variety of organic molecules. The temperature gradient allows for the elution of compounds with a range of boiling points. The mass spectrometer provides definitive identification of separated compounds by comparing their fragmentation patterns to a spectral library (e.g., NIST).[8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized aldehyde in a volatile, high-purity solvent like dichloromethane or ethyl acetate.
-
Instrument Setup & Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any other peaks by searching their mass spectra against the NIST library.
-
Assess the relative abundance of impurities based on their peak areas (note: this provides a semi-quantitative estimate unless response factors are determined).
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation and identifying major impurities.
Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons. For this compound, we expect to see a singlet for the aldehyde proton and a singlet for the two equivalent aromatic protons. ¹³C NMR and DEPT experiments help confirm the number and type of carbon atoms (CH, CH₂, CH₃, C).[9] Any significant impurity will present its own set of peaks.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (Predicted):
-
¹H NMR (CDCl₃): δ ~10.1 ppm (s, 1H, -CHO), δ ~7.8 ppm (s, 2H, Ar-H).
-
¹³C NMR (CDCl₃): δ ~188 ppm (CHO), δ ~155 ppm (C-Cl), δ ~140 ppm (C-CHO), δ ~125 ppm (CH).
-
-
Data Interpretation:
-
Confirm the presence of the expected peaks for the target molecule.
-
Integrate the proton signals. The ratio should be 1:2 for the aldehyde and aromatic protons.
-
Scrutinize the baseline for small peaks that do not belong to the product or solvent. These represent impurities. For example, the presence of a broad peak around 11-12 ppm could indicate contamination with the corresponding carboxylic acid (2,6-dichloroisonicotinic acid).[10]
-
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Scientist's Guide to Ensuring Reproducibility in Syntheses Utilizing 2,6-Dichloroisonicotinaldehyde
Introduction: The Challenge of Reproducibility with Halogenated Heterocycles
In the landscape of drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. 2,6-Dichloroisonicotinaldehyde, with its reactive aldehyde group and two chlorine atoms activating the pyridine ring, represents a versatile scaffold for constructing complex molecular architectures. However, its utility is directly tied to the reproducibility of experiments in which it is a key reagent. Seemingly minor variations in reagent purity, reaction setup, or workup procedures can lead to significant deviations in yield, impurity profiles, and, ultimately, the viability of a synthetic campaign.
This guide provides a framework for researchers, chemists, and drug development professionals to achieve robust and reproducible results when working with this compound and related compounds. We will move beyond a simple recitation of steps to explore the causal relationships behind experimental choices, establish self-validating protocols, and compare methodologies to empower you to make informed decisions in your own research.
Part 1: Foundational Principles of Experimental Fidelity
Reproducibility begins long before the first reagent is weighed. It is founded on a rigorous characterization of starting materials and an unwavering control over reaction parameters.
The Non-Negotiable First Step: Reagent Purity and Characterization
The purity of this compound is the single most critical variable. Commercial batches can contain residual solvents, starting materials from its synthesis (e.g., 2,6-dichlorotoluene), or isomers that can interfere with subsequent reactions.[1] Before accepting a new lot of starting material, a multi-technique validation is essential for establishing a baseline.
Table 1: Comparative Overview of Analytical Methods for Purity Assessment of this compound
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on partitioning between mobile and stationary phases. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Detecting volatile impurities, residual solvents, and low-level byproducts. | Quantifying the primary analyte and less volatile organic impurities. | Determining absolute molar purity against a certified internal standard. |
| Typical Purity (%) | >99.5% (relative peak area) | >99.8% (relative peak area) | 99.7% (absolute molar %) |
| Strengths | High sensitivity for volatile compounds. | Excellent for resolving complex mixtures and non-volatile impurities. | Provides an absolute, non-comparative purity value; structurally informative. |
| Limitations | Not suitable for thermally labile or non-volatile compounds. | Purity is relative to detected impurities; co-eluting species can mislead. | Requires a high-purity internal standard; less sensitive to trace impurities. |
This table is adapted from methodologies established for similar halogenated compounds to provide a best-practice framework.[2]
Part 2: A Comparative Analysis of a Core Synthetic Transformation: The Wittig Reaction
To illustrate how experimental design impacts reproducibility, we will examine a common and powerful C-C bond-forming reaction: the Wittig olefination of this compound. We will compare two common protocols to achieve the same hypothetical target, an alkene derivative crucial for further functionalization.
Experimental Workflow: Wittig Olefination
Below is a generalized workflow for the synthesis. The choice of base and solvent, as detailed in the subsequent protocols, is a critical divergence that impacts reproducibility.
Caption: Generalized workflow for the Wittig olefination of this compound.
Protocol 1: The Classic Approach (n-Butyllithium in THF)
This method is widely used but notoriously sensitive to atmospheric moisture and temperature, making it a common source of irreproducibility.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Ylide Generation: Suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C in an ice bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed 5°C. A deep color change (typically to orange or red) indicates ylide formation. Stir for 1 hour at 0°C.
-
Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath). Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Stir the mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup & Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: The Modern, Reproducible Approach (KHMDS in Toluene)
This protocol uses a sterically hindered, non-pyrophoric base in a less hygroscopic solvent, significantly improving safety and reproducibility.
-
Apparatus Setup: Follow the same procedure as in Protocol 1.
-
Ylide Generation: Suspend the triphenylphosphonium salt (1.1 eq) in anhydrous toluene. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 1.0 M in THF) dropwise at room temperature. Stir for 1 hour.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3]
-
Workup & Purification: Cool the reaction to room temperature and proceed with the same workup and purification as described in Protocol 1.
Comparative Performance Analysis
| Metric | Protocol 1 (n-BuLi/THF) | Protocol 2 (KHMDS/Toluene) | Justification for Performance |
| Typical Yield | 50-85% (highly variable) | 80-95% (consistent) | n-BuLi is highly reactive and can be quenched by trace water or react with the THF solvent, leading to lower and more variable yields. KHMDS is more tolerant of minor impurities. |
| Reproducibility | Low to Medium | High | The pyrophoric and moisture-sensitive nature of n-BuLi makes results highly dependent on technician skill and atmospheric conditions. KHMDS is a solid or solution that is easier to handle consistently. |
| Safety Profile | Poor (Pyrophoric reagent) | Good (Non-pyrophoric base) | n-Butyllithium can ignite spontaneously on contact with air or moisture. KHMDS is a strong base but is not pyrophoric, drastically reducing operational risk. |
| Key Byproducts | Ph₃P=O, lithiated side products | Ph₃P=O, silylated byproducts | Incomplete reactions or side reactions with the base are the primary sources of impurities. The cleaner profile of the KHMDS reaction often simplifies purification. |
Part 3: Self-Validating Protocols for Ensuring Success
A protocol is only reproducible if its outcome can be analytically verified. The following methods are essential for confirming the identity and purity of the synthesized product, thus validating the experimental procedure.
Detailed Protocol: HPLC-UV Analysis for Purity Confirmation
This method provides a quantitative measure of the final product's purity, serving as a final check on the success and reproducibility of the synthesis.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh approximately 5 mg of the final product and dissolve it in 50 mL of the mobile phase to create a 0.1 mg/mL stock solution.[2]
-
HPLC Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start at 40% acetonitrile, hold for 1 minute. Linearly increase to 95% acetonitrile over 10 minutes. Hold at 95% for 3 minutes. Return to 40% acetonitrile and equilibrate for 3 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis: The purity is calculated based on the relative peak area of the main product compared to the total area of all observed peaks. A reproducible synthesis should consistently yield a purity of >98%.
Part 4: Safety and Handling: The Bedrock of Consistent Results
Chlorinated aromatic aldehydes are irritants and potentially harmful.[4][5] Inconsistent results can sometimes be traced back to reagent degradation from improper handling. Adherence to strict safety protocols is not just for personal protection but also for scientific integrity.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture or light.
-
Disposal: Dispose of all waste containing this chemical according to approved institutional and local waste disposal protocols.[4]
Conclusion
Achieving reproducibility in experiments involving this compound is not a matter of chance, but a consequence of deliberate and informed scientific practice. It requires a holistic approach that begins with the rigorous analytical validation of starting materials, progresses to the selection of robust and safe synthetic protocols that minimize sensitivity to external variables, and concludes with quantitative confirmation of the final product's purity. By understanding the "why" behind each step—from choosing a non-pyrophoric base to storing the aldehyde under inert gas—researchers can transform a variable experiment into a reliable, scalable, and ultimately more impactful scientific endeavor.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). "Analytical Methods for Formaldehyde.
- Amerigo Scientific. "this compound Product Page.
- Google Patents. "CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- RASĀYAN Journal of Chemistry. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity.
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
The Strategic Utility of 2,6-Dichloroisonicotinaldehyde: A Comparative Guide for Synthetic Chemists
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the myriad of available intermediates, 2,6-dichloroisonicotinaldehyde emerges as a pyridine-based scaffold of significant interest, particularly in the realms of pharmaceutical and agrochemical research. Its unique arrangement of a reactive aldehyde functionality and two chlorine substituents on the pyridine core bestows upon it a versatile reactivity profile, opening avenues for diverse synthetic transformations. This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis against alternative building blocks and furnishing experimental insights to inform its practical implementation.
Physicochemical Properties and Reactivity Profile
This compound, also known as 2,6-dichloropyridine-4-carboxaldehyde[1][2], possesses the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol [1][3]. It typically presents as a white solid with a melting point in the range of 44-48°C[4].
The key to understanding the utility of this molecule lies in its dual reactivity:
-
The Aldehyde Group: The formyl group at the C4 position is a classical electrophilic center, readily participating in a wide array of nucleophilic addition and condensation reactions.[5] This functionality serves as a versatile handle for chain extension and the introduction of diverse pharmacophores.
-
The Dichloropyridine Core: The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions. This allows for the sequential and regioselective displacement of the chloride ions by various nucleophiles.
The interplay of these two reactive sites makes this compound a valuable linchpin for the assembly of highly substituted pyridine derivatives.
Synthetic Accessibility: A Strategic Consideration
While detailed, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, its synthesis can be conceptually approached through the functionalization of readily available precursors. A plausible and efficient route involves the selective formylation of 2,6-dichloropyridine. 2,6-Dichloropyridine is a commercial chemical that can be synthesized by the direct chlorination of pyridine.[3]
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic route to this compound.
This contrasts with the synthesis of some alternative building blocks where multi-step sequences or harsh reaction conditions may be required. For instance, the synthesis of similarly functionalized benzaldehydes, such as 2,6-dichlorobenzaldehyde, can be achieved through the oxidation of 2,6-dichlorotoluene or the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene.[6][7]
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application as a versatile intermediate for the synthesis of molecules with potential biological activity. The strategic placement of its functional groups allows for the construction of compound libraries for screening in drug discovery and agrochemical development programs.
As a Scaffold for Kinase Inhibitors
Substituted pyridines are a common motif in a multitude of kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The ability to functionalize the 2, 4, and 6 positions of the pyridine ring is crucial for optimizing potency and selectivity. This compound provides an excellent starting point for accessing such scaffolds.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol outlines a general procedure for the nucleophilic aromatic substitution of one chlorine atom, followed by a reductive amination of the aldehyde group.
Materials:
-
This compound
-
A primary or secondary amine (Nucleophile 1)
-
A primary amine (Nucleophile 2)
-
Sodium triacetoxyborohydride (STAB)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Monosubstitution via SNAr
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add Nucleophile 1 (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Reductive Amination
-
Dissolve the product from Step 1 (1.0 eq) in DCM.
-
Add Nucleophile 2 (1.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Caption: Synthetic workflow for a disubstituted pyridine derivative.
Comparison with Alternative Building Blocks
The choice of starting material is a critical decision in any synthetic campaign. The following table provides a comparative overview of this compound against other common building blocks.
| Feature | This compound | 2,6-Dichloropyridine | 2,6-Diformylpyridine | 2,6-Dichlorobenzaldehyde |
| Reactive Sites | Aldehyde, 2x C-Cl | 2x C-Cl | 2x Aldehyde | Aldehyde, 2x C-Cl |
| Key Reactions | SNAr, Nucleophilic Addition, Condensations | SNAr, Metal-catalyzed cross-coupling | Nucleophilic Addition, Condensations | SNAr, Nucleophilic Addition, Condensations |
| Synthetic Utility | Access to 2,4,6-trisubstituted pyridines with diverse functionalities at C4. | Access to 2,6-disubstituted pyridines. Requires subsequent C4 functionalization. | Access to symmetrical 2,6-disubstituted pyridines via reactions at the aldehyde groups. | Access to substituted benzaldehydes. Lacks the pyridine nitrogen for potential biological interactions. |
| Potential Advantages | Orthogonal reactivity of aldehyde and chloro groups allows for stepwise functionalization. | Symmetrical starting material simplifies some synthetic steps. | Allows for the synthesis of symmetrical macrocycles and ligands. | Well-established reactivity and availability. |
| Potential Limitations | Less commercially available than some alternatives. | Lacks a handle for direct C4 functionalization without prior modification. | Limited to symmetrical derivatization at the 2 and 6 positions. | Aromatic ring is less activated towards SNAr compared to the pyridine analogue. |
Future Perspectives and Conclusion
This compound represents a highly versatile and strategic building block for the synthesis of complex, functionalized pyridine derivatives. Its dual reactivity, stemming from the aldehyde group and the two chlorine substituents, provides a powerful platform for the generation of molecular diversity in drug discovery and agrochemical research. While its commercial availability may be more limited compared to some simpler analogues, its potential for enabling efficient and convergent synthetic strategies makes it a valuable tool for the modern synthetic chemist. Further exploration of its reactivity and applications is warranted and is anticipated to lead to the discovery of novel bioactive molecules.
References
- HFC. 113293-70-2 | 2,6-Dichloro-4-pyridinecarboxaldehyde. [Link]
- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Symposium 2012. [Link]
- Google Patents.
- Wikipedia. 2,6-Diformylpyridine. [Link]
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Shindo, M. Synthesis of Bioactive compounds. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- PubChem. 2,6-Dichloropyridine-3-carbaldehyde. [Link]
- Kłak, J., & Daszkiewicz, M. (2021).
- National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PubMed Central. [Link]
- Galkin, A. A., & Glinushkin, A. P. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3212. [Link]
- Le, D. D., Tumber, A., Lippl, K., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1234-1246. [Link]
- National Center for Biotechnology Information. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]
- Flores-Alamo, M., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1223. [Link]
- Request PDF. ChemInform Abstract: A Convenient Approach for the Synthesis of 2,6-Diformyl- and 2,6-Diacetylpyridines. [Link]
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12563-12571. [Link]
- Wikipedia. 2,6-Dichloropyridine. [Link]
- Organic Syntheses Procedure. 4. [Link]
- National Center for Biotechnology Information. (2024).
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,6-Dichloroisonicotinaldehyde proper disposal procedures
A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dichloroisonicotinaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This compound, a halogenated aldehyde, is a valuable reagent in organic synthesis, but its hazardous nature necessitates a rigorous and well-understood disposal protocol.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring compliance and fostering a culture of safety.
Hazard Profile and Immediate Safety Considerations
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] Inhalation or ingestion may also be harmful.[1] The core directive for handling this compound is to prevent all direct contact and release into the environment.
Table 1: Hazard and Safety Data for this compound
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [1] |
| Acute Toxicity (Inhalation/Ingestion) | May be harmful if inhaled or swallowed. | [1] |
| Environmental Hazard | Do not let this chemical enter the environment. | [1] |
The causality behind these hazards lies in the reactive nature of the aldehyde functional group and the presence of chlorine atoms on the pyridine ring. These features make the molecule reactive towards biological macromolecules, leading to the observed corrosive effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[2][3] The selection of PPE is not arbitrary; it is a scientifically-driven choice to create a barrier between the researcher and the chemical hazard.
Table 2: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and burns.[1][4] |
| Eye/Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes and dust, preventing severe eye damage.[1][4] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin on the body from potential splashes or spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. | Prevents inhalation of dust or vapors.[1][5][6] |
Waste Segregation and Collection: A Critical Step for Proper Disposal
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound .[7] As such, it must be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a container designated for halogenated organic waste, often color-coded or clearly labeled.[7] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the Container: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". Include the approximate concentration and quantity. This is a requirement under OSHA's Hazard Communication Standard.[2]
-
Collect the Waste: Carefully transfer the waste into the container, avoiding splashes or creating dust. If transferring a solid, use a scoop or spatula. For solutions, use a funnel.
-
Do Not Mix Incompatible Wastes: Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or metals.[1] Such mixing can lead to dangerous chemical reactions.[8][9][10][11]
-
Secure the Container: Once waste has been added, securely close the container lid.
-
Store Appropriately: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic.
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is crucial. The immediate priority is to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ensure Ventilation: Work in a well-ventilated area or under a fume hood.
-
Don Appropriate PPE: Before addressing the spill, don the full PPE outlined in Table 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][12] Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.
-
Collect and Dispose: Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[4][13]
-
Decontaminate the Area: Clean the spill area thoroughly. The specific decontamination procedure will depend on the surface.
Decontamination Procedures: Ensuring a Safe Workspace
Decontamination is a critical final step after handling or spilling this compound. This includes decontaminating empty containers and any surfaces that may have come into contact with the chemical.
Protocol for Decontaminating Empty Containers:
-
Initial Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Collect Rinse Solvent: The rinse solvent is now considered hazardous waste and must be collected in the designated halogenated organic waste container.
-
Final Wash: After the solvent rinse, wash the container with soap and water.[14][15]
-
Dry and Reuse or Dispose: Allow the container to air dry completely before reuse or disposal as non-hazardous waste, if permitted by your institution's policies.
Final Disposal Pathway: Regulatory Compliance
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1][4] This is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates the management of hazardous waste.[16]
As a halogenated organic compound, this waste will likely be incinerated at high temperatures, a common and effective treatment technology for such wastes.[17] This process is designed to destroy the hazardous organic molecules, converting them into less harmful substances.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these scientifically-grounded procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
- U.S. Environmental Protection Agency. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Houston. Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC.
- Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,3-Dichloroquinoxaline.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Alfred University. EPA Hazardous Waste Codes.
- Infection Prevention Control. Decontamination, cleaning and disinfection.
- Occupational Safety and Health Administration. Hazardous Waste - Decontamination.
- Carolina Biological Supply Company. (2015, September 9). Safety Data Sheet 2,6 Dichloroindophenol, 0.1%.
- U.S. Environmental Protection Agency. Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries.
- Occupational Safety and Health Administration. (2006). Safe Use of Glutaraldehyde in Health Care.
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
- EBSCO Information Services. Decontamination methods | Research Starters.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
- CUTM Courseware. Incompatibilities.
- Occupational Safety and Health Administration. (1997, May 15). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
- Scribd. Incompatibilities | PDF | Solution | Solubility.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.
- Pharmaguideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.
- SlideShare. Incompatibility (Geçimsizlik).
Sources
- 1. fishersci.com [fishersci.com]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. osha.gov [osha.gov]
- 6. 05/15/1997 - OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde [ilpi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. scribd.com [scribd.com]
- 10. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 14. epa.gov [epa.gov]
- 15. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dichloroisonicotinaldehyde
Greetings, fellow researchers and innovators. In the dynamic landscape of drug development, our progress is inextricably linked to our commitment to safety. The compounds we handle are often novel, with toxicological profiles that demand our utmost respect and caution. Today, we will address the essential safety and handling protocols for 2,6-Dichloroisonicotinaldehyde, a compound that, while promising, presents a significant hazard profile that must be rigorously managed.
This guide is born from field-proven experience and a deep understanding of chemical causality. It is not merely a checklist but a self-validating system of protocols designed to ensure your safety and the integrity of your research. We will delve into not just what to wear, but why we wear it, grounding every recommendation in authoritative data.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is not a benign substance. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates our every move.[1]
Key Hazards:
-
Combustible Liquid: Presents a fire risk when exposed to heat or ignition sources.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Damage: Causes skin irritation, potential allergic skin reactions, and serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
This combination of respiratory, skin, and ingestion hazards, coupled with its combustibility, requires a multi-layered approach to protection. Personal protective equipment (PPE) is our last line of defense, to be used only after engineering and administrative controls are in place.
Engineering Controls: Your First and Strongest Defense
Before a single piece of PPE is donned, the environment itself must be engineered for safety. The primary directive for handling this compound is to minimize exposure through containment.
-
Fume Hood: All work involving this compound must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The hood contains vapors and aerosols, preventing inhalation—the most direct route of exposure for a respiratory irritant.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[2]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[3]
Core PPE Requirements: A Head-to-Toe Protocol
With engineering controls established, we now turn to personal protection. The following PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
Because this chemical causes serious eye irritation, robust protection is critical.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear snug-fitting, indirectly-vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] This ensures a seal around the eyes to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[5][6][7] The shield provides a secondary barrier, protecting the entire face.
Skin and Body Protection
This compound is known to cause skin irritation and may trigger allergic reactions.[1] Therefore, preventing all skin contact is paramount.
-
Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required.
-
Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Full Coverage: Long pants and closed-toe shoes are mandatory laboratory attire and form the base layer of your protection.[5]
Hand Protection
Selecting the correct gloves is arguably one of the most critical decisions in this process. Glove materials vary significantly in their resistance to different chemical classes. For chlorinated compounds and aldehydes, a thoughtful selection is required.
| Glove Material | Resistance to Chlorinated Solvents | Resistance to Aldehydes | Recommended Use for this Protocol |
| Nitrile | Fair to Good | Fair | Suitable for incidental contact. Must be changed immediately upon contamination.[8] |
| Neoprene | Good | Good | A robust choice for extended handling or when splash risk is higher.[7][8] |
| Viton™ | Excellent | Not specified, but generally excellent for aromatic/chlorinated compounds. | Recommended for high-exposure scenarios or spill cleanup due to its exceptional chemical resistance.[5][8] |
| Natural Rubber | Poor | Fair | Not recommended for handling this compound.[8] |
Operational Directive: For standard laboratory procedures, double-gloving with a nitrile inner glove and a neoprene outer glove provides excellent protection and dexterity. Always inspect gloves for tears or pinholes before use.
Respiratory Protection
The SDS for this compound explicitly states it may cause respiratory irritation and is harmful if inhaled.[1]
-
Standard Handling: When working within a certified fume hood, respiratory protection is typically not required as the engineering control contains the hazard.
-
Emergency Situations: In the event of a large spill or failure of the fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[4] In high concentrations or oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is required.[1] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and, more importantly, taking off PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) PPE Sequence:
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don the lab coat, fastening all buttons.
-
Gloves: Don the inner gloves (if double-gloving), followed by the outer gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) PPE Sequence: A Contamination Control Workflow
The goal of doffing is to remove the most contaminated items first, touching only "clean" surfaces with de-gloved hands. The following workflow is designed to systematically remove PPE without contaminating your skin or clothing.
Caption: Workflow for the safe removal (doffing) of PPE after handling hazardous chemicals.
Spill and Disposal Protocols
Spill Response
In the event of a spill, evacuate the area and consult emergency procedures.[1] Personnel involved in the cleanup must wear enhanced PPE, including:
-
Viton™ or Silver Shield® gloves.[5]
-
A chemical-resistant apron or suit.
-
A NIOSH-approved respirator.[4] Absorb the spill with an inert material like Chemizorb® and place it in a sealed container for disposal.[1]
Disposal of Contaminated Materials
All PPE that has come into contact with this compound is considered hazardous waste.
-
Gloves and disposables: Place them in a designated, sealed hazardous waste container immediately after doffing.
-
Lab Coats: If significantly contaminated, the lab coat must be disposed of as hazardous waste. For minor contamination, professional laundering services that handle hazardous materials should be used.
-
Chemical Waste: The compound and any contaminated materials must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][9] Do not discharge to sewer systems.[10]
By adhering to these rigorous, evidence-based protocols, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and the vital work you do. Handle this compound with the respect its hazard profile demands, and you will ensure that your scientific contributions are built on a foundation of uncompromised safety.
References
- Sigma-Aldrich, Safety Data Sheet for this compound.Source
- Fisher Scientific, Safety D
- Thermo Fisher Scientific, Safety D
- Fisher Scientific, Safety Data Sheet for 2,4-Dichloropyridine-3-carboxaldehyde.Source
- Apollo Scientific, 2,6-Dichlorobenzaldehyde Safety D
- Fisher Scientific, Safety Data Sheet for 2,3-Dichloroquinoxaline.Source
- Fisher Scientific, Safety D
- Fisher Scientific, Safety Data Sheet for Benzaldehyde, 2,6-dichloro-.Source
- University of Alabama in Huntsville, UAH Laboratory Personal Protective Equipment.Source
- University of Tennessee, Knoxville, Personal Protective Equipment (PPE) Appendix E.Source
- ECHEMI, 2,6-Dichloroquinoline-3-carbaldehyde SDS.Source
- Chemical Safety Facts, Personal Protective Equipment and Chemistry.Source
- West Liberty University, 2,6-Dichloroindophenol Safety D
- Apollo Scientific, 2-Chloroisonicotinaldehyde Safety D
- Trimaco, Essential Chemical PPE.Source
- Bernardo Ecenarro, Recommended PPE to handle chemicals.Source
- TCI Chemicals, 2,6-Dichloroquinoxaline Safety D
- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 2,6-DICHLOROPHENOLINDOPHENOL.Source
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. trimaco.com [trimaco.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
